molecular formula C10H8N2O3 B1343993 methyl 5-formyl-1H-indazole-3-carboxylate CAS No. 1033772-29-0

methyl 5-formyl-1H-indazole-3-carboxylate

Cat. No.: B1343993
CAS No.: 1033772-29-0
M. Wt: 204.18 g/mol
InChI Key: DPHPQEMONGPIKA-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1H-indazole-3-carboxylate (CAS 1033772-29-0) is a high-value chemical building block in organic chemistry and pharmaceutical research. This compound features a multifunctional indazole core substituted with both a formyl group and a methyl ester, making it a versatile and privileged scaffold for constructing diverse molecular libraries. Its primary research value lies in drug discovery and development, particularly as a precursor for synthesizing novel compounds with potential biological activity. The presence of the formyl group at the 5-position and the ester at the 3-position allows for sequential and selective chemical transformations, including nucleophilic substitution reactions, amide bond formation, and further derivatization of the aromatic system. This versatility supports structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetics, selectivity, and potency of lead compounds. The indazole moiety is of significant interest in medicinal chemistry for its applications in oncology, neuroprotection, and as an anti-inflammatory agent. Specifications: • CAS Number: 1033772-29-0 • Molecular Formula: C 10 H 8 N 2 O 3 • Molecular Weight: 204.18 g/mol • Purity: ≥95% • Storage: Store in an inert atmosphere at 2-8°C Safety Information: Signal Word: Warning Hazard Statements: H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation). Intended Use: For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-formyl-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9-7-4-6(5-13)2-3-8(7)11-12-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHPQEMONGPIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648071
Record name Methyl 5-formyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033772-29-0
Record name Methyl 5-formyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-formyl-1H-indazole-3-carboxylate is a heterocyclic compound featuring the indazole scaffold, a privileged structure in modern medicinal chemistry. Derivatives of 1H-indazole-3-carboxylic acid are pivotal intermediates in the synthesis of various pharmaceuticals, including anti-emetic agents like granisetron and anti-tumor drugs such as lonidamine.[1] The presence of a reactive formyl group at the C5 position and a methyl ester at the C3 position makes this molecule a highly versatile building block for the development of compound libraries aimed at discovering novel therapeutic agents.[2][3] This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound, outlining essential experimental protocols and the scientific rationale behind them. Adherence to these methodologies is critical for ensuring data integrity, reproducibility, and the successful application of this molecule in research and drug development workflows.

Molecular Identity and Theoretical Profile

A foundational understanding of a compound begins with its structural and theoretical properties. This information serves as the reference against which all subsequent experimental data are validated.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₈N₂O₃[4]

  • Canonical SMILES: C1=CC2=C(C=C1C=O)NNC2=C(OC)=O

  • Chemical Structure:

Calculated Physicochemical Properties

Before empirical analysis, computational tools provide valuable estimates of a molecule's properties. These calculations are derived from the compound's chemical formula and structure.

PropertyValueRationale & Context
Molecular Weight 204.18 g/mol Calculated from the molecular formula (C₁₀H₈N₂O₃). This value is the target for mass spectrometry verification.
Exact Mass 204.0535 DaThe monoisotopic mass, critical for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Hydrogen Bond Donors 1The N-H group of the indazole ring can donate a hydrogen bond.
Hydrogen Bond Acceptors 4The two ester oxygens, the aldehyde oxygen, and the pyrazole-type nitrogen are potential hydrogen bond acceptors.
Topological Polar Surface Area (TPSA) 78.68 ŲThis value suggests moderate cell permeability, a key consideration in drug design.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.0 (Predicted)This predicted value indicates a degree of lipophilicity, suggesting potential solubility in organic solvents and lipids.[5]

Experimental Protocols for Physicochemical Characterization

The following section details the essential experimental workflows for confirming the identity, purity, structure, and physical properties of this compound. The causality behind methodological choices is emphasized to ensure robust and reliable data generation.

Identity and Purity Assessment Workflow

Confirming the molecular weight and assessing the purity of a new batch of a compound is the first critical step in any experimental campaign. This workflow ensures that the material used for subsequent assays is indeed the correct molecule and is free from significant impurities that could confound results.

G cluster_0 Step 1: Purity Assessment cluster_1 Step 2: Identity Confirmation Compound Synthesized Compound (this compound) HPLC Reverse-Phase HPLC Analysis Compound->HPLC Purity Purity >95%? HPLC->Purity LCMS LC-MS (ESI+) Liquid Chromatography- Mass Spectrometry Purity->LCMS Yes Purify Action: Re-purify by Column Chromatography or Recrystallization Purity->Purify No Mass Mass Match? [M+H]⁺ = 205.06 LCMS->Mass Proceed Proceed to Structural Elucidation Mass->Proceed Yes Recheck Action: Re-evaluate Synthetic Route Mass->Recheck No

Caption: Workflow for initial purity and identity validation.

  • Objective: To quantify the purity of the compound by separating it from potential impurities.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition.

    • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid (for protonation and improved peak shape).

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15 minutes. This broad gradient is effective for separating compounds with a range of polarities.

    • Detection: Monitor at 254 nm and 280 nm, wavelengths where aromatic and conjugated systems typically absorb.

    • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • Trustworthiness: The use of a gradient ensures the elution of both polar and non-polar impurities. Monitoring at multiple wavelengths mitigates the risk of missing impurities that do not absorb strongly at a single wavelength.

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) in positive ion mode is preferred. ESI is a soft ionization technique that minimizes fragmentation, and the basic nitrogens on the indazole ring readily accept a proton.

    • Sample Infusion: The eluent from the HPLC can be directly infused into the mass spectrometer.

    • Data Acquisition: Scan for a mass range of m/z 100-500.

    • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 205.06. A smaller adduct, such as the sodium adduct [M+Na]⁺ at m/z 227.04, may also be present.

Structural Elucidation

Once purity and mass are confirmed, spectroscopic methods are employed to verify the precise atomic arrangement and bonding of the molecule.

  • Objective: To confirm the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable protons like N-H.[6]

    • ¹H NMR Acquisition:

      • Expected Signals:

        • ~14.0 ppm (singlet, 1H): The acidic N-H proton of the indazole ring.[6]

        • ~10.1 ppm (singlet, 1H): The aldehyde proton (-CHO).

        • ~8.0-8.5 ppm (aromatic protons, 3H): The protons on the benzene ring will be shifted downfield due to the electron-withdrawing effects of the formyl and indazole ring system. Their splitting patterns (doublets, singlets) will confirm their relative positions.

        • ~3.9 ppm (singlet, 3H): The methyl protons of the ester group (-OCH₃).[6]

    • ¹³C NMR Acquisition:

      • Expected Signals:

        • ~187 ppm: Aldehyde carbonyl carbon.

        • ~163 ppm: Ester carbonyl carbon.

        • ~110-145 ppm: Aromatic and indazole ring carbons.

        • ~52 ppm: Methyl ester carbon.

  • Expertise: The choice of DMSO-d₆ is deliberate. Unlike chloroform-d, it does not obscure the aromatic region and reliably shows the N-H proton, which provides definitive proof of the indazole tautomer.

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Technique: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation.

    • Expected Peaks:

      • ~3200-3300 cm⁻¹ (broad): N-H stretching of the indazole ring.

      • ~1720-1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.

      • ~1680-1700 cm⁻¹ (strong, sharp): C=O stretching of the aromatic aldehyde.

      • ~1600, 1450-1500 cm⁻¹: C=C stretching within the aromatic and indazole rings.

      • ~1200-1300 cm⁻¹: C-O stretching of the ester group.

Determination of Physical Properties
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology:

    • Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.

    • Analysis: The tube is placed in a calibrated melting point apparatus and heated slowly (1-2 °C/min) near the expected melting point.

    • Measurement: The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid is liquefied.

  • Significance: A sharp melting point range (e.g., < 2 °C) is a strong indicator of high purity. For comparison, the parent compound 1H-indazole-3-carboxylic acid has a high melting point of 262-271 °C.[7]

  • Objective: To determine the solubility of the compound in solvents relevant to biological and chemical applications.

  • Methodology:

    • Solvent Selection: Test solubility in a panel of solvents, including:

      • Aqueous: Phosphate-buffered saline (PBS) pH 7.4.

      • Organic (Polar): Ethanol, Methanol.

      • Organic (Aprotic): Dimethyl sulfoxide (DMSO), Dichloromethane (DCM).

    • Procedure (Thermodynamic Solubility): Add a known excess of the solid compound to a fixed volume of each solvent. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Quantification: Centrifuge the samples to pellet the undissolved solid. The supernatant is then diluted and analyzed by HPLC with a calibration curve to determine the concentration of the dissolved compound.

  • Data Presentation:

SolventPredicted SolubilityRationale
Water / PBS (pH 7.4)Insoluble to very lowThe molecule is largely non-polar, lacking ionizable groups for aqueous solubility.[5]
Ethanol / MethanolSolubleThe molecule can engage in hydrogen bonding with alcohol solvents.[5]
DichloromethaneSolubleA good solvent for many moderately polar organic compounds.[5]
DMSOHighly SolubleDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.

Synthetic Utility and Application in Drug Discovery

The true value of a building block like this compound lies in its potential for chemical modification. The distinct reactivity of its functional groups allows for the targeted synthesis of diverse molecular architectures.

G cluster_0 C5-Formyl Group Reactions cluster_1 C3-Ester Group Reactions cluster_2 N1-Indazole Group Reactions Core Methyl 5-formyl- 1H-indazole-3-carboxylate ReductiveAmination Reductive Amination (Adds Amine Diversity) Core->ReductiveAmination R-NH₂, reductant Wittig Wittig Reaction (Adds Alkene Chains) Core->Wittig ylide Oxidation Oxidation (Forms Carboxylic Acid) Core->Oxidation oxidant Hydrolysis Hydrolysis (Forms Carboxylic Acid) Core->Hydrolysis LiOH Amidation Amidation (Forms Amide Library) Core->Amidation R-NH₂, heat Alkylation N-Alkylation (Adds R-groups) Core->Alkylation R-X, base Arylation N-Arylation (Adds Aryl Rings) Core->Arylation Ar-B(OH)₂, Cu catalyst

Caption: Synthetic pathways originating from the core scaffold.

The indazole scaffold is a cornerstone of many kinase inhibitors due to its ability to form key hydrogen bonds in the hinge region of ATP-binding sites. The aldehyde function at the C5 position is particularly valuable, as it can be converted into a wide array of other functional groups, serving as a handle for modifying the solvent-exposed region of a potential drug candidate to fine-tune properties like selectivity and metabolic stability.[8]

References

  • PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ChemBK. Methyl 1H-indazole-3-carboxylate. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available from: [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

  • ResearchGate. Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 5-formyl-1H-indazole-3-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

Core Synthesis Strategy: A Two-Step Approach

The synthesis of methyl 5-formyl-1H-indazole-3-carboxylate can be logically approached in two main stages:

  • Synthesis of the core intermediate: Methyl 1H-indazole-3-carboxylate.

  • Regioselective formylation: Introduction of the aldehyde group at the C-5 position of the indazole ring.

This section will provide a detailed, step-by-step methodology for this synthetic pathway, explaining the rationale behind the choice of reagents and conditions.

Part 1: Synthesis of Methyl 1H-indazole-3-carboxylate (CAS: 43120-28-1)

The precursor, methyl 1H-indazole-3-carboxylate, is a known compound with CAS number 43120-28-1.[4] It can be synthesized from its corresponding carboxylic acid, 1H-indazole-3-carboxylic acid (CAS: 4498-67-3).[5]

Experimental Protocol: Esterification of 1H-Indazole-3-carboxylic Acid

This protocol is based on a standard acid-catalyzed esterification method.

  • Materials:

    • 1H-Indazole-3-carboxylic acid

    • Methanol (reagent grade)

    • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 1H-indazole-3-carboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid. The addition of thionyl chloride is often preferred as it drives the reaction to completion by producing gaseous byproducts.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield crude methyl 1H-indazole-3-carboxylate.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure ester.

Causality Behind Experimental Choices:

  • The use of an acid catalyst (H₂SO₄ or generated HCl from SOCl₂) is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Refluxing the reaction mixture increases the reaction rate, allowing it to reach completion in a reasonable timeframe.

  • The neutralization step with sodium bicarbonate is crucial to quench the acid catalyst and remove any unreacted carboxylic acid.

Part 2: Regioselective Formylation of Methyl 1H-indazole-3-carboxylate

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For the formylation of the indazole ring system, several methods can be considered. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagents:

    • Methyl 1H-indazole-3-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Aqueous sodium acetate or sodium hydroxide solution

  • Procedure:

    • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in the chosen solvent to 0 °C.

    • Add phosphorus oxychloride dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. This in situ generates the Vilsmeier reagent, a chloroiminium salt.[8]

    • After the addition is complete, allow the mixture to stir at 0 °C for a further 30 minutes.

    • Add a solution of methyl 1H-indazole-3-carboxylate in the same solvent to the Vilsmeier reagent.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with sodium hydroxide or sodium acetate to hydrolyze the intermediate iminium salt.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate this compound.

Rationale for Regioselectivity:

The formylation of 1H-indazoles under Vilsmeier-Haack conditions is expected to occur preferentially at the C5 or C7 position of the benzene ring, which are activated by the fused pyrazole ring. The precise regioselectivity can be influenced by steric and electronic factors. For unsubstituted 1H-indazole, formylation often occurs at the C3 position, but since this position is already substituted in our starting material, the reaction will be directed to the benzene ring. The electron-donating nature of the pyrazole ring directs electrophilic substitution to the attached benzene ring.

Alternative Formylation Methods:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[9] It is particularly effective for activated aromatic compounds like phenols but can also be applied to some heterocycles.

  • Reimer-Tiemann Reaction: This reaction employs chloroform in a basic solution to formylate phenols and other activated aromatic rings through a dichlorocarbene intermediate.[10][11] Its application to indazoles is less common and may lead to a mixture of products.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Core Intermediate cluster_part2 Part 2: Regioselective Formylation IndazoleAcid 1H-Indazole-3-carboxylic Acid MethylEster Methyl 1H-indazole-3-carboxylate (CAS: 43120-28-1) IndazoleAcid->MethylEster  Methanol, H+ (cat.)  Reflux FinalProduct This compound MethylEster->FinalProduct  1. POCl₃, DMF  2. Reflux  3. H₂O, Base

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Characterization

While experimental data for the target molecule is not available, its properties can be predicted based on its structure and data from related compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methyl ester protons around 3.9 ppm, and a singlet for the aldehyde proton downfield, typically between 9.5 and 10.5 ppm. The NH proton of the indazole ring will appear as a broad singlet at a chemical shift greater than 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester and aldehyde groups (typically in the 160-190 ppm range), as well as signals for the aromatic carbons of the indazole ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and the C=O stretch of the ester (around 1720 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Chemical Biology

The introduction of a formyl group provides a versatile chemical handle for further synthetic modifications. The aldehyde functionality can be readily converted into a variety of other functional groups, making this compound a valuable building block for generating a library of diverse indazole derivatives.

Diagram of Potential Derivatizations

Derivatization cluster_reactions Potential Derivatizations Start Methyl 5-formyl-1H- indazole-3-carboxylate Amine Amines (Reductive Amination) Start->Amine  R-NH₂, NaBH₃CN Alcohol Alcohols (Reduction) Start->Alcohol  NaBH₄ CarboxylicAcid Carboxylic Acid (Oxidation) Start->CarboxylicAcid  KMnO₄ or Ag₂O Alkene Alkenes (Wittig Reaction) Start->Alkene  Ph₃P=CHR

Caption: Potential synthetic transformations of the 5-formyl group.

Given the broad spectrum of biological activities associated with the indazole scaffold, these derivatives could be screened for a variety of therapeutic targets, including but not limited to:

  • Anticancer agents: Many indazole derivatives have shown potent anticancer activity.[2][12]

  • Kinase inhibitors: The indazole core is a common feature in many kinase inhibitors.

  • Antifungal agents: Some substituted indazoles have demonstrated significant antifungal activity.[13]

  • Anti-inflammatory agents: Indazole derivatives have been investigated for their anti-inflammatory properties.[3]

Safety and Handling

As with any new chemical entity, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in its synthesis, particularly phosphorus oxychloride and thionyl chloride, are corrosive and moisture-sensitive and require careful handling.

Conclusion

While this compound may not be a commercially available compound, this technical guide provides a robust and scientifically grounded pathway for its synthesis and characterization. By leveraging established synthetic methodologies for the construction of the indazole core and its subsequent functionalization, researchers can access this and other novel indazole derivatives. The versatility of the 5-formyl group as a synthetic handle opens up a wide array of possibilities for creating diverse chemical libraries for screening in drug discovery programs, further expanding the therapeutic potential of the indazole scaffold.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.
  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • University of Groningen research portal. (2006). and 2-Substituted Indazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
  • PubMed. (n.d.). Discovery of novel indazole-linked triazoles as antifungal agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemsrc. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Thieme. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Retrieved from [Link]

  • PubMed. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

  • Misostudy. (2019). NEET Chemistry | Reimer-Tiemann Reaction | Important Formulas | In English. Retrieved from [Link]

  • YouTube. (2025). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) of methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-formyl-1H-indazole-3-carboxylate

For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of novel chemical entities is the bedrock of discovery. This compound is a key heterocyclic building block, valued for its versatile functionality that allows for further chemical modification in the synthesis of complex pharmaceutical agents. The indazole core is a prominent scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities.

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound. As a senior application scientist, the focus here is not merely on the data itself, but on the causality behind the expected spectral features and the logic of an integrated analytical approach. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and verifiable portrait of the molecule.

Molecular Structure and Spectroscopic Overview

The first step in any analysis is to understand the molecule's architecture. This compound possesses three key regions that will produce characteristic spectroscopic signals:

  • The 1H-Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The position of the N-H proton is a critical feature that distinguishes it from the 2H-indazole isomer.[1][2]

  • The Methyl Ester Group (-COOCH₃): Located at the 3-position, this group has two distinct components—a carbonyl carbon and a methyl group—each with a predictable spectral signature.

  • The Formyl Group (-CHO): An aldehyde at the 5-position, which is a strong electron-withdrawing group. Its unique proton and carbon will appear in highly characteristic regions of the NMR spectra, and its carbonyl stretch will be evident in the IR spectrum.

Below is the annotated molecular structure, which will be referenced throughout this guide.

Caption: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[2] For indazole derivatives, NMR is crucial for distinguishing between N-1 and N-2 isomers.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for indazoles as it reliably allows for the observation of the exchangeable N-H proton.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.

  • Acquisition: Record spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. DEPT-135 or APT experiments can be run to differentiate carbon types (C, CH, CH₂, CH₃).

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Notes
N1-H~13.0 - 14.0broad singlet (br s)1HThe indazole N-H proton is acidic and often appears as a broad signal at a very low field, especially in DMSO-d₆. This signal will disappear upon a D₂O shake.
H-formyl (CHO)~10.1 - 10.3singlet (s)1HAldehyde protons are highly deshielded due to the anisotropy of the carbonyl group and its electron-withdrawing nature. Expected to be a sharp singlet as it has no adjacent protons.[3]
H4~8.5 - 8.7singlet (s) or narrow doublet1HThis proton is ortho to the electron-withdrawing formyl group and part of the fused ring system, leading to a significant downfield shift. Its multiplicity will depend on the coupling constant with H6, which may be small.
H7~8.1 - 8.3doublet (d)1HDeshielded due to its proximity to the heterocyclic ring nitrogen. Appears as a doublet from coupling to H6.
H6~7.8 - 8.0doublet (d)1HAppears as a doublet from coupling to H7. Its chemical shift is influenced by the formyl group at the para position.
O-CH₃~3.9 - 4.1singlet (s)3HA characteristic sharp singlet for the methyl ester protons.
¹³C NMR Spectral Analysis (Predicted)

The carbon spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the functional groups.

Carbon AssignmentPredicted δ (ppm)Rationale & Notes
C-formyl (CHO)~190 - 195Aldehyde carbonyl carbons are highly deshielded and appear in a characteristic downfield region.
C-ester (C=O)~160 - 165Ester carbonyl carbons are also deshielded but appear upfield relative to aldehyde carbonyls.
C3a, C7a~140 - 145Bridgehead carbons in the indazole ring system.
C3, C5~130 - 138Aromatic carbons directly attached to electron-withdrawing substituents (ester and formyl groups).
C4, C6, C7~110 - 128Aromatic CH carbons. Their precise shifts are influenced by the substituents on the ring.
O-CH₃~52 - 55The methyl carbon of the ester group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting the vibrations of their bonds. For this compound, the carbonyl region is particularly diagnostic.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Interpretation (Predicted)
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
~3300 - 3100N-H StretchIndazole N-HMedium, BroadThe broadness is due to hydrogen bonding in the solid state.
~3100 - 3000C-H StretchAromatic C-HMediumCharacteristic of the C-H bonds on the benzene ring portion.
~2850 & ~2750C-H Stretch (Fermi Doublet)Aldehyde C-HWeakA pair of weak bands that are highly characteristic of an aldehyde C-H bond.
~1720 - 1730C=O StretchEster CarbonylStrongThe ester carbonyl typically appears at a higher frequency.
~1690 - 1705C=O StretchAldehyde CarbonylStrongThe aldehyde carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency relative to a simple aliphatic aldehyde. This distinct, strong peak alongside the ester C=O is a key feature.
~1620 & ~1450C=C StretchAromatic RingMedium-StrongSkeletal vibrations of the indazole ring.
~1250 - 1200C-O StretchEster C-OStrongAsymmetric C-O-C stretch of the ester group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecular structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Analysis: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides high-resolution data, allowing for the determination of the elemental formula.

MS Data Analysis (Predicted)
  • Molecular Formula: C₁₀H₈N₂O₃

  • Exact Mass: 204.0535

  • Molecular Weight: 204.18 g/mol

The primary ion observed in positive-ion ESI-MS would be the protonated molecule:

  • [M+H]⁺: m/z 205.0608

Predicted Fragmentation Pathway:

Tandem MS (MS/MS) experiments would reveal the structural connectivity. Key fragmentation losses are predictable based on the functional groups.

G M [M+H]⁺ m/z = 205.0608 F1 Fragment 1 m/z = 174.0553 M->F1 - OCH₃ (31.0055) F2 Fragment 2 m/z = 146.0604 F1->F2 - CO (27.9949)

Caption: Predicted ESI-MS/MS fragmentation pathway.

  • Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion. This results in a fragment with m/z 174.0553.

  • Loss of Carbon Monoxide (CO): Following the initial loss, the resulting fragment can lose carbon monoxide from the formyl group, a characteristic fragmentation for aldehydes, yielding a fragment at m/z 146.0604.

Integrated Spectroscopic Workflow

Confirming a structure requires a holistic approach where each piece of data validates the others. The workflow below illustrates this self-validating system.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when approached systematically. The combination of NMR, IR, and MS provides a detailed and cross-validated structural confirmation. The key diagnostic features are the unique aldehyde signals in both ¹H and ¹³C NMR, the two distinct carbonyl stretches in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide provides the foundational expertise and authoritative grounding for researchers to confidently identify this valuable chemical intermediate and similar heterocyclic structures in their work.

References

  • A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Benchchem.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available from: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to the Commercial Availability of Methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

Methyl 5-formyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest within the medicinal chemistry and drug discovery sectors. Its unique bifunctional structure, featuring a reactive aldehyde and a methyl ester on the indazole scaffold, makes it a highly valuable starting material and intermediate for the synthesis of complex molecular architectures. The indazole core itself is a well-established pharmacophore, present in a wide array of biologically active compounds, including anti-tumor, anti-inflammatory, and anti-HIV agents.[1] This guide provides a detailed overview of the commercial availability of this compound, alongside essential technical information regarding its synthesis and applications, to empower researchers in their procurement and experimental design processes.

Chemical Identity and Properties

Correctly identifying a chemical is the foundational step for procurement and research. The primary identifiers and key properties for this compound are detailed below.

PropertyValue
Chemical Name This compound
CAS Number 864763-75-5
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Typical Appearance Solid (Varies by supplier)
Common Purity ≥95%

Commercial Availability and Procurement

While a niche compound, this compound is available from several specialized chemical suppliers that cater to the research and development market. The availability can vary, with some suppliers offering it as a stock item while others synthesize it on demand. Below is a summary of representative commercial sources.

It is critical for researchers to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound before use.

SupplierProduct Name/NumberPurityAvailable Quantities
Key Organics 125134N/AInquire
Amadis Chemical Amadis-0309995N/AInquire
A2B Chem AB131984N/AInquire
BLD Pharm BD120124N/AInquire

Note: The table above is not exhaustive and is intended to provide a starting point for sourcing. "N/A" indicates that this information was not publicly available and requires direct inquiry with the supplier.

The procurement workflow for specialized reagents like this involves several key decision points, which are outlined in the diagram below.

G cluster_procurement Procurement & Validation Workflow cluster_suppliers Supplier Evaluation start Research Need: This compound cas Identify CAS Number: 864763-75-5 start->cas search Search Supplier Databases (e.g., MolPort, ChemScence) cas->search quote Request Quotations: Price, Purity, Lead Time search->quote coa Request Example CoA search->coa select Select Supplier & Procure quote->select coa->select qc Internal QC/Validation (e.g., NMR, LC-MS) select->qc end Proceed with Experimentation qc->end G cluster_reactions Chemical Derivatization cluster_targets Therapeutic Targets & Applications parent Methyl 5-formyl- 1H-indazole-3-carboxylate (Building Block) reductive_amination Reductive Amination (on Aldehyde) parent->reductive_amination wittig Wittig Reaction (on Aldehyde) parent->wittig saponification Saponification (on Ester) parent->saponification amidation Amidation (on Ester) parent->amidation kinase Kinase Inhibitors (Oncology) reductive_amination->kinase ep4 EP4 Antagonists (Immunotherapy) reductive_amination->ep4 wittig->kinase saponification->amidation serotonin 5-HT3 Antagonists (Anti-emetics) amidation->serotonin amidation->ep4

Caption: Synthetic utility of the bifunctional indazole building block in drug discovery.

Conclusion

This compound is a specialized but accessible chemical intermediate with significant potential for accelerating drug discovery programs. While not a common stock item for all major suppliers, it is available through several specialized chemical providers. Its strategic importance is underscored by the prevalence of the indazole scaffold in modern medicine. By understanding its commercial landscape, synthetic background, and diverse applications, researchers can effectively leverage this powerful building block to engineer the next generation of therapeutic agents.

References

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Cenmed. 5 Methyl 1H Indazole 3 Carboxylic Acid 5Mg. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

purity and analysis of methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Analysis of Methyl 5-formyl-1H-indazole-3-carboxylate

Foreword: The Critical Role of a Key Intermediate

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including anti-cancer agents and 5-HT3 antagonists.[1][2][3] As a key intermediate, the purity and comprehensive characterization of this molecule are not merely a matter of quality control; they are foundational to the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API).[4][5]

This guide provides a holistic framework for the analysis and purity determination of this compound. It moves beyond simple procedural descriptions to explain the underlying scientific principles and regulatory context, empowering researchers and drug development professionals to establish robust, self-validating analytical systems. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which represent the global benchmark for pharmaceutical quality.[6][7]

Foundational Principles: An Integrated Analytical Strategy

A robust analytical strategy for a pharmaceutical intermediate is a multi-faceted approach where different techniques provide complementary information. The goal is not just to quantify the main component but to create a comprehensive impurity profile—detecting, identifying, and quantifying all expected and unexpected components.[4][8][9]

The overall workflow begins with structural confirmation and proceeds through purity assessment, impurity identification, and quantification of non-chromatographic impurities like water and residual solvents.

Analytical_Strategy cluster_start Sample Receipt cluster_analysis Core Analysis & Characterization cluster_eval Evaluation & Reporting Sample Intermediate Batch (Methyl 5-formyl-1H- indazole-3-carboxylate) Struct_Confirm Structural Confirmation (NMR, MS, FTIR) Sample->Struct_Confirm Initial ID Purity_Assay Purity & Assay (HPLC-UV) Struct_Confirm->Purity_Assay Impurity_Profile Impurity Profiling (LC-MS) Purity_Assay->Impurity_Profile Quantified Impurities Non_Chrom Residuals & Inorganics (KF, TGA, GC-HS) Purity_Assay->Non_Chrom Data_Eval Data Evaluation vs. ICH Thresholds Impurity_Profile->Data_Eval Non_Chrom->Data_Eval Report Certificate of Analysis (CoA) Generation Data_Eval->Report Final Specification

Caption: Integrated workflow for the analysis of a pharmaceutical intermediate.

Chromatographic Analysis: The Cornerstone of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and assay of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[5][10][11]

Expertise: Causality in Method Development

The goal is to develop a stability-indicating HPLC method capable of separating the main peak from all potential impurities, including starting materials, by-products, and degradation products. For an indazole derivative with aromatic and polar functional groups (formyl, ester, N-H), reverse-phase HPLC is the logical choice.

  • Column Selection: A C18 stationary phase is a versatile starting point, offering excellent hydrophobic retention for the indazole core. Particle size (e.g., 3.5 µm or smaller) should be chosen to maximize efficiency and peak resolution.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or formate buffer, pH 2.5-3.5) and an organic modifier (acetonitrile or methanol) is necessary. The acidic pH suppresses the ionization of the carboxylic acid that could result from ester hydrolysis and sharpens the peak shape of the indazole N-H proton. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detection: The conjugated aromatic system of the indazole ring provides strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for peak purity analysis and selection of the optimal monitoring wavelength (likely around 254 nm or a local maximum).

Protocol: HPLC Purity and Assay Determination

This protocol is a validated starting point and must be verified for suitability.

A. Reagent and Mobile Phase Preparation

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.22 µm filter.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

B. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 5 µL
Gradient Program Time (min)

C. Sample Preparation

  • Assay Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).

  • Assay Sample: Prepare the sample in the same manner as the standard.

  • Purity Sample: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~1 mg/mL). This higher concentration is used to accurately detect impurities at low levels (e.g., 0.05%).

Trustworthiness: A Self-Validating System

System Suitability Testing (SST) ensures the chromatographic system is performing adequately before sample analysis begins.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injections of the standardConfirms the precision of the system for reliable quantification.

Structural Elucidation and Confirmation

While HPLC provides quantitative purity, it does not confirm the identity of the main peak. Spectroscopic methods are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.[10][11] For this compound, specific signals are expected.

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet for the N-H proton (>13 ppm).

    • A singlet for the aldehyde proton (~10 ppm).

    • A singlet for the methyl ester protons (~3.9 ppm).

    • Three aromatic protons in the 7.5-8.5 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl carbons for the aldehyde (~192 ppm), ester (~162 ppm).

    • Aromatic and indazole ring carbons (~110-145 ppm).

    • Methyl ester carbon (~52 ppm).

Quantitative NMR (qNMR) can also be used as a primary method for assay determination by integrating the signal of the analyte against a certified internal standard.

Mass Spectrometry (MS)

MS provides crucial molecular weight information.[5][12] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.

  • Expected Ion: For the target compound (C₁₀H₈N₂O₃, MW: 204.18), high-resolution mass spectrometry (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 205.0557. The high accuracy of HRMS confirms the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique to confirm the presence of key functional groups.[11]

  • Expected Absorptions:

    • N-H stretch (broad, ~3300 cm⁻¹).

    • C-H stretch (aromatic, ~3100 cm⁻¹).

    • C=O stretch (aldehyde, ~1700 cm⁻¹; ester, ~1720 cm⁻¹).

    • C=C stretch (aromatic, ~1600 cm⁻¹).

Impurity Profiling: Adherence to Regulatory Standards

Impurity profiling is a systematic process to identify and quantify every impurity present in the intermediate.[4][5] The ICH Q3A guidelines provide a framework for this process, defining thresholds for action.[6][8][9]

ThresholdLimit (for max daily dose ≤ 2g/day)Required Action
Reporting Threshold ≥ 0.05%Any impurity at or above this level must be reported.
Identification Threshold > 0.10%The structure of the impurity must be determined.
Qualification Threshold > 0.15%The impurity must be assessed for biological safety.

Table based on ICH Q3A(R2) Guidelines.[9]

Impurity_Decision_Tree Start Detect Impurity by HPLC Check_Reporting Is Peak Area % ≥ 0.05%? Start->Check_Reporting Check_ID Is Peak Area % > 0.10%? Check_Reporting->Check_ID Yes End_Ignore Ignore/Unspecified Check_Reporting->End_Ignore No Check_Qual Is Peak Area % > 0.15%? Check_ID->Check_Qual Yes Report_Impurity Report in CoA Check_ID->Report_Impurity No Identify_Impurity Identify Structure (LC-MS, NMR) Check_Qual->Identify_Impurity No Qualify_Impurity Qualify Impurity (Toxicology Studies) Check_Qual->Qualify_Impurity Yes End_Reported Specified Impurity Report_Impurity->End_Reported Identify_Impurity->End_Reported End_Qualified Qualified Impurity Qualify_Impurity->End_Qualified

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Potential Impurities

A sound scientific appraisal of the synthesis route is required to predict potential impurities.[8][9] Common impurities could include:

  • Starting Materials: Unreacted precursors.

  • By-products: Resulting from side reactions (e.g., isomers, over-alkylation).

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a likely degradation pathway. Oxidation of the formyl group is another possibility.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024, December 3). Ich guidelines for impurity profile. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-32. [Link]

  • National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Retrieved from [Link]

  • Google Patents. (n.d.). CN119000907A - Detection method of indazole derivatives.
  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, March 19). Vol. 15 No. 2 (2025). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid - PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-formyl-1h-indazole-5-carboxylic acid (C9H6N2O3). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of Methyl 5-Formyl-1H-Indazole-3-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its success. Among these, solubility is a critical parameter that dictates the developability of a compound.[1][2] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering a promising candidate's journey to the clinic.[2][3][4]

This guide focuses on methyl 5-formyl-1H-indazole-3-carboxylate , a heterocyclic compound that represents a class of molecules often explored in medicinal chemistry for their diverse biological activities. While specific solubility data for this exact molecule is not extensively published, this document serves as a comprehensive technical guide for researchers to:

  • Predict its solubility behavior based on molecular structure.

  • Experimentally determine its solubility in a range of relevant organic solvents.

  • Interpret the resulting data to make informed decisions in synthesis, purification, and formulation development.

The principles and protocols outlined herein are designed to be broadly applicable, providing a robust framework for characterizing the solubility of this and other complex organic molecules.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" is the cornerstone of solubility prediction.[5][6][7][8] This principle states that substances with similar polarities are more likely to be soluble in one another.[5][7][8] To anticipate the solubility of this compound, we must first dissect its molecular structure.

Molecular Structure of this compound:

Key Functional Groups and Their Influence:

  • Indazole Ring System: This bicyclic aromatic system is relatively nonpolar but contains two nitrogen atoms. The pyrrolic-type nitrogen (-NH-) can act as a hydrogen bond donor, while the pyridinic-type nitrogen (-N=) can act as a hydrogen bond acceptor. This duality imparts a degree of polarity.

  • Methyl Ester (-COOCH₃): This group is polar. The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Formyl Group (-CHO): The aldehyde group is also polar due to the carbonyl C=O bond, and the oxygen can act as a hydrogen bond acceptor.

Overall Polarity Assessment:

The molecule possesses a rigid, fused aromatic core, which contributes to a higher melting point (a related physical property is a melting point of 162-163°C for the parent compound, methyl 1H-indazole-3-carboxylate) and potentially limits solubility.[9] However, the presence of three distinct polar functional groups capable of hydrogen bonding suggests that the molecule is not entirely nonpolar. It can be classified as a polar molecule .

Predicted Solubility in Different Solvent Classes:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . The strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the crystalline solute are unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility is predicted to be moderate to high . These solvents have polar bonds and can engage in dipole-dipole interactions with the solute. Solvents like DMF and DMSO are particularly effective as they are strong hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar functional groups of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility in alcohols like methanol and ethanol is expected to be moderate . These solvents can act as both hydrogen bond donors and acceptors, effectively interacting with the ester, formyl, and indazole groups. Aqueous solubility is likely to be very low . While the molecule has hydrogen bonding capabilities, the large, relatively nonpolar aromatic surface area will likely dominate, making it poorly water-soluble, a common challenge for over 40% of NCEs.[3][4]

Experimental Determination of Equilibrium Solubility

Theoretical predictions must be validated by empirical data. The most reliable method for determining solubility is the shake-flask method , which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[10] The goal is to create a saturated solution, where the rate of dissolution equals the rate of precipitation, and then quantify the concentration of the dissolved solute.[11]

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A representative panel of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol, Dimethyl Sulfoxide).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram outlines the self-validating protocol for determining equilibrium solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Analysis cluster_data 5. Data Calculation prep Add excess solid solute to a known volume of solvent in a sealed vial. equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensure saturation sep Centrifuge to pellet undissolved solid. equil->sep Establish equilibrium sample Filter supernatant. Dilute aliquot with mobile phase. sep->sample Isolate saturated solution hplc Inject onto HPLC system and quantify against a calibration curve. sample->hplc calc Calculate solubility (mg/mL) based on dilution factor. hplc->calc G cluster_input Input Data cluster_process Application cluster_output Decision/Action data Quantitative Solubility Data (e.g., Table 1) synthesis Synthesis & Purification data->synthesis formulation Formulation Screening data->formulation assay In Vitro Assays data->assay synthesis_action Select high-solubility solvent for reaction; Use solvent/anti-solvent pair (e.g., Acetone/Hexane) for crystallization. synthesis->synthesis_action formulation_action Prioritize polar aprotic solvents (e.g., DMSO) for initial stock solutions. Avoid nonpolar solvents. formulation->formulation_action assay_action Ensure final assay concentration is well below the solubility limit in the assay buffer to avoid compound precipitation. assay->assay_action

Caption: Decision-making flowchart based on solubility data.

  • For Synthesis and Purification: A solvent that provides high solubility at reflux but lower solubility at room temperature is ideal for recrystallization. For example, if the compound is highly soluble in hot acetone but poorly soluble in cold acetone, this would be an excellent choice for purification.

  • For In Vitro Screening: For biological assays, compounds are typically stored in a high-concentration stock solution, usually in DMSO. [12]The data will confirm if DMSO is a suitable choice and will define the upper concentration limit for this stock solution. It is crucial that the final concentration in the aqueous assay buffer is significantly below the compound's aqueous solubility to prevent precipitation, which can lead to erroneous results. [13]* For Formulation Development: The solubility in various pharmaceutically acceptable solvents provides a starting point for developing liquid or parenteral formulations. For oral formulations, low aqueous solubility is a major red flag that may necessitate enabling technologies like amorphous solid dispersions or particle size reduction. [4]

Conclusion: From Data to Insight

Determining the solubility of a novel compound like this compound is not merely a data collection exercise; it is a fundamental step in understanding its chemical behavior and assessing its potential as a drug candidate. By combining theoretical structural analysis with rigorous experimental measurement, researchers can proactively address challenges and strategically guide the development process. The protocols and frameworks provided in this guide ensure that the solubility data generated is not only accurate and reliable but also directly translatable into actionable insights for the entire drug discovery team.

References

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Demir, S., & Duman, M. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Marmara Pharmaceutical Journal, 19(1), 57-62. Retrieved from [Link]

  • YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Solubility and Solutions. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Unknown. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ChemistryTalk. (n.d.). Solubility and Polarity. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ScienceDirect. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Retrieved from [Link]

  • YouTube. (2025, December 3). How Do Polar Solvents Dissolve Polar Solutes? Retrieved from [Link]

Sources

stability and storage conditions for methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Subject: A Comprehensive Guide to the Stability and Storage of Methyl 5-formyl-1H-indazole-3-carboxylate

Abstract

This compound is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the factors governing the stability of this molecule. By examining its constituent functional groups—an indazole core, a methyl ester, and an aromatic aldehyde—we predict its primary degradation pathways, including hydrolysis, oxidation, and potential photolysis. Based on this analysis, we establish detailed protocols for optimal storage and handling to ensure its long-term viability. Furthermore, this document outlines a robust framework for conducting forced degradation studies, enabling researchers to empirically validate stability and identify potential degradants, a critical step in any drug development pipeline.[1][2]

Introduction: The Imperative of Chemical Stability

In the realm of pharmaceutical research, the stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of safety, efficacy, and reproducibility.[3] The molecule this compound, featuring a reactive aldehyde and a hydrolyzable ester, is a prime candidate for degradation if not handled and stored with precision. Understanding its chemical liabilities is not merely an academic exercise; it is essential for ensuring the validity of experimental results, developing stable formulations, and defining an appropriate shelf life.[3][4] This guide serves as a proactive tool for researchers, providing the foundational knowledge and practical methodologies required to maintain the integrity of this valuable chemical entity.

Structural Analysis and Physicochemical Properties

The stability profile of this compound is dictated by the interplay of its three key functional groups. A thorough understanding of their individual reactivities is the first step in predicting and mitigating degradation.

G cluster_0 This compound cluster_1 Key Functional Groups mol mol node1 Indazole Ring (Aromatic Heterocycle) mol->node1 Generally Stable Core Site of N-H Acidity node2 Formyl Group (Aromatic Aldehyde) mol->node2 Highly Reactive Prone to Oxidation node3 Methyl Ester mol->node3 Susceptible to Hydrolysis

Caption: Chemical structure and key functional groups.

  • Indazole Ring: This bicyclic aromatic heterocycle forms the core of the molecule. While generally stable, the N-H proton is weakly acidic and can be a site for derivatization or interaction. The aromatic system itself can be susceptible to photolytic degradation under high-energy light.[5]

  • Formyl (Aldehyde) Group: This is the most reactive center of the molecule. Aromatic aldehydes are known to be sensitive to oxidation, readily converting to the corresponding carboxylic acid.[6] They can also participate in condensation reactions and are potentially sensitive to light.[4] The electron-withdrawing nature of the aldehyde can influence the reactivity of the entire ring system.[7]

  • Methyl Ester Group: Esters are classic targets for hydrolysis, a reaction catalyzed by both acids and bases, which would yield the corresponding carboxylic acid and methanol.[8] The presence of moisture is a critical factor in this degradation pathway.

Predicted Degradation Pathways

Based on the structural analysis, we can anticipate several primary degradation pathways under stress conditions. These pathways are crucial for developing stability-indicating analytical methods and for defining proper storage conditions.[1]

G parent This compound hydrolysis_prod 5-Formyl-1H-indazole-3-carboxylic acid parent->hydrolysis_prod Hydrolysis (H₂O, H⁺ or OH⁻) oxidation_prod Methyl 5-carboxy-1H-indazole-3-carboxylate parent->oxidation_prod Oxidation ([O], e.g., H₂O₂, Air)

Caption: Predicted primary degradation pathways.

Hydrolytic Degradation

Hydrolysis of the methyl ester is a highly probable degradation route, especially in the presence of moisture combined with acidic or basic conditions.[9]

  • Acid-Catalyzed Hydrolysis: Protonation of the ester carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification) Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the ester carbonyl is a rapid and generally irreversible process that yields the carboxylate salt.

Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation.

  • Auto-oxidation: In the presence of atmospheric oxygen, particularly when exposed to light or trace metal ions, the formyl group can be oxidized to a carboxylic acid.

  • Chemical Oxidation: Strong oxidizing agents, such as hydrogen peroxide (H₂O₂), which are commonly used in forced degradation studies, will readily effect this transformation.[4][9]

Photodegradation

Compounds containing carbonyl groups and aromatic systems can be photosensitive.[4]

  • Exposure to high-intensity light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions. This could involve photo-oxidation, where light accelerates the oxidation of the aldehyde.[4] ICH Q1B guidelines recommend a minimum exposure of 1.2 million lux hours and 200 watt hours/m² for photostability testing.[4]

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is mandatory. The following conditions are derived from its chemical liabilities.

Parameter Recommended Condition Rationale
Temperature 0-8°C or lower (e.g., -20°C for long-term).[10][11][12]Reduces the rate of all chemical reactions, including hydrolysis and oxidation. Prevents thermal degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the highly sensitive aldehyde group by atmospheric oxygen.
Light Protect from light. Store in amber vials or in the dark.Avoids photolytic degradation and photo-oxidation.[4]
Moisture Store in a dry, well-ventilated place. Keep container tightly closed.[13]Minimizes water availability for ester hydrolysis.
pH Avoid contact with strong acids and bases.Prevents catalysis of ester hydrolysis.
Handling Handle in a well-ventilated area. Wear appropriate PPE (gloves, eye protection).[13][14]Standard good laboratory practice to ensure user safety.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.These materials will directly cause rapid degradation of the compound.

Protocol: Forced Degradation Study Framework

A forced degradation or stress testing study is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the active substance.[9]

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Apply Stress Conditions (Parallel Experiments) start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid thermal Thermal (80°C, Solid State) stress->thermal photo Photolytic (ICH Q1B Light Box) stress->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize analyze Analyze via HPLC-UV/MS (Compare to unstressed control) thermal->analyze photo->analyze neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[9] If solubility is an issue, a co-solvent may be used, but its stability under stress conditions must be verified.[1]

  • Application of Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at an elevated temperature (e.g., 50-70°C).[3][9] Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Maintain at room temperature due to the higher reactivity. Withdraw aliquots at shorter time intervals.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Maintain at room temperature and protect from light.[3] Withdraw aliquots over time.

    • Thermal Degradation: Expose the solid compound to dry heat at a temperature higher than recommended for accelerated stability testing (e.g., 80°C).[4] Dissolve samples at different time points for analysis.

    • Photolytic Degradation: Expose both the solid compound and the stock solution to a light source compliant with ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Quenching/Neutralization:

    • Causality: This step is critical to halt the degradation reaction at the specific time point, ensuring an accurate snapshot of the degradation profile.

    • For acid-stressed samples, neutralize with an equimolar amount of NaOH.

    • For base-stressed samples, neutralize with an equimolar amount of HCl. This prevents further degradation during analysis.[1]

  • Analytical Method:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with UV-Vis (PDA) and Mass Spectrometric (MS) detection.

    • The method must be capable of separating the parent compound from all major degradation products. Peak purity analysis is essential to ensure new peaks are not co-eluting.

Conclusion

This compound is a compound of significant synthetic value, but its chemical stability is contingent on rigorous control of its environment. The primary liabilities are the aldehyde group's propensity for oxidation and the methyl ester's susceptibility to hydrolysis. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—researchers can effectively preserve the integrity of this molecule. The provided forced degradation framework offers a reliable methodology for empirically determining its stability profile, a necessary endeavor for its application in regulated research and development environments.

References

  • Forced Degradation Studies. (2016-12-14). MedCrave online.
  • 1-Methyl-1H-indazole-3-carboxylic acid - SAFETY DATA SHEET. (2010-04-10). Thermo Fisher Scientific.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2023-06-14).
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014-01). Asian Journal of Research in Chemistry.
  • 5-Methyl-1H-indazole-3-carboxylic acid - Safety D
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Methyl 5-hydroxy-1H-indazole-3-carboxyl
  • Indazole-3-carboxylic acid - Safety D
  • 1-Methyl-1H-indazole-3-carboxylic acid | Biochemical Reagent. MedChemExpress.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. (2024-04-02). PubMed.
  • 1H-Indazole-3-carboxylic acid. Chem-Impex.
  • methyl 1H-indazole-3-carboxyl
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Aldehydes: Wh
  • Aromatic Aldehydes and Ketones - Preparation and Properties. (2022-02-11). Online Chemistry notes.
  • Methyl 1H-indazole-3-carboxyl
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024-08-23). Diva-portal.org.
  • 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex.
  • 1H-Indazole-3-Carboxylic Acid Methyl Ester.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • 1-Methyl-1H-indazole-3-carboxylic acid. (2008).

Sources

Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Substituted Indazole-3-Carboxylates

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. While the core indazole structure is a recurring motif in clinically successful drugs like the kinase inhibitors Pazopanib and Axitinib, the specific derivatization at the 3-position with a carboxylate or related carboxamide functionality unlocks a unique and compelling landscape of therapeutic potential.[1][2]

This guide, prepared for researchers and drug development professionals, moves beyond a simple cataloging of activities. It aims to provide a deeper understanding of the causality behind the observed biological effects of substituted indazole-3-carboxylates, detailing the structure-activity relationships (SAR), mechanisms of action, and the self-validating experimental protocols used to elucidate them. We will explore the three primary pillars of this compound class's activity: anticancer, anti-inflammatory, and antimicrobial, providing the foundational knowledge necessary to drive future discovery programs.

Part 1: The Anticancer Potential of Indazole-3-Carboxylates

The development of novel anticancer agents is a paramount challenge in modern medicine. Substituted indazole-3-carboxylates and their amide derivatives have emerged as a promising class of compounds, demonstrating potent activity against various cancer cell lines through multiple mechanisms of action.[1] Several FDA-approved drugs, including Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance in oncology.[1][3]

Mechanism of Action: Inducing Apoptosis and Inhibiting Metastasis

A key strategy in cancer therapy is to trigger apoptosis (programmed cell death) in malignant cells. Certain substituted indazole derivatives have been shown to be potent inducers of apoptosis. For example, studies on the breast cancer cell line 4T1 revealed that compound 2f , an indazole derivative, promotes apoptosis in a dose-dependent manner.[3][4] The underlying mechanism involves a shift in the balance of pro- and anti-apoptotic proteins:

  • Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax and cleaved caspase-3.[3][4]

  • Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2.[3][4]

This cascade is often initiated by a decrease in the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS), further pushing the cell towards apoptosis.[4]

Beyond inducing cell death, preventing metastasis is critical. The same compound, 2f , was also found to disrupt the migration and invasion of 4T1 cells. This was correlated with a reduction in matrix metalloproteinase-9 (MMP9), an enzyme crucial for breaking down the extracellular matrix, and an increase in its natural inhibitor, TIMP2.[4]

Targeted Inhibition: PARP-1 and Kinases

Indazole-3-carboxamides have also been successfully designed as inhibitors of specific molecular targets. A notable example is their activity as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[5] By applying a structure-based design strategy to a weakly active 1H-indazole-3-carboxamide, researchers developed derivatives with significantly improved inhibitory potency.[5] One such compound demonstrated a protective effect against streptozotocin-induced diabetes in rats by preserving the pancreas's ability to secrete insulin, highlighting the therapeutic potential of targeting PARP-1.[5]

Furthermore, the indazole scaffold is a cornerstone of many kinase inhibitors used in oncology.[2][3] While not always strictly carboxylates, these drugs demonstrate the versatility of the indazole core in targeting the ATP-binding pocket of kinases involved in tumor growth and angiogenesis.

Quantitative Data: In Vitro Antiproliferative Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes the activity of representative indazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (μM)Reference
Compound 2f 4T1 (Breast)Apoptosis Induction, Anti-Metastasis0.23 - 1.15[3][4]
Compound 2a MCF-7 (Breast)Antiproliferative1.15[3]
Compound 2a HCT116 (Colon)Antiproliferative4.89[3]
Compound 5 N/APARP-1 Inhibition6.8[5]
Compound 2 (Ni) HepG2 (Liver)CytotoxicityMore effective than ligand[6]
Compound 2 (Ni) B16-F10 (Melanoma)CytotoxicityMore effective than ligand[6]

Part 2: Anti-Inflammatory Activities and Mast Cell Stabilization

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer.[7] Indazole-3-carboxylates have demonstrated significant anti-inflammatory properties, primarily through the modulation of immune cell signaling pathways.

Mechanism of Action: CRAC Channel Blockade

A critical pathway in the activation of mast cells, key players in inflammatory and allergic responses, is the influx of extracellular calcium through the Calcium-Release Activated Calcium (CRAC) channel.[7][8] The modulation of this channel is a prime therapeutic target.

Structure-activity relationship (SAR) studies have revealed that indazole-3-carboxamides are potent CRAC channel blockers.[8][9] This inhibition prevents the downstream release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-α (TNF-α) from activated mast cells.[7][8] A striking and crucial finding from these studies is the importance of the amide linker's regiochemistry. The 3-carboxamide linkage (-CO-NH-Ar) is essential for activity, with the "reverse" amide isomer being inactive even at high concentrations.[7][8] This specific structural requirement is a unique feature among known CRAC channel blockers and provides a clear directive for future molecular design.

CRAC_Channel_Inhibition Mechanism of CRAC Channel Blockade by Indazole-3-Carboxamides Antigen Antigen Activation MastCell Mast Cell Antigen->MastCell Binds to IgE receptor ER Endoplasmic Reticulum (ER) MastCell->ER Signals StoreDepletion Ca2+ Store Depletion ER->StoreDepletion Releases Ca2+ CRAC CRAC Channel (Orai1/STIM1) StoreDepletion->CRAC Activates CaInflux Extracellular Ca2+ Influx CRAC->CaInflux Degranulation Degranulation: Release of Histamine, TNF-α, etc. CaInflux->Degranulation Triggers Indazole Indazole-3-carboxamide Indazole->CRAC Blocks

Caption: CRAC channel inhibition pathway by indazole-3-carboxamides in mast cells.

Inhibition of Nitric Oxide (NO) Production

Another key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production by activated macrophages. Coordination complexes of indazole-3-carboxylic acid with transition metals (Fe, Mn) have shown remarkable efficacy, inhibiting NO production in lipopolysaccharide-activated macrophages by up to 90%.[6] This suggests that the indazole scaffold can be used to develop potent inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[10]

Quantitative Data: Anti-Inflammatory Activity
Compound ClassTarget/AssayKey FindingIC₅₀Reference
Indazole-3-carboxamides CRAC Channel BlockadeInhibition of Ca²⁺ influx in mast cellsSub-μM (e.g., 12d)[7][8]
Indazole-3-carboxamides β-hexosaminidase ReleaseMast cell stabilization0.28 - 1.60 µM[9]
Fe/Mn Complexes NO Production InhibitionIn LPS-activated RAW 264.7 macrophages>90% inhibition[6]

Part 3: Antimicrobial Properties

The indazole scaffold is also associated with significant antimicrobial activity, including antibacterial and antifungal effects.[2][11][12] This broad-spectrum potential makes indazole-3-carboxylates and their derivatives attractive starting points for the development of new anti-infective agents, a critical need in an era of growing antimicrobial resistance.

Spectrum of Activity

Synthesized libraries of 1H-indazole-3-carboxamides have been evaluated against a panel of pathogenic microbes.[11] These studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12] The versatility of the C-3 carboxamide position allows for the introduction of various substituted aryl or aliphatic amines, enabling fine-tuning of the antimicrobial spectrum and potency.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC values for a broad range of indazole-3-carboxylates are dispersed across the literature, the consistent finding is that these compounds exhibit inhibitory activity worthy of further investigation.

(Note: A consolidated table requires specific data from primary literature which is often presented in extensive tables. The principle is to screen compounds like those in[11] against bacterial panels (e.g., S. aureus, E. coli) and report the MIC in µg/mL or µM.)

Part 4: Experimental Protocols & Methodologies

Scientific integrity requires that protocols be robust and self-validating. The following sections detail standardized, step-by-step methodologies for the synthesis and biological evaluation of substituted indazole-3-carboxylates.

General Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This protocol describes a common method for synthesizing a library of indazole-3-carboxamides via amide coupling, a foundational technique for exploring SAR.[11]

Synthesis_Workflow General Synthesis Workflow for Indazole-3-Carboxamides Start Start: 1H-Indazole-3-carboxylic acid (1) Step1 1. Dissolve (1) in DMF Start->Step1 Step2 2. Add Coupling Agents: HOBT, EDC.HCl, TEA Step1->Step2 Step3 3. Stir at RT for 15 min (Active Ester Formation) Step2->Step3 Step4 4. Add Substituted Amine (R-NH2) Step3->Step4 Step5 5. Stir at RT for 4-6 h (Amide Bond Formation) Step4->Step5 Step6 6. Quench with ice water Step5->Step6 Step7 7. Extract with Organic Solvent (e.g., 10% MeOH in Chloroform) Step6->Step7 Step8 8. Purify via Column Chromatography Step7->Step8 End End Product: Substituted 1H-Indazole-3-carboxamide Step8->End

Caption: Workflow for the synthesis of indazole-3-carboxamide derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous Dimethylformamide (DMF), add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).

  • Activation: Add Triethylamine (TEA) (3 equivalents) to the mixture and stir at room temperature for 15 minutes. This step activates the carboxylic acid for coupling.

  • Amine Addition: Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent system (e.g., 10% Methanol in Chloroform). Combine the organic layers.

  • Washing: Wash the combined organic layers with 10% NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography to yield the final substituted 1H-indazole-3-carboxamide.[11]

In Vitro Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 4T1, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test indazole compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test indazole compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation period, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Conclusion and Future Outlook

Substituted indazole-3-carboxylates represent a highly versatile and potent class of molecules with a broad therapeutic window. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications provides a robust foundation for further drug development. The clear structure-activity relationships, particularly the regiochemical requirements for CRAC channel blockade, offer rational guidance for the design of next-generation compounds with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitutions on both the indazole ring and the C-3 side chain, and evaluating lead candidates in relevant in vivo models to translate their profound in vitro potential into clinically viable therapeutics.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1167-1171. [Link]

  • Pinga, K. K., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5032-5036. [Link]

  • Martínez-Lillo, J., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry, 212, 111244. [Link]

  • Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • Sci-Hub. (2014). Regioselective Synthesis of 1‐Substituted Indazole‐3‐carboxylic Acids. Journal of Heterocyclic Chemistry. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15829-15837. [Link]

  • ResearchGate. (2014). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. [Link]

  • ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Li, J., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

  • Muniappan, M., & Pandi, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FF01–FF06. [Link]

  • ResearchGate. Anticancer activity of indazole compounds. [Link]

  • Ali, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6298. [Link]

  • Zhou, F., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. MDPI. [Link]

  • Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. National Institutes of Health. [Link]

  • Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 7942-7949. [Link]

  • Rivera-Piza, E., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • ResearchGate. (2019). Synthesis and biological evaluation of new indazole derivatives. [Link]

  • Gouse, B., et al. (2022). New indazole–1,2,3–triazoles as potent antimicrobial agents: Design, synthesis, molecular modeling and in silico ADME profiles. OUCI. [Link]

  • Zhang, Y., et al. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4287-4303. [Link]

  • ResearchGate. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E-2 synthase-1. [Link]

  • Li, Y., et al. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

Sources

Methodological & Application

Application Note & Protocol Guide: Strategic Olefination of Methyl 5-Formyl-1H-indazole-3-carboxylate via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1] The ability to precisely modify this heterocycle is paramount for structure-activity relationship (SAR) studies and the development of novel drug candidates. The Wittig reaction, a cornerstone of C=C bond formation, offers a reliable and versatile method for converting carbonyls into alkenes, thereby enabling the extension of carbon frameworks and the introduction of diverse functionalities.[2][3]

This guide provides a detailed exploration of the Wittig reaction as applied to methyl 5-formyl-1H-indazole-3-carboxylate, a key intermediate for drug discovery. We will dissect the critical parameters influencing this transformation, from the nuanced choice of the phosphorus ylide to the optimization of reaction conditions, providing field-proven protocols and troubleshooting advice.

Mechanistic Overview: The Ylide Dictates the Outcome

The Wittig reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, forming a transient four-membered ring intermediate known as an oxaphosphetane.[4][5] This intermediate subsequently collapses to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide (TPPO), the latter being the driving force of the reaction.[6]

The stereochemical outcome of the reaction is profoundly influenced by the electronic nature of the ylide.[7][8]

  • Unstabilized Ylides (e.g., bearing alkyl substituents) are highly reactive. The initial cycloaddition to form the oxaphosphetane is rapid and irreversible, leading to the kinetically favored syn-oxaphosphetane, which collapses to the (Z)-alkene .[4][7] These ylides require strong, non-nucleophilic bases for their formation.

  • Stabilized Ylides (e.g., bearing electron-withdrawing groups like esters or ketones) are less reactive. The initial cycloaddition is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which decomposes to the (E)-alkene .[2][7][8] These ylides can be formed with weaker bases and are often stable enough to be isolated and stored.[9][10]

Wittig_Mechanism reactants Aldehyde + Ylide syn_ox syn-Oxaphosphetane (Kinetic) reactants->syn_ox Unstabilized Ylide Fast, Irreversible anti_ox anti-Oxaphosphetane (Thermodynamic) reactants->anti_ox Stabilized Ylide Reversible syn_ox->anti_ox z_alkene (Z)-Alkene + TPPO syn_ox->z_alkene Fast Collapse e_alkene (E)-Alkene + TPPO anti_ox->e_alkene Slow Collapse

Caption: Divergent pathways for unstabilized and stabilized ylides.

Optimizing the Reaction: A Multi-Parameter Approach

Successful olefination of this compound requires careful consideration of several interconnected parameters. The presence of an acidic N-H proton and two electron-withdrawing groups on the indazole ring makes this substrate particularly sensitive to reaction conditions.

Optimization_Workflow start Start: Define Target Alkene (E, Z, or Terminal) select_ylide 1. Select Ylide (Stabilized vs. Unstabilized) start->select_ylide stabilized_path 2a. Choose Weak Base (e.g., K₂CO₃, NaOMe, KOtBu) select_ylide->stabilized_path E-Alkene unstabilized_path 2b. Choose Strong Base (e.g., n-BuLi, NaH, KHMDS) *Consider N-H acidity* select_ylide->unstabilized_path Z-Alkene / Terminal solvent 3. Select Anhydrous Solvent (THF, DMF, Toluene) stabilized_path->solvent unstabilized_path->solvent temp 4. Optimize Temperature Ylide Gen: -78 to 0 °C Reaction: 0 °C to RT solvent->temp monitor 5. Monitor by TLC/LC-MS temp->monitor workup 6. Workup & Purification (TPPO Removal) monitor->workup Reaction Complete end Characterize Product workup->end

Caption: Logical workflow for Wittig reaction optimization.

Key Considerations:
  • Ylide Selection : The choice between a stabilized or unstabilized ylide is the primary determinant of the final product's geometry. For introducing an acrylate moiety, a stabilized ylide like (carbethoxymethylene)triphenylphosphorane is ideal. For a simple vinyl group, an unstabilized ylide from methyltriphenylphosphonium bromide is necessary.

  • Base Selection : The pKa of the indazole N-H proton must be considered. While strong bases like n-BuLi are needed for unstabilized ylides, they will also deprotonate the N-H. This may require using >2 equivalents of base or protecting the N-H group prior to the reaction. For stabilized ylides, weaker bases like potassium tert-butoxide (KOtBu) or sodium methoxide (NaOMe) are often sufficient and less likely to cause complications.[4]

  • Solvent : Anhydrous aprotic solvents such as Tetrahydrofuran (THF) or Diethyl Ether are standard for reactions involving strong bases.[5][11] For less reactive stabilized ylides, Dimethylformamide (DMF) can be beneficial.[12]

  • Temperature : Ylide generation with strong bases is typically performed at low temperatures (0 °C to -78 °C) to minimize ylide decomposition.[11] The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

  • Triphenylphosphine Oxide (TPPO) Removal : The primary byproduct, TPPO, is notoriously difficult to separate from the desired product due to its polarity. Purification strategies include precipitation by adding a non-polar solvent like hexanes after the reaction, or meticulous column chromatography.[13][14]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon), as the reagents are air- and moisture-sensitive.[9]

Protocol A: Synthesis of (E)-methyl 5-(3-ethoxy-3-oxoprop-1-en-1-yl)-1H-indazole-3-carboxylate (with a Stabilized Ylide)

This protocol aims to synthesize the (E)-alkene, leveraging the thermodynamic stability of the reaction pathway with a stabilized ylide.

ReagentM.W.Eq.AmountMoles
This compound204.171.0204 mg1.0 mmol
(Carbethoxymethylene)triphenylphosphorane348.381.2418 mg1.2 mmol
Anhydrous Dichloromethane (DCM)--10 mL-

Step-by-Step Procedure:

  • To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add this compound (204 mg, 1.0 mmol).

  • Add anhydrous DCM (10 mL) and stir until the aldehyde is fully dissolved.[13]

  • In a single portion, add (carbethoxymethylene)triphenylphosphorane (418 mg, 1.2 mmol). This commercially available ylide is stable and does not require in situ generation.[10][13]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The disappearance of the starting aldehyde spot (visualized with a UV lamp) indicates reaction completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add 15 mL of 25% diethyl ether in hexanes to the residue.[13] The TPPO byproduct will precipitate as a white solid.

  • Stir the suspension for 15 minutes, then filter through a pad of celite, washing with the same solvent mixture.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes) to yield the pure (E)-alkene product.

Protocol B: Synthesis of Methyl 5-vinyl-1H-indazole-3-carboxylate (with an Unstabilized Ylide)

This protocol details the more challenging synthesis of a terminal alkene using a highly reactive, unstabilized ylide that must be generated in situ.

ReagentM.W.Eq.AmountMoles
Methyltriphenylphosphonium bromide357.231.5536 mg1.5 mmol
Sodium Hydride (NaH, 60% in oil)40.001.664 mg1.6 mmol
Anhydrous Tetrahydrofuran (THF)--15 mL-
This compound204.171.0204 mg1.0 mmol

Step-by-Step Procedure:

  • To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (536 mg, 1.5 mmol).[6]

  • Add anhydrous THF (10 mL) and stir to form a suspension.

  • In a separate vial, weigh sodium hydride (64 mg, 1.6 mmol of a 60% dispersion). Carefully wash the NaH with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, decanting the hexanes each time.

  • Cool the phosphonium salt suspension to 0 °C in an ice bath.

  • Carefully add the washed NaH to the suspension in portions. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the orange/red ylide indicates successful deprotonation.[11]

  • In a separate flask, dissolve this compound (204 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Cool the ylide solution back to 0 °C and slowly add the aldehyde solution dropwise via syringe over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.[11]

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (5 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Follow the purification procedure described in Protocol A, noting that TPPO removal may be more challenging.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive base (e.g., old NaH, KOtBu).2. Wet solvents or glassware.3. Ylide instability/decomposition (especially unstabilized).4. Aldehyde is a poor electrophile.1. Use a fresh, unopened container of base.[15]2. Ensure all glassware is flame-dried and solvents are from a purification system or a fresh sealed bottle.3. Generate the ylide at a lower temperature (-78 °C) and use it immediately.4. For stubborn reactions, switch to a more polar solvent like DMF or gently heat the reaction mixture.
Formation of Multiple Products 1. Incomplete ylide formation leading to side reactions from the base.2. Deprotonation of the indazole N-H followed by undesired reactivity.3. (For stabilized ylides) Poor (E/Z) selectivity.1. Ensure sufficient time and correct temperature for ylide formation before adding the aldehyde.2. Protect the indazole N-H (e.g., with a BOC or SEM group) prior to the Wittig reaction.3. The presence of lithium salts can decrease Z-selectivity for unstabilized ylides; use Na- or K-based reagents for higher Z-selectivity.[9] For stabilized ylides, longer reaction times can improve E-selectivity.
Difficulty Removing TPPO 1. TPPO is highly polar and can co-elute with polar products.2. High concentration of TPPO relative to the product.1. Attempt precipitation from a non-polar solvent (hexanes, ether) before chromatography.[13]2. Use a less polar eluent system for chromatography and load the crude material carefully.3. If the product is non-polar, filter the crude mixture through a short plug of silica with a non-polar eluent.[6]

Characterization of Olefin Products

The successful synthesis of the target alkenes can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy : The most telling evidence is the disappearance of the aldehyde proton signal (δ ≈ 10.0 ppm) and the appearance of new signals in the vinylic region (δ ≈ 5-8 ppm). The coupling constants (J-values) of the vinylic protons can confirm the stereochemistry: J ≈ 12-18 Hz for (E)-alkenes and J ≈ 7-12 Hz for (Z)-alkenes. Key signals for the indazole core should also be assigned.[16][17][18]

  • ¹³C NMR Spectroscopy : Look for the appearance of new sp² carbon signals corresponding to the C=C double bond (δ ≈ 110-150 ppm).[17][19]

  • Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming the addition of the new fragment and loss of oxygen.

  • Infrared (IR) Spectroscopy : The characteristic aldehyde C=O stretch (≈ 1700 cm⁻¹) should be absent in the product spectrum.

References

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry. Retrieved from [Link]

  • Silva, A. M. S., et al. (2009).
  • What are some common challenges encountered when performing the Wittig reaction, and how can they be addressed? (2025). Answers.
  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2018). MDPI. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). The Reaction Explorer. Retrieved from [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). University of Colorado Denver. Retrieved from [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PMC. Retrieved from [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2021). Request PDF. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Dalal Institute. Retrieved from [Link]

  • Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. (n.d.). ADDI. Retrieved from [Link]

  • Reaction conditions for optimization of Wittig olefination. (2016). ResearchGate. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Swarthmore College. Retrieved from [Link]

  • Problems with wittig reaction. (2022). Reddit. Retrieved from [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). PMC. Retrieved from [Link]

  • Problems with wittig reaction. (2021). Reddit. Retrieved from [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

oxidation of the formyl group in methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Selective Oxidation of the Formyl Group in Methyl 5-formyl-1H-indazole-3-carboxylate

Abstract

This document provides a comprehensive guide for the selective to the corresponding carboxylic acid, methyl 5-carboxy-1H-indazole-3-carboxylate. The indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, and the introduction of a carboxylic acid at the 5-position is a critical step in the synthesis of various pharmacologically active agents. This application note details the scientifically-grounded rationale for method selection, a robust step-by-step protocol based on the Pinnick oxidation, and essential troubleshooting guidance for researchers in organic synthesis and drug development.

Introduction: Strategic Importance of the Indazole-5-carboxylic Acid Moiety

The 1H-indazole-3-carboxylate core is a cornerstone in the design of numerous therapeutic agents, including those targeting cancer and inflammatory diseases. The conversion of a formyl group at the C5 position to a carboxylic acid is a pivotal synthetic transformation. This functional group modification allows for:

  • Enhanced Pharmacokinetic Properties: The carboxylic acid group can be used to modulate solubility and metabolic stability.

  • Key Pharmacophore Interactions: As a potent hydrogen bond donor and acceptor, and its ability to form salt bridges, the carboxylate group can establish critical binding interactions with biological targets.

  • Synthetic Handle for Derivatization: The carboxylic acid serves as a versatile precursor for the synthesis of amides, esters, and other functional derivatives, enabling extensive structure-activity relationship (SAR) studies.

While various methods exist for oxidizing aldehydes, many employ harsh conditions (e.g., strong acids, heavy metals) that are incompatible with the sensitive ester and N-H functionalities of the indazole ring system.[1][2][3] The Pinnick oxidation stands out as a superior method due to its mild reaction conditions, high chemoselectivity, and tolerance for a wide array of functional groups, making it exceptionally well-suited for complex substrates like this compound.[4][5]

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the primary oxidant under weakly acidic conditions.[4][5][6] Its efficacy and selectivity are rooted in a well-defined mechanism that avoids the harshness of other reagents.

Core Mechanistic Steps:

  • Formation of the Active Oxidant: In a weakly acidic buffer (typically a phosphate buffer), sodium chlorite is protonated to form the active oxidizing species, chlorous acid (HClO₂).[4][5]

  • Addition to the Aldehyde: The chlorous acid undergoes a nucleophilic addition to the carbonyl carbon of the formyl group.[4][5][7]

  • Pericyclic Fragmentation: The resulting intermediate undergoes a concerted, pericyclic fragmentation. This key step transfers the aldehyde hydrogen to an oxygen on the chlorine atom, leading to the formation of the desired carboxylic acid and a byproduct, hypochlorous acid (HOCl).[4][7]

  • Scavenging the Hypochlorous Acid Byproduct: Hypochlorous acid is a reactive species that can lead to undesirable side reactions, such as chlorination of the aromatic ring or decomposition of the chlorite reagent.[4][5] To prevent this, a scavenger, most commonly an electron-rich alkene like 2-methyl-2-butene, is added to the reaction mixture. The scavenger rapidly consumes the HOCl as it is formed.[4][6]

Pinnick_Mechanism cluster_activation Oxidant Activation cluster_oxidation Aldehyde Oxidation cluster_scavenging Byproduct Scavenging NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 + NaH₂PO₄ H+ H⁺ (from buffer) H+->HClO2 Aldehyde Aldehyde (R-CHO) HClO2->Aldehyde Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO₂ CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl byproduct) CarboxylicAcid->HOCl releases InertProduct Inert Halohydrin HOCl->InertProduct Scavenger Scavenger (2-methyl-2-butene) Scavenger->InertProduct

Caption: Mechanism of the Pinnick Oxidation.

Detailed Experimental Protocol

This protocol is optimized for the oxidation of this compound on a typical laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound>98%Sigma-Aldrich
Sodium chlorite (NaClO₂)80% technical gradeAcros Organics
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)ACS ReagentFisher Scientific
2-Methyl-2-butene99%Alfa Aesar
tert-Butanol (t-BuOH)ACS ReagentVWR Chemicals
Deionized Water (H₂O)Type IIIn-house
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Saturated Sodium Sulfite (Na₂SO₃) Solution-Lab-prepared
Saturated Sodium Chloride (Brine) Solution-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck
Step-by-Step Procedure

Workflow start Start dissolve 1. Dissolve Substrate (1.0 equiv) in t-BuOH/H₂O start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_buffer 3. Add NaH₂PO₄ (5.0-10.0 equiv) cool->add_buffer add_scavenger 4. Add 2-Methyl-2-butene (10.0-20.0 equiv) add_buffer->add_scavenger add_oxidant 5. Add NaClO₂ (aq) (2.5-5.0 equiv) dropwise add_scavenger->add_oxidant react 6. Stir at 0 °C to RT Monitor by TLC (2-14 h) add_oxidant->react quench 7. Quench Reaction with aq. Na₂SO₃ react->quench extract 8. Extract with EtOAc (3x) quench->extract wash 9. Wash Organic Layer (Brine) extract->wash dry 10. Dry over Na₂SO₄ Filter and Concentrate wash->dry purify 11. Purify Product (Column Chromatography or Recrystallization) dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Pinnick oxidation.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.9 mmol, 1.0 equiv).

  • Dissolution: Add tert-butanol (25 mL) and deionized water (25 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with vigorous stirring.

  • Addition of Reagents: To the cooled solution, add the following reagents sequentially:

    • 2-Methyl-2-butene (5.2 mL, 49 mmol, 10.0 equiv).

    • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (3.38 g, 24.5 mmol, 5.0 equiv).

    • Slowly, add a solution of sodium chlorite (80% purity, 2.77 g, 24.5 mmol, 5.0 equiv) in deionized water (10 mL) dropwise over 15 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.[6] Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The product, being more polar, will have a lower Rf value.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative (indicating no remaining oxidant).

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

    • Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 5-carboxy-1H-indazole-3-carboxylate as a pure solid.

Expected Results and Characterization

ParameterValue / Observation
Starting Material This compound
Product Methyl 5-carboxy-1H-indazole-3-carboxylate
Typical Yield 85-95%
Appearance White to off-white solid
¹H NMR Shift (CHO) ~10.0 ppm (singlet, 1H) disappears
¹H NMR Shift (COOH) ~13.0 ppm (broad singlet, 1H) appears
IR Spectroscopy (C=O) Aldehyde C=O stretch (~1690 cm⁻¹) disappears; Carboxylic Acid C=O stretch (~1720 cm⁻¹) and broad O-H stretch appear

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Degraded sodium chlorite.2. Insufficient reaction time or temperature.1. Use a fresh bottle of sodium chlorite.2. Allow the reaction to stir for a longer duration at room temperature.
Low Product Yield 1. Insufficient scavenger (2-methyl-2-butene).2. Product loss during work-up.1. Increase the equivalents of the scavenger to 15-20 equiv.2. Ensure the pH is acidic (~3-4) before extraction to protonate the carboxylate.
Chlorinated Byproducts Inefficient scavenging of HOCl byproduct.Ensure a sufficient excess of 2-methyl-2-butene is used and that it is added before the sodium chlorite.
Reaction Stalls Incorrect pH of the reaction mixture.Check the pH with a pH strip; it should be weakly acidic (pH 4-5). Adjust with dilute HCl or NaH₂PO₄ if necessary.

Safety Precautions

  • Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials, acids, and heat. Can form explosive mixtures.

  • 2-Methyl-2-butene: Highly flammable liquid and vapor.

  • General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

References

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • Reaction Repo. Jones Oxidation. [Link]

  • Wenxuecity. Pinnick oxidation. [Link]

  • TutorChase. How do aldehydes react with Tollens' reagent?. [Link]

  • Sciencemadness Wiki. Jones oxidation. [Link]

  • Vedantu. Tollens Reagent: Preparation, Uses & Test Explained. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Royal Society of Chemistry. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

Sources

Synthesis of Novel Schiff Base Derivatives from Methyl 5-Formyl-1H-indazole-3-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, recognized for its presence in a multitude of compounds exhibiting a wide array of biological activities.[1][2] Derivatives of indazole have shown significant promise in various therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The Schiff base linkage, characterized by the azomethine group (-C=N-), is a crucial pharmacophore that imparts diverse biological activities to organic compounds.[5][6] The synthesis of Schiff bases through the condensation of primary amines with aldehydes or ketones is a fundamental transformation in organic chemistry. This guide provides a comprehensive protocol for the synthesis of novel Schiff base derivatives from methyl 5-formyl-1H-indazole-3-carboxylate, a versatile starting material for the generation of diverse molecular entities with potential therapeutic applications.

Reaction Scheme and Workflow

The synthesis of Schiff base derivatives from this compound involves a condensation reaction with a primary amine. This reaction is typically carried out in a suitable solvent, often with catalytic amounts of an acid or base to facilitate the dehydration process.

Synthesis_Workflow cluster_characterization Characterization Start This compound + Primary Amine Reaction Reaction Vessel (Solvent + Catalyst) Start->Reaction Reflux Heating/Stirring (e.g., Reflux) Reaction->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Precipitation Precipitation/ Filtration Cooling->Precipitation Washing Washing with Cold Solvent Precipitation->Washing Drying Drying Washing->Drying Purification Recrystallization/ Column Chromatography Drying->Purification Characterization FT-IR, NMR (1H, 13C), Mass Spectrometry Purification->Characterization

Caption: General workflow for the synthesis and characterization of Schiff base derivatives.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of a Schiff base derivative from this compound and a representative primary amine. Researchers should optimize the reaction conditions for each specific amine used.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
This compound204.17≥98%(e.g., Sigma-Aldrich)
Substituted Primary Amine (e.g., Aniline)93.13≥99%(e.g., Sigma-Aldrich)
Absolute Ethanol46.07≥99.5%(e.g., Fisher Scientific)
Glacial Acetic Acid60.05≥99.7%(e.g., Merck)
Diethyl Ether74.12≥99%(e.g., VWR)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (30 mL).

  • Addition of Amine: To this solution, add the substituted primary amine (1.0-1.2 eq.) dropwise at room temperature with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Characterization of Synthesized Schiff Bases

The structural elucidation of the synthesized Schiff base derivatives is crucial for confirming their identity and purity. The following spectroscopic techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹.[7] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the imine bond is confirmed by a characteristic singlet signal for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[7]

    • ¹³C NMR: The carbon atom of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 158-164 ppm.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base derivative.

Expected Spectroscopic Data:

Spectroscopic TechniqueKey Functional GroupExpected Chemical Shift / Wavenumber
FT-IR (cm⁻¹)-C=N- (Imine)1600 - 1650
¹H NMR (ppm)-CH=N- (Azomethine)8.0 - 9.0 (singlet)
¹³C NMR (ppm)-C=N- (Azomethine)158 - 164

Applications and Biological Significance

Schiff bases derived from heterocyclic compounds are known to possess a wide spectrum of biological activities.[5][6] The incorporation of the indazole moiety is expected to enhance the therapeutic potential of these derivatives.

Biological_Activities cluster_activities Potential Biological Activities Indazole_Schiff_Base Indazole Schiff Base Derivatives Antimicrobial Antimicrobial Activity (Antibacterial & Antifungal) Indazole_Schiff_Base->Antimicrobial Anticancer Anticancer Activity (e.g., against MCF-7, HeLa cells) Indazole_Schiff_Base->Anticancer Anti_inflammatory Anti-inflammatory Activity Indazole_Schiff_Base->Anti_inflammatory Antidiabetic Antidiabetic Activity Indazole_Schiff_Base->Antidiabetic node_a1 Disruption of cell membrane Antimicrobial->node_a1 node_a2 Inhibition of essential enzymes Antimicrobial->node_a2 node_c1 Induction of apoptosis Anticancer->node_c1 node_c2 Inhibition of cell proliferation Anticancer->node_c2

Sources

Application Note: Methyl 5-Formyl-1H-Indazole-3-Carboxylate as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Kinase inhibitors such as Axitinib and Pazopanib feature this heterocyclic system, leveraging its ability to form critical hydrogen bond interactions within protein active sites.[1][3] The strategic functionalization of the indazole ring is paramount for modulating potency, selectivity, and pharmacokinetic properties.

Methyl 5-formyl-1H-indazole-3-carboxylate emerges as a particularly powerful building block for constructing diverse chemical libraries. Its trifunctional nature—possessing an electrophilic aldehyde at C5, a modifiable ester at C3, and a nucleophilic nitrogen at N1—provides three orthogonal handles for diversification. This allows for the rapid, systematic exploration of the chemical space around the core scaffold, a key objective in parallel synthesis for hit-to-lead campaigns.

This document provides a detailed guide for researchers, outlining field-proven protocols and strategic considerations for leveraging this building block in parallel synthesis workflows.

Physicochemical Properties & Handling

Before initiating synthesis, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₀H₈N₂O₃-
Molecular Weight 204.18 g/mol -
Appearance Off-white to yellow solid-
CAS Number 1033772-29-0[4]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][5][6]

Handling & Storage:

  • Handle in a well-ventilated area, preferably a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]

  • Store in a cool, dry place away from strong oxidizing agents, with the container tightly closed.[7]

  • Avoid inhalation of dust.[7]

Strategic Diversification Workflow

The power of this compound lies in its capacity for sequential or parallel diversification at three key positions. A typical workflow allows for the generation of vast chemical libraries from a single, advanced intermediate.

G start Methyl 5-formyl-1H- indazole-3-carboxylate c5_div C5 Aldehyde Diversification start->c5_div Primary Diversification reductive_amination Reductive Amination (Amine Library) c5_div->reductive_amination wittig Wittig Olefination (Ylide Library) c5_div->wittig mcr Multicomponent Rxns (Isocyanide, etc.) c5_div->mcr n1_div N1 Indazole Diversification alkylation N-Alkylation / Arylation (Halide Library) n1_div->alkylation c3_div C3 Ester Diversification hydrolysis Saponification c3_div->hydrolysis library1 C5-Modified Library reductive_amination->library1 wittig->library1 mcr->library1 library2 C5, N1-Modified Library alkylation->library2 amide_coupling Amide Coupling (Amine Library) hydrolysis->amide_coupling library3 C5, N1, C3-Modified Library amide_coupling->library3 library1->n1_div Secondary Diversification library2->c3_div Tertiary Diversification

Caption: Strategic workflow for library synthesis.

Protocols for C5 Aldehyde Diversification

The formyl group at the C5 position is an excellent electrophilic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Protocol: Parallel Reductive Amination

Reductive amination is one of the most robust and widely used methods for generating amine libraries. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced in situ. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions, and can be used in a one-pot procedure.[8]

Rationale: This protocol is designed for a 96-well plate format, enabling high-throughput synthesis. The use of STAB avoids the need to pre-form and isolate the imine, simplifying the workflow. Dichloroethane (DCE) is a common solvent, but THF or MeOH can also be effective depending on substrate solubility.

Materials & Reagents:

ReagentQuantity (per well)Moles (per well)
This compound20.4 mg0.1 mmol
Amine (from library stock)-0.12 mmol (1.2 eq)
Sodium Triacetoxyborohydride (STAB)31.8 mg0.15 mmol (1.5 eq)
Dichloroethane (DCE)1.0 mL-
Acetic Acid (optional)1-2 dropscatalytic

Step-by-Step Methodology:

  • Dispensing: To each well of a 96-well reaction block, add 20.4 mg (0.1 mmol) of this compound.

  • Amine Addition: Add 0.5 mL of a 0.24 M solution of the desired amine in DCE (0.12 mmol).

  • Imine Formation: If the amine is a salt (e.g., hydrochloride), add 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive amines, add a catalytic amount of acetic acid. Seal the plate and shake at room temperature for 1-2 hours.

  • Analytical Checkpoint (Optional): Take a small aliquot from a representative well. Dilute and analyze by LC-MS to confirm the formation of the imine intermediate (mass = [M_aldehyde + M_amine - 18]).

  • Reduction: Unseal the plate and add 31.8 mg (0.15 mmol) of STAB to each well. Causality Note: STAB is added last because it selectively reduces the protonated imine, which is more electrophilic than the starting aldehyde, minimizing side reactions.

  • Reaction: Reseal the plate and shake at room temperature for 12-18 hours.

  • Quenching & Work-up: Add 0.5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to each well to quench the excess reagent and any remaining acid. The mixture can then be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate, or the organic layer can be directly subjected to purification.

  • Purification: For library purification, mass-directed preparative HPLC is the method of choice.

Protocol: Wittig Olefination for Alkene Synthesis

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, providing access to compounds with diverse linkers and geometries.[9][10][11] The stereochemical outcome is dependent on the nature of the ylide used.[11]

  • Stabilized Ylides (e.g., R = CO₂Et, CN) are less reactive and generally yield the (E)-alkene (trans).

  • Non-stabilized Ylides (e.g., R = alkyl) are highly reactive and typically favor the (Z)-alkene (cis).

Rationale: This protocol uses a stabilized ylide, which is often commercially available or can be prepared and stored, making it suitable for parallel synthesis. The reaction conditions are mild and generally high-yielding.

Materials & Reagents:

ReagentQuantity (per well)Moles (per well)
This compound20.4 mg0.1 mmol
(Carbethoxymethylene)triphenylphosphorane41.8 mg0.12 mmol (1.2 eq)
Tetrahydrofuran (THF), anhydrous1.0 mL-

Step-by-Step Methodology:

  • Setup: To each well of a 96-well reaction block, add 20.4 mg (0.1 mmol) of this compound.

  • Reagent Addition: Add 1.0 mL of a 0.12 M solution of the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) in anhydrous THF.

  • Reaction: Seal the plate and heat to 50-60 °C with shaking for 12-24 hours. Causality Note: Heating is often required for less reactive stabilized ylides to drive the reaction to completion.

  • Analytical Checkpoint: Monitor the reaction progress by LC-MS, observing the consumption of the starting aldehyde and the appearance of the product peak. The major byproduct will be triphenylphosphine oxide.

  • Work-up: Cool the reaction block to room temperature. The solvent can be evaporated in vacuo. The resulting residue contains the product and triphenylphosphine oxide.

  • Purification: The crude material can be purified by silica gel chromatography. For parallel purification, solid-phase extraction (SPE) can be employed to remove the bulk of the triphenylphosphine oxide, followed by preparative HPLC.

G cluster_RA Reductive Amination cluster_Wittig Wittig Olefination start Methyl 5-formyl-1H- indazole-3-carboxylate amine R¹R²NH (Amine Library) start->amine ylide Ph₃P=CHR (Ylide Library) start->ylide product_ra C5-Aminomethyl Library amine->product_ra stab NaBH(OAc)₃ (Reducing Agent) stab->product_ra product_wittig C5-Alkene Library ylide->product_wittig

Caption: Diversification pathways at the C5-aldehyde position.

Protocols for N1 and C3 Diversification

Following the initial diversification at C5, the N1 and C3 positions can be functionalized to complete the library synthesis.

Protocol: Parallel N-Alkylation of the Indazole Core

The indazole N-H is weakly acidic and can be deprotonated with a suitable base, followed by quenching with an electrophile (e.g., an alkyl or benzyl halide).

Rationale: Cesium carbonate (Cs₂CO₃) is an effective base for this transformation, offering good solubility in polar aprotic solvents like DMF and promoting high reaction rates. This protocol is designed for libraries generated from the C5 diversification step.

Step-by-Step Methodology:

  • Dispensing: Start with the C5-diversified library in a 96-well plate (assuming 0.1 mmol scale). Evaporate the previous solvent and add 1.0 mL of anhydrous DMF to each well.

  • Base Addition: Add cesium carbonate (48.9 mg, 0.15 mmol, 1.5 eq) to each well.

  • Electrophile Addition: Add the alkyl halide (0.12 mmol, 1.2 eq) to each well.

  • Reaction: Seal the plate and heat to 60-80 °C for 4-12 hours, with shaking.

  • Work-up: Cool the plate to room temperature. Add 1.0 mL of water to each well and extract with ethyl acetate (2 x 1.0 mL).

  • Purification: Combine the organic extracts, evaporate the solvent, and purify by preparative HPLC.

Protocol: C3 Amide Library Synthesis

The final diversification step often involves converting the C3-methyl ester into an amide. This requires a two-step sequence: saponification followed by amide coupling.

Step A: Parallel Saponification

  • Setup: To the N1, C5-diversified library (0.1 mmol scale) in a 96-well plate, add 0.5 mL of THF and 0.5 mL of a 1M aqueous lithium hydroxide (LiOH) solution.

  • Reaction: Seal and shake at 40 °C for 2-4 hours, monitoring by LC-MS for the disappearance of the methyl ester.

  • Work-up: Acidify each well with 1M HCl to pH ~3-4. Extract the resulting carboxylic acid with ethyl acetate. Evaporate the solvent to yield the crude acid, which is used directly in the next step.

Step B: Parallel Amide Coupling

  • Activation: Re-dissolve the crude carboxylic acid from Step A in 1.0 mL of DMF. Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (57 mg, 0.15 mmol) and DIPEA (42 µL, 0.24 mmol) to each well. Shake for 20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine (0.12 mmol) from a stock solution to each well.

  • Reaction: Seal the plate and shake at room temperature for 6-18 hours.

  • Purification: The final library can be purified directly from the reaction mixture by mass-directed preparative HPLC.

Conclusion

This compound is a high-value, versatile building block for the efficient construction of large, diverse chemical libraries. The orthogonal reactivity of its three functional groups enables a logical and systematic exploration of structure-activity relationships. The protocols outlined in this note are robust, scalable, and optimized for parallel synthesis workflows, providing medicinal chemists with a reliable platform for accelerating the discovery of novel indazole-based therapeutics.

References

  • Schöne, J., Gazzi, T., Lindemann, P., & Nazaré, M. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Bennani, F., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bentham Science Publishers. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review. Current Organocatalysis. Available at: [Link]

  • RSC Medicinal Chemistry. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • ChemSrc. (n.d.). This compound Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Formyl-1H-indazole-5-carboxylic acid. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]

  • ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Available at: [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. Available at: [Link]

  • University of New Orleans. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]

  • IRIS Unina. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. Available at: [Link]

  • PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Available at: [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling. Available at: [Link]

  • Organic Chemistry Portal. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Available at: [Link]

  • ResearchGate. (2025). A one-step, multi-component reaction for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles. Available at: [Link]

Sources

Strategic Protection of the Formyl Moiety in Methyl 5-Formyl-1H-indazole-3-carboxylate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged heterocycle, frequently incorporated into molecules exhibiting a wide array of biological activities. Methyl 5-formyl-1H-indazole-3-carboxylate is a versatile intermediate in the synthesis of such compounds, offering multiple points for diversification. The presence of three distinct functional groups—a reactive formyl group, a methyl ester, and an acidic N-H proton—necessitates a well-defined protecting group strategy to achieve selective transformations at other positions of the molecule. This technical guide provides an in-depth analysis and detailed protocols for the protection and deprotection of the formyl group, a critical step in the synthetic manipulation of this valuable building block.

The primary challenge lies in the chemoselective masking of the aldehyde, which is susceptible to nucleophilic attack and oxidation, while preserving the integrity of the ester and the indazole N-H. This guide will focus on the most robust and widely applicable strategy: the formation of a cyclic acetal. We will explore the mechanistic underpinnings of this transformation, provide detailed experimental procedures, and discuss strategies for orthogonal protection, enabling complex, multi-step syntheses.

Core Principles: Why Acetal Protection?

The conversion of an aldehyde to an acetal is a cornerstone of protecting group chemistry.[1] This strategy is particularly effective for several key reasons:

  • Stability: Acetals are stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and reducing environments.[2] This robustness allows for subsequent chemical modifications at other sites of the molecule without affecting the protected aldehyde.

  • Reversibility: The formation of an acetal is a reversible process, allowing for the straightforward deprotection and regeneration of the aldehyde under acidic conditions.[1]

  • Chemoselectivity: The reaction conditions for acetal formation can often be tailored to selectively protect an aldehyde in the presence of less reactive carbonyl groups, such as esters.[1]

The mechanism of acid-catalyzed acetal formation involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol, typically a diol like ethylene glycol to form a more stable cyclic acetal, leads to a hemiacetal intermediate. Further protonation and elimination of water, followed by intramolecular cyclization, yields the acetal. The removal of water during the reaction is crucial to drive the equilibrium towards the product.[3]

Strategic Implementation: Acetal Protection of the Formyl Group

The recommended strategy for the protection of the formyl group in this compound is the formation of a 1,3-dioxolane ring using ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Workflow for Acetal Protection

start This compound reagents Ethylene Glycol p-TsOH (cat.) Toluene, Reflux start->reagents Reaction Setup product Methyl 5-(1,3-dioxolan-2-yl)-1H-indazole-3-carboxylate reagents->product Acetal Formation workup Aqueous Workup & Purification product->workup Isolation start Methyl 5-(1,3-dioxolan-2-yl)-1H-indazole-3-carboxylate reagents Aqueous Acid (e.g., HCl, AcOH) Solvent (e.g., THF, Acetone) start->reagents Reaction Setup product This compound reagents->product Hydrolysis workup Aqueous Workup & Purification product->workup Isolation cluster_formyl_protection Formyl Group Protection cluster_nh_protection N-H Protection cluster_deprotection Selective Deprotection start Methyl 5-formyl-1H- indazole-3-carboxylate acetal Methyl 5-(1,3-dioxolan-2-yl)-1H- indazole-3-carboxylate start->acetal Ethylene glycol, p-TsOH boc_protected tert-Butyl 5-(1,3-dioxolan-2-yl)-3-(methoxycarbonyl) -1H-indazole-1-carboxylate acetal->boc_protected (Boc)₂O, TEA, DMAP deprotect_boc Acid (e.g., TFA) boc_protected->deprotect_boc deprotect_acetal Mild aq. Acid boc_protected->deprotect_acetal

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-Formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 5-formyl-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. The unique combination of a reactive aldehyde, a hydrogen-bond-donating indazole N-H, and a methyl ester group presents specific purification challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The formyl group at the 5-position is a key synthetic handle, allowing for a variety of subsequent chemical transformations. However, its reactivity and the overall polarity of the molecule can lead to difficulties in isolation and purification.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a practical, question-and-answer format.

Question 1: My crude product is a persistent oil or fails to crystallize after work-up. What are the likely causes and solutions?

  • Expert Analysis: Oiling out or failure to crystallize is a common issue for polar, multifunctional molecules like this indazole. The problem typically stems from two sources: residual impurities disrupting the crystal lattice formation or the selection of an inappropriate crystallization solvent. The presence of the N-H group and the ester allows for strong intermolecular hydrogen bonding, but this can be hindered by even minor impurities.

  • Troubleshooting Steps:

    • Initial Purity Assessment: Before attempting crystallization, analyze your crude material by Thin Layer Chromatography (TLC) and ¹H NMR. This will give you a sense of the impurity profile. Look for residual solvents (e.g., DMF, DMSO) or unreacted starting materials which are known to inhibit crystallization.

    • Solvent System Screening: The key is to find a solvent (or solvent pair) where the compound is highly soluble when hot but poorly soluble when cold.[2] Given the compound's polarity, start with polar solvents and non-polar anti-solvents.

    • Protocol: Trial Crystallization:

      • Place ~20-30 mg of your crude oil in a small vial.

      • Add a good solvent (e.g., ethyl acetate, acetone, methanol) dropwise at room temperature until the oil just dissolves.

      • Slowly add a poor solvent (e.g., hexanes, heptane, diethyl ether) until persistent cloudiness is observed.

      • Add 1-2 drops of the good solvent to redissolve the cloudiness.

      • Gently warm the vial until the solution is clear.

      • Allow the vial to cool slowly to room temperature, then place it in a refrigerator (4 °C), and finally a freezer (-20 °C) if no crystals form.

      • If oiling out persists, try scratching the inside of the vial with a glass rod or adding a seed crystal from a previously successful batch.

Solvent System (Good/Poor)Polarity MismatchTypical Ratio (v/v)Comments
Ethyl Acetate / HexanesHigh1:3 to 1:10A very common and effective system for moderately polar compounds.[2]
Acetone / HexanesHigh1:5 to 1:15Good for slightly more polar compounds than the EtOAc system.
Dichloromethane / HexanesMedium1:2 to 1:5Use if the compound has lower polarity; ensure DCM is fully removed.
Methanol / WaterHigh5:1 to 1:1Can be effective, but drying the resulting solid is critical.[3]
Isopropanol / WaterHigh3:1 to 1:2Similar to MeOH/Water but often gives better-formed crystals.

Question 2: I see a persistent impurity with a similar Rf to my product on TLC. How can I improve separation by column chromatography?

  • Expert Analysis: Co-elution is a frequent challenge, especially with structurally similar impurities such as isomers (e.g., the 2H-indazole) or over-oxidation products (the corresponding carboxylic acid). The 1H-indazole is the thermodynamically more stable tautomer, but synthetic conditions can sometimes lead to the formation of the 2H-isomer.[1] Fine-tuning the polarity of the mobile phase and the choice of stationary phase is critical.

  • Troubleshooting Steps:

    • Solvent System Optimization: The goal is to maximize the difference in retention factors (ΔRf). A good separation is typically achieved when the target compound has an Rf of ~0.25-0.35.

      • Test various solvent mixtures: Instead of just ethyl acetate/hexanes, try dichloromethane/methanol, or a ternary system like hexanes/ethyl acetate/methanol (e.g., 70:29:1). The small amount of methanol can significantly improve the separation of polar compounds.

      • Consider additives: If you suspect an acidic impurity (like the 5-carboxylic acid), adding 0.5-1% acetic acid to the mobile phase can improve peak shape and separation. Conversely, for basic impurities, adding 0.5-1% triethylamine can be beneficial.

    • Gradient Elution: If an isocratic system fails, a shallow gradient is highly effective. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. For example, start with 20% EtOAc in hexanes and slowly increase to 50% EtOAc over several column volumes.

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral). Alumina has different selectivity compared to silica and can be effective for separating isomers of N-heterocycles.[4]

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities from the synthesis of this compound? A: The impurity profile depends heavily on the synthetic route. Common syntheses involve hydrazone cyclization.[5][6][7] Potential impurities include:

  • Starting Materials: Unreacted substituted hydrazones or acetophenones.

  • Isomeric Byproducts: Formation of the 2H-indazole isomer. The 1H-tautomer is generally more stable, but reaction conditions can influence the ratio.[1][8]

  • Oxidation Product: The aldehyde group is susceptible to oxidation, leading to the formation of 5-carboxy-1H-indazole-3-carboxylate, especially if the reaction or work-up is exposed to air for extended periods at high temperatures.

  • Hydrolysis Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (1H-indazole-3-carboxylic acid) under acidic or basic work-up conditions.

Q: My compound seems to degrade on the silica gel column (yellow streaking, low recovery). What can I do? A: Aldehyde-containing compounds can sometimes be sensitive to acidic silica gel.[9]

  • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your starting eluent containing 1% triethylamine. This neutralizes the acidic sites and can prevent degradation.

  • Use Neutral Alumina: As mentioned, switching to neutral alumina can be a good alternative stationary phase.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.

Q: What are the recommended storage conditions for the purified compound? A: To prevent oxidation of the aldehyde, the purified solid should be stored in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon), at low temperature (-20 °C is recommended for long-term storage).[10] Protect it from light.

Visualized Workflows and Protocols

Workflow 1: General Purification Strategy

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow CRUDE Crude Product (Post-Workup) ANALYZE Analyze by TLC & ¹H NMR CRUDE->ANALYZE PURITY Purity > 95%? ANALYZE->PURITY CRYST Attempt Recrystallization PURITY->CRYST Yes COLUMN Perform Column Chromatography PURITY->COLUMN No SUCCESS Success? CRYST->SUCCESS FINAL Pure Solid Product SUCCESS->FINAL Yes SUCCESS->COLUMN No / Oiled Out ANALYZE2 Analyze Fractions COLUMN->ANALYZE2 POOL Pool Pure Fractions & Concentrate ANALYZE2->POOL POOL->CRYST

Caption: Decision tree for purification of this compound.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for separating the target compound from closely-eluting impurities.

  • Slurry Preparation:

    • In a beaker, add silica gel (230-400 mesh) to your starting eluent (e.g., 80:20 Hexanes:Ethyl Acetate). A typical ratio is ~50-100 g of silica per 1 g of crude material.

    • Stir to create a uniform slurry.

  • Column Packing:

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent (e.g., 80:20 Hexanes:EtOAc).

    • If separation is poor, slowly and incrementally increase the polarity. A typical shallow gradient might be:

      • 5 column volumes of 80:20 Hexanes:EtOAc

      • 5 column volumes of 70:30 Hexanes:EtOAc

      • 5 column volumes of 60:40 Hexanes:EtOAc

    • Collect fractions and monitor by TLC using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol details the steps for recrystallization using a solvent/anti-solvent pair.

  • Dissolution:

    • Place the impure solid or oil in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (e.g., Ethyl Acetate) in small portions while heating the flask gently (e.g., in a warm water bath) until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Induce Crystallization:

    • Remove the flask from the heat.

    • Slowly add the "poor" solvent (e.g., Hexanes) dropwise while stirring. Continue adding until the solution becomes faintly and persistently cloudy.[11]

    • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, and then in a freezer (-20 °C) for at least one hour to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold "poor" solvent (hexanes) to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

References

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • ChemicalBook. (2025). 1H-indazole-3-carboxylic acid methyl ester.
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate.
  • Biosynth. (n.d.). Methyl 1H-indazole-3-carboxylate.
  • MedChemExpress. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • The Journal of Organic Chemistry. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Williamson, K. L., & Masters, K. M. (n.d.). Common Solvents for Crystallization.
  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ChemistryViews. (2023). Dehydrogenative Coupling of N-Heterocycles with Aldehydes.
  • University of California, Irvine. (n.d.). Recrystallization.
  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones.
  • Journal of Chemical Education. (1978).
  • ResearchGate. (n.d.). Enthalpy of formation for indazoles.
  • RSC Publishing. (n.d.). N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes.
  • University of Toronto. (n.d.). Crystallization.

Sources

Technical Support Center: Troubleshooting Scale-Up Synthesis of Methyl 5-Formyl-1H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 5-formyl-1H-indazole-3-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common issues encountered during scale-up, focusing on the prevalent Vilsmeier-Haack formylation route, and provide expert insights and actionable solutions in a direct question-and-answer format.

Section 1: Synthesis Strategy and Key Transformations

The most common and direct route to introduce a formyl group onto an electron-rich heterocycle like methyl 1H-indazole-3-carboxylate is the Vilsmeier-Haack reaction.[1][2] This method involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from a formamide (typically DMF) and a chlorinating agent (typically phosphorus oxychloride, POCl₃), which then performs an electrophilic aromatic substitution on the indazole core.

While effective, this reaction is notoriously energetic and presents significant challenges related to thermal safety, regioselectivity, and product purification upon scale-up.[3][4]

G SM Methyl 1H-indazole-3-carboxylate (Starting Material) Formylation Vilsmeier-Haack Formylation (Electrophilic Aromatic Substitution) SM->Formylation VR_Precursors DMF + POCl₃ (Vilsmeier Reagents) VR_Formation Vilsmeier Reagent Formation (Exothermic) VR_Precursors->VR_Formation Low Temp VR_Formation->Formylation Controlled Addition Quench Aqueous Work-up (Hydrolysis of Iminium Intermediate) Formylation->Quench Reaction Mixture Purification Purification (Crystallization / Chromatography) Quench->Purification Crude Product Product This compound (Final Product) Purification->Product

Caption: Overall workflow for the Vilsmeier-Haack synthesis route.

Section 2: Troubleshooting the Vilsmeier-Haack Formylation

This section addresses the most critical questions regarding the core formylation step.

Q1: My reaction shows low conversion or stalls completely on a larger scale. What are the likely causes and solutions?

A1: Stalled reactions at scale often point to issues with reagent quality, stoichiometry, or insufficient thermal energy after the initial exothermic phase.

  • Causality: The Vilsmeier reagent is highly sensitive to moisture. Water present in the DMF or reaction vessel will consume the reagent, reducing the effective stoichiometry and halting the reaction. Secondly, while the initial reagent formation is exothermic, the subsequent electrophilic substitution on the moderately activated indazole ring requires a certain activation energy. Insufficient heating after the addition of the substrate can lead to a sluggish reaction.[5]

  • Troubleshooting & Solutions:

    • Reagent Quality Control: Always use anhydrous DMF (≤50 ppm water) and freshly distilled POCl₃ for scale-up work. Titrate a sample of your DMF via Karl Fischer analysis before use. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon).

    • Stoichiometry Adjustment: On a small scale, a slight excess of the Vilsmeier reagent may be sufficient. At scale, where minor losses are magnified, it may be necessary to increase the equivalents of both DMF and POCl₃ relative to the substrate. See the table below for typical ranges.

    • Controlled Heating: After the controlled addition of the indazole substrate at low temperature (e.g., 0-5 °C), the reaction often needs to be warmed to drive it to completion. Monitor the reaction progress by TLC or in-process HPLC/UPLC. A typical profile involves warming to room temperature and then gently heating to 40-60 °C.[5]

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Rationale for Change
POCl₃ (equiv.) 1.1 - 1.51.3 - 2.0Compensates for minor losses and potential reaction with trace impurities.
DMF (equiv.) 3.0 - 5.04.0 - 6.0Often used as a co-solvent; ensuring sufficient reagent concentration is key.
Reaction Temp. 0 °C to 60 °C0 °C to 50 °CLower maximum temperature at scale mitigates thermal runaway risk.[6]
Addition Time 15 - 30 min2 - 4 hoursSlower addition is critical for managing the exotherm in larger vessels.
Q2: I'm observing significant byproduct formation, particularly an N-formylated isomer and other regioisomers. How can this be controlled?

A2: Regioselectivity in the formylation of indazoles is highly dependent on reaction conditions, particularly temperature and the specific Vilsmeier reagent used.

  • Mechanistic Insight: The indazole ring has multiple nucleophilic sites. While the C5 position is electronically favored for substitution, kinetic control at low temperatures is crucial. At higher temperatures, formylation can occur at the more sterically accessible but electronically less favored N1 or C6 positions. The formation of chlorinated byproducts can also occur if the reaction temperature is too high.[5]

G cluster_0 Vilsmeier Reagent Attacks Indazole Core cluster_1 Products after Hydrolysis Indazole Methyl 1H-indazole-3-carboxylate C5_Attack Attack at C5 (Desired) Indazole->C5_Attack Low Temp, Kinetic Control N1_Attack Attack at N1 (Side Reaction) Indazole->N1_Attack Higher Temp C6_Attack Attack at C6 (Side Reaction) Indazole->C6_Attack Higher Temp Desired_Product 5-Formyl Product C5_Attack->Desired_Product N1_Byproduct N1-Formyl Byproduct N1_Attack->N1_Byproduct C6_Byproduct 6-Formyl Byproduct C6_Attack->C6_Byproduct

Caption: Competing electrophilic attack sites on the indazole ring.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: The single most important factor for regioselectivity is temperature. The Vilsmeier reagent should be prepared at 0-5 °C, and the substrate should be added while maintaining this temperature. A deviation to >10 °C during addition can significantly increase byproduct formation.

    • Order of Addition: Always add the substrate (dissolved in a suitable solvent like DMF or CH₂Cl₂) to the pre-formed Vilsmeier reagent. Adding POCl₃ to a mixture of the substrate and DMF can create localized hot spots and lead to side reactions.

    • Post-Reaction Analysis: Use HPLC to quantify the ratio of desired product to impurities in the crude reaction mixture. This data is essential for optimizing the reaction conditions and developing an effective purification strategy.

Q3: The reaction is highly exothermic. What are the critical safety parameters for scale-up?

A3: The Vilsmeier-Haack reaction poses a significant thermal runaway hazard. Both the reagent itself and the reaction mixture can decompose exothermically at elevated temperatures, generating large volumes of gas. [6][7]

  • Expert Insight: Calorimetry studies have shown that the Vilsmeier reagent (POCl₃/DMF) can begin to decompose at temperatures as low as 40-60°C, and the complete reaction mixture can have an even lower onset temperature for decomposition.[8][9] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. The risk is compounded by the fact that the reaction often requires heating to go to completion, narrowing the safety margin.[4]

  • Safety Protocols & Engineering Controls:

    • Reaction Calorimetry (RC1): Before any scale-up beyond a few grams, perform reaction calorimetry to determine the heat of reaction, heat capacity of the mixture, and the maximum temperature of the synthetic reaction (MTSR). This data is non-negotiable for a safe scale-up.

    • Adiabatic Calorimetry (ARC/DSC): Use Accelerating Rate Calorimetry (ARC) or Differential Scanning Calorimetry (DSC) on the reaction mixture to determine the onset temperature of decomposition (TD24) and the potential adiabatic temperature rise.

    • Engineering Controls:

      • Reactor Type: Use a jacketed reactor with excellent heat transfer capabilities.

      • Cooling System: Ensure a robust cooling system is in place, capable of handling the total heat flow of the reaction. Have an emergency cooling contingency.

      • Dosing Control: Use a reliable pump for the slow, controlled addition of the limiting reagent. The dosing rate must be set so that the rate of heat generation never exceeds the reactor's cooling capacity.

      • Quench Strategy: Have a pre-prepared, validated quench solution (e.g., a cold aqueous buffer) ready for immediate use in an emergency.

Section 3: Work-up and Purification Challenges

Q4: The aqueous quench of my reaction is violent and gives a sticky, difficult-to-filter solid. How can this be improved?

A4: The quench step involves hydrolyzing the reactive iminium salt intermediate and neutralizing acidic byproducts. The high reactivity and poor solubility of intermediates can lead to challenges.

  • Causality: Pouring the reaction mixture into water is a "direct quench" which can be problematic at scale. Unreacted POCl₃ will react violently with water. The product may also precipitate out too quickly, trapping impurities and forming an unmanageable solid. A "reverse quench," where water or an aqueous solution is slowly added to the reaction mixture, is often even more dangerous due to the initial lack of a heat sink.

  • Recommended Scale-Up Procedure:

    • Controlled Quench into a Buffered Solution: The safest and most effective method is to slowly add the completed reaction mixture to a separate, vigorously stirred, and cooled (0-10 °C) vessel containing a buffered aqueous solution (e.g., saturated sodium bicarbonate or sodium acetate).

    • pH Control: Monitor the pH of the quench mixture, aiming for a final pH of 7-8. This ensures complete hydrolysis of the iminium intermediate to the aldehyde and neutralizes HCl and phosphoric acid byproducts.

    • Temperature Management: The quench is also exothermic. The rate of addition of the reaction mixture must be controlled to keep the quench vessel temperature below a safe limit (e.g., 20-25 °C).

    • Aging: After the addition is complete, allow the resulting slurry to stir (or "age") for a period (e.g., 1-2 hours) to ensure complete precipitation and to improve the crystal morphology, making filtration easier.

Section 4: Alternative Synthetic Approaches

Q5: Are there safer, more scalable alternatives to the Vilsmeier-Haack reaction for this transformation?

A5: Yes. An alternative strategy to avoid the hazards of the Vilsmeier-Haack reaction is to synthesize the aldehyde via oxidation of a corresponding methyl group.

  • Alternative Route: This approach involves starting with methyl 5-methyl-1H-indazole-3-carboxylate . The 5-methyl group can be oxidized to the 5-formyl group using a variety of oxidizing agents.

G SM Methyl 5-methyl-1H-indazole-3-carboxylate Oxidation Oxidation of Methyl Group SM->Oxidation e.g., SeO₂, MnO₂, or biocatalytic methods Workup Work-up & Purification Oxidation->Workup Product This compound Workup->Product

Caption: Alternative synthesis via oxidation of a methyl group.

  • Advantages & Considerations:

    • Safety: This route avoids the use of POCl₃ and the highly energetic Vilsmeier reagent.

    • Reagents: Common oxidizing agents include selenium dioxide (SeO₂), manganese dioxide (MnO₂), or ceric ammonium nitrate (CAN). However, these often involve heavy metals, which can be undesirable in pharmaceutical processes.

    • Biocatalysis: A greener and more selective alternative is the use of aldehyde dehydrogenases or other enzymes for the oxidation, which operates under mild aqueous conditions.[10]

    • Starting Material: The primary consideration is the availability and cost of the starting material, methyl 5-methyl-1H-indazole-3-carboxylate, at scale.

Section 5: Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (Illustrative Lab-Scale)

WARNING: This reaction is highly exothermic and should only be performed by trained personnel with appropriate safety precautions in a chemical fume hood.

  • Reagent Preparation: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0 equiv.). Cool the flask to 0-5 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate may form. Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Formylation: Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature. Then, heat the mixture to 50 °C and monitor by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: In a separate vessel, prepare a vigorously stirred solution of saturated sodium bicarbonate cooled to 0-10 °C. Slowly pour the reaction mixture into the bicarbonate solution, controlling the rate of addition to maintain the temperature of the quench pot below 25 °C.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the precipitated solid by filtration, wash thoroughly with cold water, and then with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

References

  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).[Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.[Link]

  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for...[Link]

  • Semantic Scholar. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.[Link]

  • PMC PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.[Link]

  • ACS Publications. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]

  • ACS Publications. Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.[Link]

  • ACS Publications. Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation.[Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction.[Link]

  • Organic Chemistry Portal. Indazole synthesis.[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction.[Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.[Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods.[Link]

  • ACS Publications. Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes.[Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.[Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[Link]

  • PMC PubMed Central. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids.[Link]

  • Google Patents.Methods for the preparation of indazole-3-carboxylic acid and n-(s).

Sources

troubleshooting Wittig reaction with electron-deficient aldehydes like methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting the Wittig Reaction with Electron-Deficient Aldehydes

Introduction: The Challenge of Olefinating Electron-Deficient Aldehydes

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds. However, when the aldehyde substrate is electronically deactivated—as is the case with methyl 5-formyl-1H-indazole-3-carboxylate—the reaction often becomes sluggish, low-yielding, or fails entirely. The electron-withdrawing nature of the indazole ring system, compounded by the carboxylate group, reduces the electrophilicity of the aldehyde's carbonyl carbon. This makes it less susceptible to nucleophilic attack by the phosphorus ylide.

Furthermore, the ylides best suited for achieving high (E)-stereoselectivity, known as "stabilized ylides," are inherently less reactive due to resonance delocalization of the carbanionic charge.[1][2] This combination of a deactivated aldehyde and a stabilized (less reactive) ylide frequently leads to significant experimental challenges.

This guide provides a structured approach to troubleshooting these difficult olefination reactions, offering field-proven insights, alternative protocols, and a clear decision-making framework to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with this compound is not working. What are the most likely causes?

There are several probable causes for failure:

  • Insufficient Reactivity: The primary issue is the combination of a poorly electrophilic aldehyde and a low-reactivity stabilized ylide.[3]

  • Inappropriate Base: The base used may not be strong enough to fully deprotonate the phosphonium salt to form the ylide, or it may be reacting with other acidic protons on your substrate, such as the indazole N-H.

  • Ylide Instability or Decomposition: While stabilized ylides are generally isolable, some reaction conditions (e.g., presence of moisture, improper base) can lead to their degradation before they can react with the aldehyde.

  • Steric Hindrance: Although less common for aldehydes, significant steric bulk near the formyl group or on the ylide can impede the reaction.

Q2: Should I be using a stabilized or an unstabilized ylide for this reaction?

The choice of ylide dictates the stereochemical outcome.

  • Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): These ylides contain an electron-withdrawing group (like an ester or ketone) that delocalizes the negative charge, making them more stable but less nucleophilic.[1] They typically undergo a thermodynamically controlled, reversible reaction to produce the more stable (E)-alkene as the major product.[4][5] For an electron-deficient aldehyde, the reaction may require heating.

  • Unstabilized Ylides (e.g., Ph₃P=CH₂): These ylides (where the group on the carbanion is alkyl or H) are highly reactive and less stable. They typically undergo a kinetically controlled, irreversible reaction to yield the (Z)-alkene .[5][6]

For your target, if an (E)-alkene is desired, a stabilized ylide is appropriate, but you must optimize conditions to overcome the low reactivity. If a (Z)-alkene is needed, an unstabilized ylide would be used, but careful selection of a strong, non-nucleophilic base is critical to avoid side reactions.

Q3: I see suggestions to use the Horner-Wadsworth-Emmons (HWE) reaction instead. Why is it often better for this type of substrate?

The Horner-Wadsworth-Emmons (HWE) reaction is frequently the superior choice for electron-deficient aldehydes for several key reasons:[7]

  • Increased Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the phosphorus ylides used in the Wittig reaction, enabling them to react more effectively with electron-poor aldehydes.[8]

  • Less Basic Nature: Despite being more nucleophilic, they are less basic, which can reduce the incidence of undesirable side reactions like enolization or deprotonation of sensitive functional groups.[8]

  • Simplified Workup: The byproduct of the HWE reaction is a water-soluble phosphate salt, which is much easier to remove during aqueous workup compared to the often-problematic triphenylphosphine oxide (Ph₃PO) from the Wittig reaction.[5]

  • High (E)-Selectivity: The HWE reaction strongly favors the formation of the thermodynamically preferred (E)-alkene , which is often the desired isomer in drug discovery programs.[9]

Q4: The indazole N-H proton is acidic. Could this be interfering with the reaction?

Yes. The pKa of the indazole N-H is sufficiently low that it can be deprotonated by strong bases like n-BuLi or even NaH. This can cause two problems:

  • Consumption of Base: One equivalent of your base will be consumed to form the indazole anion, meaning you may not have enough base to generate the required amount of ylide.

  • Reduced Electrophilicity: The resulting indazole anion will be even more electron-rich, further deactivating the aldehyde and making the nucleophilic attack by the ylide more difficult.

When using strong bases, it is advisable to use an excess (e.g., >2 equivalents) or to protect the indazole nitrogen beforehand (e.g., with a SEM or BOC group), though this adds steps to the synthesis.

Troubleshooting Workflow & Protocols

If your initial Wittig reaction has failed, follow this logical troubleshooting sequence.

Troubleshooting Decision Workflow

G start Start: Low/No Yield with Wittig Reaction check_ylide Is the desired product the (E)-alkene? start->check_ylide use_unstabilized Use Unstabilized Ylide. Consider Schlosser modification for (E)-alkene if needed. check_ylide->use_unstabilized No (Z-alkene desired) optimize_wittig Attempt Optimized Wittig Protocol for Stabilized Ylides (See Protocol 1) check_ylide->optimize_wittig Yes wittig_success Success? optimize_wittig->wittig_success switch_hwe Switch to Horner-Wadsworth-Emmons (HWE) Reaction (See Protocol 2) wittig_success->switch_hwe No end_success Reaction Successful. Proceed to Purification. wittig_success->end_success Yes hwe_success Success? switch_hwe->hwe_success hwe_success->end_success Yes end_fail Reaction Failed. Re-evaluate substrate stability. Consider alternative olefination methods (e.g., Peterson, Julia-Kocienski). hwe_success->end_fail No

Caption: Troubleshooting workflow for olefination reactions.

Protocol 1: Optimized Wittig Reaction for Electron-Deficient Aldehydes

This protocol uses a stronger base and higher temperatures to drive the reaction with a stabilized ylide.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (a common stabilized ylide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), wash the NaH (1.5 equivalents) with anhydrous hexanes to remove the mineral oil and carefully decant the solvent.

  • Ylide Formation: Add anhydrous DMF or DMSO to the washed NaH. To this suspension, add the stabilized ylide (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour. Successful ylide formation is often indicated by a distinct color change (e.g., deep red or orange).

  • Aldehyde Addition: Dissolve the this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the ylide solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The triphenylphosphine oxide byproduct can be challenging to remove; purification often requires careful column chromatography.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

This is the recommended starting point for achieving high yields of the (E)-alkene with your substrate.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Under an inert atmosphere, suspend NaH (1.2 equivalents, pre-washed with hexanes) in anhydrous THF in a flame-dried flask.

  • Carbanion Formation: Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. A vigorous evolution of hydrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes until the gas evolution ceases and the solution becomes clear or homogeneous.

  • Aldehyde Addition: Cool the phosphonate carbanion solution back to 0 °C. Add a solution of the this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC or LC-MS).

  • Workup: Quench the reaction by adding water. Most of the THF can be removed under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane. The aqueous layer will contain the phosphate byproduct, simplifying purification. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can then be purified by chromatography or recrystallization.

Data Summary: Comparison of Reaction Conditions

ParameterStandard WittigOptimized Wittig Horner-Wadsworth-Emmons (HWE)
Phosphorus Reagent Phosphonium Salt (e.g., [Ph₃PCH₂CO₂Et]Br)Stabilized Ylide (e.g., Ph₃P=CHCO₂Et)Phosphonate Ester (e.g., (EtO)₂P(O)CH₂CO₂Et)
Typical Base Weaker bases (e.g., Na₂CO₃, Et₃N)Stronger bases (NaH, KHMDS) NaH, KHMDS, LiCl/DBU [8]
Solvent Toluene, CH₂Cl₂DMF, DMSO [10]THF, DME
Temperature Room TemperatureElevated (60-80 °C) [10]0 °C to Room Temperature
Typical Yield Low to NoneModerateGood to Excellent
Stereoselectivity (E)-favored(E)-favoredHighly (E)-selective [9]
Byproduct Triphenylphosphine oxide (Ph₃PO)Triphenylphosphine oxide (Ph₃PO)Diethyl phosphate (water-soluble) [5]
Ease of Workup DifficultDifficultEasy

Mechanistic Insights

Understanding the reaction mechanisms helps in diagnosing issues.

Wittig Reaction Mechanism

Wittig cluster_0 Wittig Reaction Ylide Ph₃P⁺-C⁻HR¹ (Ylide) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde R²CHO (Aldehyde) Aldehyde->Oxaphosphetane [2+2] Cycloaddition Products (E/Z)-Alkene + Ph₃PO Oxaphosphetane->Products Syn-elimination

Caption: Simplified mechanism of the Wittig reaction.[1]

Horner-Wadsworth-Emmons Reaction Mechanism

HWE cluster_1 HWE Reaction Carbanion (EtO)₂P(O)⁻CHR¹ (Carbanion) Betaine Betaine Intermediate Carbanion->Betaine + Aldehyde R²CHO (Aldehyde) Aldehyde->Betaine Nucleophilic Addition (rate-limiting) Alkene (E)-Alkene Betaine->Alkene Elimination Phosphate (EtO)₂PO₂⁻ (Phosphate Salt) Betaine->Phosphate

Caption: Simplified mechanism of the HWE reaction.[9]

References

  • Wadsworth, W. S. (1977). Synthetic Applications of Phosphonate Carbanions. Organic Reactions, 25, 73–253. [Link available at: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
  • Alchetron. (2024). Horner–Wadsworth–Emmons reaction. [Link available at: https://alchetron.com/Horner%E2%80%93Wadsworth%E2%80%93Emmons-reaction]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link available at: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]
  • El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link available at: https://pubmed.ncbi.nlm.nih.gov/17559220/]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. [Link available at: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-synthesis-of-indazolones_fig1_359863412]
  • Silva, F. C. D., et al. (2017). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 14(1). [Link available at: https://www.researchgate.net/publication/313888562_Recent_Progress_in_the_Horner-Wadsworth-Emmons_Reaction]
  • BenchChem. (2025). Technical Support Center: Improving E/Z Selectivity in Wittig Reactions with Stabilized Ylides. [Link available at: https://www.benchchem.com/technical-support/improving-e-z-selectivity-wittig-reactions-stabilized-ylides]
  • Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. [Link available at: https://www.organic-chemistry.org/namedreactions/wittig-reaction/wittig-common-conditions.shtm]
  • Chem-Station. (2024). Wittig Reaction. [Link available at: https://www.chem-station.com/en/reactions-2/2024/04/wittig-reaction.html]
  • YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link available at: https://www.youtube.
  • Reddit. (2022). r/Chempros - Problems with wittig reaction. [Link available at: https://www.reddit.com/r/Chempros/comments/znhw6x/problems_with_wittig_reaction/]
  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. [Link available at: https://www.researchgate.
  • Batory, L. A., et al. (2015). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 17(12), 2918–2921. [Link available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4478229/]
  • Chemistry Stack Exchange. (2020). Wittig reaction in presence of carboxylic acids. [Link available at: https://chemistry.stackexchange.com/questions/141018/wittig-reaction-in-presence-of-carboxylic-acids]
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link available at: http://www.orgsyn.org/demo.aspx?prep=v86p0188]
  • Reddit. (2013). r/chemistry - Wittig Reaction Conditions. [Link available at: https://www.reddit.com/r/chemistry/comments/1dtm4x/wittig_reaction_conditions/]
  • BenchChem. (2025). Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction. [Link available at: https://www.benchchem.com/technical-support/troubleshooting-low-yields-horner-wadsworth-emmons-reaction]
  • YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. [Link available at: https://www.youtube.
  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.12%3A_The_Wittig_Reaction]
  • Wikipedia. (n.d.). Wittig reaction. [Link available at: https://en.wikipedia.org/wiki/Wittig_reaction]
  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link available at: https://www.derpharmachemica.
  • Acta Crystallographica Section E. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960415/]
  • Myers, A. G. (n.d.). Olefination Reactions. Harvard University. [Link available at: https://myers.chemistry.harvard.
  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. [Link available at: https://www.researchgate.
  • MDPI. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link available at: https://www.mdpi.com/2073-8994/13/11/2225]

Sources

Technical Support Center: Synthesis of Methyl 5-Formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Oxidation and Other Common Synthetic Challenges

Welcome to the Technical Support Center for the synthesis of methyl 5-formyl-1H-indazole-3-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you achieve optimal results in your experiments.

The primary challenge in synthesizing this compound often lies in the selective oxidation of the 5-hydroxymethyl group to the corresponding aldehyde without further oxidation to the carboxylic acid. This guide will focus on strategies to prevent this over-oxidation and address other potential pitfalls in the synthetic route.

Troubleshooting Guide: Preventing Over-Oxidation

Over-oxidation of the desired aldehyde to the carboxylic acid is a frequent and frustrating side reaction. The following sections provide a systematic approach to troubleshooting and preventing this issue.

Problem 1: Significant Formation of 5-Carboxy-1H-indazole-3-carboxylate

The appearance of the carboxylic acid byproduct indicates that the oxidizing agent is too harsh or the reaction conditions are not optimal for the selective formation of the aldehyde.

Root Cause Analysis and Solutions:

  • Choice of Oxidizing Agent: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid will readily oxidize the intermediate aldehyde to the carboxylic acid.[1] It is crucial to employ mild and selective oxidizing agents.

    • Recommended Mild Oxidants:

      • Dess-Martin Periodinane (DMP): A highly selective reagent for oxidizing primary alcohols to aldehydes under mild, neutral conditions.[2]

      • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This method is performed at low temperatures (-78 °C), which helps to prevent over-oxidation.[3][4]

      • Manganese Dioxide (MnO2): Particularly effective for oxidizing allylic and benzylic alcohols. The reactivity of MnO2 can vary depending on its method of preparation and activation.[5]

      • TEMPO-catalyzed Oxidation: Systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a co-oxidant like sodium hypochlorite or N-chlorosuccinimide offer a high degree of selectivity for primary alcohols.[6]

  • Reaction Temperature: Even with mild oxidants, elevated temperatures can promote over-oxidation.

    • Solution: Maintain strict temperature control throughout the reaction. For Swern oxidations, it is critical to keep the temperature at -78 °C. For DMP oxidations, the reaction is typically run at room temperature, but cooling may be necessary for sensitive substrates.

  • Reaction Time: Prolonged reaction times can lead to the slow oxidation of the desired aldehyde.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material (the alcohol) is consumed to minimize the formation of the carboxylic acid byproduct.

Problem 2: Low Yield of the Desired Aldehyde Despite Using a Mild Oxidant

Even with the right choice of oxidant, other factors can lead to poor yields of this compound.

Root Cause Analysis and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess (1.1-1.5 equivalents) is often necessary. Also, verify the quality and activity of the oxidizing agent, as some can degrade upon storage.

  • Side Reactions at the Indazole N-H: The acidic proton on the indazole nitrogen can interfere with the oxidation reaction or lead to side products.

    • Solution: Protect the indazole nitrogen before the oxidation step. The choice of protecting group is critical as it must be stable to the oxidation conditions and easily removable afterward.

      • Recommended Protecting Groups:

        • SEM (2-(Trimethylsilyl)ethoxymethyl): This group is stable to many mild oxidizing conditions and can be removed with fluoride sources (e.g., TBAF) or acidic conditions.[7]

        • Boc (tert-Butoxycarbonyl): While susceptible to strong acids, the Boc group is stable to many neutral and basic oxidation conditions and can make the heterocycle more stable towards oxidation.[8]

  • Work-up Issues: The desired aldehyde may be sensitive to the work-up conditions or difficult to separate from byproducts.

    • Solution: For DMP oxidations, the byproduct, iodinane, can be removed by washing with a saturated aqueous solution of sodium thiosulfate.[9] For Swern oxidations, careful quenching at low temperature and aqueous work-up are necessary to remove the sulfur-containing byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to oxidize methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate to the corresponding aldehyde?

A1: The Dess-Martin Periodinane (DMP) oxidation is often the most reliable and convenient method for this transformation on a lab scale. It is commercially available, highly selective for primary alcohols, and the reaction is typically performed at room temperature with a simple work-up.[2]

Q2: I am performing a Swern oxidation and my yields are consistently low. What could be the problem?

A2: Low yields in Swern oxidations are often due to issues with temperature control or reagent addition. The reaction must be maintained at -78 °C (a dry ice/acetone bath is recommended). The addition of DMSO to oxalyl chloride must be done slowly to form the reactive intermediate correctly. Also, ensure that anhydrous conditions are maintained, as water can quench the reactive species. A known side reaction at higher temperatures is the formation of a methylthiomethyl (MTM) ether.[10]

Q3: Is it necessary to protect the indazole N-H before oxidation?

A3: While not always strictly necessary, protecting the indazole N-H is highly recommended. The acidic N-H proton can react with bases used in some oxidation procedures (like the triethylamine in a Swern oxidation) or can influence the electronic properties of the indazole ring, potentially leading to side reactions or lower yields. Protecting groups like SEM or Boc can circumvent these issues.[7][8]

Q4: How do I choose the right protecting group for the indazole nitrogen?

A4: The choice of protecting group depends on the overall synthetic strategy.

  • For stability to a wide range of conditions, including mild acid and base: The SEM group is an excellent choice.[7]

  • For ease of removal under acidic conditions: The Boc group is a good option, but it will not be stable to subsequent reactions that require strong acid.[8]

Q5: My DMP oxidation is complete, but I'm having trouble removing the iodine byproducts during purification. What is the best work-up procedure?

A5: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. Follow this with a wash with a 10% aqueous solution of sodium thiosulfate to reduce the iodine byproducts to water-soluble species.[9]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of N-SEM-protected Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate
  • To a solution of N-SEM-protected methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM and quench by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol 2: Swern Oxidation of N-Boc-protected Methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate
  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-protected methyl 5-(hydroxymethyl)-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) DCM, room temperatureHigh selectivity, mild conditions, simple work-upCan be expensive, potential for explosive decomposition of the reagent
Swern Oxidation Oxalyl chloride, DMSO, Et3N, DCM, -78 °CExcellent for sensitive substrates, high yieldsRequires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct
Manganese Dioxide (MnO2) DCM or acetone, room temperature or refluxInexpensive, good for benzylic alcoholsReactivity can be variable, often requires a large excess of reagent
TEMPO/NaOCl Biphasic (DCM/water), NaHCO3, KBrCatalytic, environmentally friendly co-oxidantCan lead to chlorinated byproducts in sensitive substrates

Visualizations

Workflow for Preventing Over-Oxidation

G cluster_0 Pre-Oxidation cluster_1 Oxidation cluster_2 Post-Oxidation cluster_3 Troubleshooting Start Methyl 5-(hydroxymethyl)- 1H-indazole-3-carboxylate Protect_NH Protect Indazole N-H (e.g., SEM-Cl or Boc2O) Start->Protect_NH Protected_Alcohol N-Protected Alcohol Protect_NH->Protected_Alcohol Low_Yield Low Yield of Aldehyde Protect_NH->Low_Yield If NO Choose_Oxidant Select Mild Oxidant (DMP, Swern, MnO2, TEMPO) Protected_Alcohol->Choose_Oxidant Control_Conditions Control Temperature and Reaction Time Choose_Oxidant->Control_Conditions Over_Oxidation Over-oxidation to Carboxylic Acid Choose_Oxidant->Over_Oxidation If YES Monitor_Reaction Monitor by TLC/LC-MS Control_Conditions->Monitor_Reaction Control_Conditions->Over_Oxidation If YES Workup Appropriate Work-up (e.g., Na2S2O3 wash for DMP) Monitor_Reaction->Workup Monitor_Reaction->Low_Yield If YES Deprotection Deprotection of N-H Workup->Deprotection Final_Product Methyl 5-formyl- 1H-indazole-3-carboxylate Deprotection->Final_Product

Caption: A workflow diagram illustrating the key steps and decision points for the successful synthesis of this compound, with a focus on preventing over-oxidation.

Mechanism of Dess-Martin Periodinane (DMP) Oxidation

G cluster_0 Alcohol + DMP cluster_1 Intermediate Formation cluster_2 Elimination R-CH2OH R-CH₂OH Intermediate1 [Intermediate Complex] R-CH2OH->Intermediate1 Ligand exchange DMP DMP Intermediate2 [Ylide-like intermediate] Intermediate1->Intermediate2 Deprotonation Products R-CHO (Aldehyde) + Iodinane + Acetic Acid Intermediate2->Products Reductive Elimination

Caption: A simplified representation of the Dess-Martin Periodinane (DMP) oxidation mechanism, showing the key stages of the reaction.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites - ScholarWorks@UNO - The University of New Orleans. [Link]

  • A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC - NIH. [Link]

  • Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst - MDPI. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC - NIH. [Link]

  • TEMPO mediated oxidation of hydroxylamines and alkoxyamines to oximes... | Download Scientific Diagram - ResearchGate. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. [Link]

  • Oxidation of 2,3‐Bis(hydroxymethyl)indole - Sci-Hub. [Link]

  • Dess–Martin oxidation work up - Chemistry Stack Exchange. [Link]

  • Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water - PubMed. [Link]

  • Manganese Dioxide Oxidation of Hydroxylamines to Nitrones | Request PDF. [Link]

  • TEMPO - Wikipedia. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. [Link]

  • Chen, Hong; Yu, Linhao; Ma, Zewei; Wang, Sen; Li, Yongdan Efficient Selective Oxidation of 5-H - acris. [Link]

  • Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Selective oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran with ZnIn2S4 2D nanosheets and atmospheric O2 under visible light - Sustainable Energy & Fuels (RSC Publishing). [Link]

  • Protecting Groups. [Link]

  • Oxidation with Manganese Dioxide - TRUNNANO. [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. [Link]

  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]

  • Selective Photocatalytic C−H Oxidation of 5‐Methylcytosine in DNA - University of Cambridge. [Link]

  • Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations | Request PDF. [Link]

  • TEMPO-Mediated Oxidations. [Link]

  • Manganese(IV) oxide - Organic Chemistry Portal. [Link]

  • Swern oxidation mechanism || explained with examples - YouTube. [Link]

  • A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides - The Royal Society of Chemistry. [Link]

  • C‐3 Arylation of SEM‐protected indazole. - ResearchGate. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Swern Oxidation Mechanism - Chemistry Steps. [Link]

  • Swern Oxidation | Chem-Station Int. Ed.. [Link]

Sources

Technical Support Center: Optimizing Schiff Base Formation with Methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the reaction times for Schiff base formation using methyl 5-formyl-1H-indazole-3-carboxylate. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure the reliability and success of your synthetic endeavors.

I. Understanding the Reaction: Core Principles

The formation of a Schiff base, or imine, is a reversible condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde.[1][2] The reaction proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of water to yield the imine.[1][2] The rate-determining step is typically the dehydration of the carbinolamine, which is why the reaction is often catalyzed by acids.[3]

This compound presents a unique substrate due to the electron-withdrawing nature of the indazole ring and the carboxylate group. These electronic effects can influence the reactivity of the aldehyde and the stability of the resulting Schiff base.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Schiff base formation so slow?

A1: Several factors can contribute to slow reaction times:

  • Insufficient Catalysis: The reaction often requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and to facilitate the final dehydration step.[4]

  • Presence of Water: As water is a byproduct of the reaction, its presence can shift the equilibrium back towards the starting materials, hindering product formation.[5]

  • Low Temperature: Like most chemical reactions, Schiff base formation is temperature-dependent. Insufficient thermal energy can lead to a slow reaction rate.

  • Steric Hindrance: Bulky substituents on either the amine or the aldehyde can sterically hinder the approach of the nucleophile, slowing down the initial addition step.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction rate.

Q2: What is the optimal pH for this reaction?

A2: The optimal pH for Schiff base formation is a delicate balance. A mildly acidic to neutral pH (around 6-7) is generally suitable.[6] If the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic and stopping the reaction.[3] If the pH is too high (basic), there will not be enough acid to catalyze the dehydration of the hemiaminal intermediate. A classic study on oxime/semicarbazone formation, which is mechanistically similar to imine formation, showed a maximum reaction rate around pH 4.5.[4]

Q3: How can I effectively remove water from the reaction?

A3: Removing water is crucial for driving the reaction to completion.[5] Common methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a classic and effective method.[4]

  • Dehydrating Agents: Adding a dehydrating agent directly to the reaction mixture can absorb the water as it is formed.[5][7] Suitable agents include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å).[5][8]

Q4: My Schiff base seems to be hydrolyzing back to the starting materials during workup. How can I prevent this?

A4: Schiff bases are susceptible to hydrolysis, especially in the presence of acid and water.[5] To minimize this:

  • Anhydrous Workup: Whenever possible, perform the workup under anhydrous conditions.

  • Neutralize Acid: If an acid catalyst was used, neutralize it with a mild base (e.g., sodium bicarbonate solution) during the workup.

  • Minimize Contact with Water: Reduce the time the product is in contact with aqueous layers.

  • Storage: Store the purified Schiff base in a dry environment, away from moisture.[9]

III. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of Schiff bases from this compound.

Problem 1: Low or No Product Formation

If you are observing minimal or no formation of your desired Schiff base, consider the following troubleshooting steps.

Start Low/No Product Check_Catalyst 1. Verify Catalyst - Was an acid catalyst used? - Is the catalyst appropriate? Start->Check_Catalyst Check_Water 2. Assess Water Removal - Is a dehydrating agent or Dean-Stark trap being used effectively? Check_Catalyst->Check_Water Check_Temp 3. Evaluate Reaction Temperature - Is the temperature high enough? Check_Water->Check_Temp Check_Solvent 4. Re-evaluate Solvent - Is the solvent appropriate for reactant solubility and reaction mechanism? Check_Temp->Check_Solvent Check_Purity 5. Confirm Starting Material Purity - Are the aldehyde and amine pure? Check_Solvent->Check_Purity Solution Implement Optimized Conditions Check_Purity->Solution

Caption: Troubleshooting workflow for low product yield.
Potential Cause Explanation Recommended Solution
Inadequate Catalysis The dehydration of the hemiaminal intermediate is often the rate-limiting step and is acid-catalyzed. Without a catalyst, this step can be extremely slow.Add a catalytic amount of a mild acid such as acetic acid, p-toluenesulfonic acid (p-TSA), or a Lewis acid like tris(2,2,2-trifluoroethyl)borate.[10]
Equilibrium Limitation The formation of water as a byproduct means the reaction is reversible. If water is not removed, the equilibrium will not favor the product.[5]Use a Dean-Stark trap with a suitable solvent (e.g., toluene) or add a dehydrating agent like molecular sieves (4Å) or anhydrous Na₂SO₄ to the reaction mixture.[5][8]
Low Reaction Temperature Insufficient thermal energy can lead to a slow reaction rate, as the activation energy for the dehydration step may not be overcome.Increase the reaction temperature. Refluxing in a suitable solvent is a common practice. Microwave irradiation can also be an effective method to accelerate the reaction.[10]
Poor Solvent Choice The solvent must be able to dissolve the reactants and should not interfere with the reaction. Protic solvents are often good choices for imine formation.[11]Ethanol and methanol are commonly used and effective solvents.[11] Toluene can also be a good choice, especially when using a Dean-Stark trap.[11]
Problem 2: Formation of Side Products

The presence of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates the formation of side products.

Side Product Plausible Cause Mitigation Strategy
Hydrazone/Dimer Formation Indazole derivatives can sometimes undergo side reactions, especially at elevated temperatures.[12]Carefully control the reaction temperature and consider using milder reaction conditions.
Aldehyde Oxidation If the reaction is run in the presence of air for extended periods at high temperatures, the aldehyde may oxidize to a carboxylic acid.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Amine Decomposition Some amines can be unstable at high temperatures or in the presence of acid.Use a milder acid catalyst and avoid excessively high temperatures.

IV. Experimental Protocols for Optimization

Here are some detailed protocols to help you systematically optimize your reaction conditions.

Protocol 1: Catalyst Screening
  • Setup: Prepare four identical reaction flasks, each containing this compound (1 mmol) and your primary amine (1.1 mmol) in 10 mL of ethanol.

  • Catalyst Addition:

    • Flask 1: No catalyst (control).

    • Flask 2: Add 0.1 mmol of acetic acid.

    • Flask 3: Add 0.05 mmol of p-toluenesulfonic acid (p-TSA).

    • Flask 4: Add 0.1 mmol of pyrrolidine.[10]

  • Reaction: Stir all flasks at a constant temperature (e.g., 60 °C) and monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Analysis: Compare the reaction rates and final yields to determine the most effective catalyst.

Protocol 2: Solvent and Temperature Optimization
  • Setup: Based on the best catalyst from Protocol 1, prepare three reaction flasks with the same reactants and catalyst.

  • Solvent and Temperature Variation:

    • Flask 1: Use 10 mL of ethanol and reflux.

    • Flask 2: Use 10 mL of methanol and reflux.

    • Flask 3: Use 10 mL of toluene with a Dean-Stark trap and reflux.

  • Monitoring: Monitor the reactions by TLC to determine which solvent and temperature combination gives the fastest and cleanest conversion to the product.

Protocol 3: Reaction Monitoring Techniques
  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.[3] Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation.

  • ¹H NMR Spectroscopy: The formation of the imine bond (-CH=N-) can be confirmed by the appearance of a characteristic singlet in the ¹H NMR spectrum, typically between 8 and 9 ppm.[13] The disappearance of the aldehyde proton signal (around 10 ppm) also indicates reaction progress.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is indicated by the appearance of a C=N stretching band (around 1640-1690 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).[14]

V. Purification and Characterization

Once the reaction is complete, proper purification is essential to obtain a high-purity product.

Purification Strategies
  • Recrystallization: This is often the most effective method for purifying solid Schiff bases.[9][15] Common solvents for recrystallization include ethanol, methanol, or a mixture of solvents like dichloromethane/petroleum ether.[9][15]

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used.[9] It is advisable to use neutral alumina instead of silica gel, as the acidic nature of silica can sometimes cause hydrolysis of the Schiff base.[9]

Characterization Data
  • ¹H NMR: Look for the characteristic imine proton signal and the signals corresponding to the aromatic protons of the indazole and the amine moiety.

  • ¹³C NMR: The imine carbon will have a characteristic chemical shift in the range of 140-160 ppm.

  • Mass Spectrometry: Confirm the molecular weight of the desired product.

  • IR Spectroscopy: Confirm the presence of the C=N bond and the absence of C=O (aldehyde) and N-H (primary amine) stretches.[14]

VI. Concluding Remarks

Optimizing Schiff base formation with this compound requires a systematic approach that considers the interplay of catalysis, water removal, temperature, and solvent choice. By understanding the underlying chemical principles and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly improve reaction times and yields, leading to more efficient and successful synthetic outcomes.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • Wikipedia. Schiff base. Retrieved from [Link]

  • YouTube. (2022, July 24). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2019). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 9(58), 33739-33763. Retrieved from [Link]

  • Arora, T., Devi, J., & Rani, M. (2024). Synthesis and characterization of indazole derived Schiff base ligands and their metal complexes: Biological and computational studies.
  • Dash, A. C., & Nanda, R. K. (1974). On the Mechanism of Formation of the Metal Complexes of Schiff Bases. Journal of the American Chemical Society, 96(20), 6388–6392.
  • Arora, T., Devi, J., & Rani, M. (2024). Synthesis and characterization of indazole derived Schiff base ligands and their metal complexes: Biological and computational studies.
  • Li, J., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 8(12), e202204739.
  • ResearchGate. (2025, August 5).
  • ResearchGate. (2024, June 28).
  • ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases?.
  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate.
  • ResearchGate. What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?.
  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)
  • SciSpace. Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Der Pharma Chemica.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Chem. Sci. Rev. Lett., 13(50), 1-6.
  • ResearchGate. (2018, February 9). Problem in synthesis of imine?.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • IJRAR.
  • JOCPR.
  • ResearchGate. (2024, June 9). How to purify Schiff base product?.
  • Oriental Journal of Chemistry. Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties.
  • Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
  • National Institutes of Health. 1-Methyl-1H-indazole-3-carboxylic acid.
  • PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
  • ResearchGate. (2025, November 21). (PDF)
  • National Institutes of Health.
  • Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023). Molecules, 28(5), 2168.
  • National Institutes of Health. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes.
  • National Institutes of Health.
  • MDPI. Rigid Schiff Base Complex Supermolecular Aggregates as a High-Performance pH Probe: Study on the Enhancement of the Aggregation-Caused Quenching (ACQ)
  • RevisionDojo. (2025, November 21).
  • ResearchGate. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies.
  • World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES.
  • ResearchGate. Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties.
  • National Institutes of Health. (2020, April 6). pH-Responsive hyperbranched polypeptides based on Schiff bases as drug carriers for reducing toxicity of chemotherapy.
  • Preparation and Characterization of Some Schiff Base Compounds. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 431-442.
  • National Institutes of Health. Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders.
  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. (2024). Synblock.
  • ResearchGate. (2025, August 10).

Sources

Technical Support Center: Navigating Solubility Challenges with Methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 5-formyl-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter solubility limitations with this versatile building block. We understand that poor solubility can be a significant bottleneck in synthesis, purification, and screening efforts. This guide provides a structured, first-principles approach to systematically diagnose and overcome these challenges.

Understanding the Solubility Challenge: A Molecular Perspective

This compound is a moderately polar molecule, but its planar, rigid indazole core and potential for strong intermolecular hydrogen bonding (via the N-H and C=O groups) can lead to high lattice energy in its crystalline state. This strong crystal packing is often the primary reason for its low solubility in many common organic solvents. The key to improving solubility lies in disrupting these intermolecular forces effectively.

Troubleshooting Workflow: A Step-by-Step Guide

When faced with poor solubility, a systematic approach is more effective than random solvent screening. The following workflow provides a logical progression from simple solutions to more complex strategies.

// Nodes A [label="Start: Poor Solubility Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Solvent Screening: Polar Aprotic Solvents\n(e.g., DMF, DMSO, DMAc, NMP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Solubility Sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Elevate Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Solubility Sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Introduce Co-Solvent\n(e.g., THF, Dioxane, Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Solubility Sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Consider Additives or Derivatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Proceed with Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Issue Persists: Re-evaluate Synthetic Route", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Initial Assessment", shape=plaintext, fontcolor="#5F6368"]; L [label="Primary Intervention", shape=plaintext, fontcolor="#5F6368"]; M [label="Secondary Intervention", shape=plaintext, fontcolor="#5F6368"]; N [label="Advanced Strategies", shape=plaintext, fontcolor="#5F6368"];

// Edges A -> B [label="Initial Step"]; B -> C; C -> I [label="Yes"]; C -> D [label="No"]; D -> E; E -> I [label="Yes"]; E -> F [label="No"]; F -> G; G -> I [label="Yes"]; G -> H [label="No"]; H -> J [label="If all else fails"];

// Invisible edges for alignment edge[style=invis]; K -> A; L -> B; M -> F; N -> H; } .enddot Caption: Troubleshooting workflow for addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: Which solvents should I try first for this compound?

Start with polar aprotic solvents, as they are generally effective at solvating molecules with multiple polar functional groups without interfering with reactions that are sensitive to acidic protons. We recommend screening the solvents in the table below.

Q2: Is it safe to heat my reaction to improve solubility?

Yes, in most cases. Increasing the temperature provides the energy needed to overcome the crystal lattice energy, significantly boosting solubility. However, you must consider the thermal stability of your substrate and any other reagents in the mixture. Run a stability test by heating the compound in your chosen solvent and analyzing for degradation over time (e.g., by TLC or LC-MS). The indazole core is generally robust, but the formyl group could be susceptible to oxidation or other side reactions at high temperatures, depending on the reaction environment.

Q3: My compound dissolves at high temperatures but crashes out upon adding another reagent. What should I do?

This is a common issue indicating that the added reagent is either less polar than your solvent (acting as an anti-solvent) or is causing a reaction that produces a less soluble species.

  • Solution 1 (Slow Addition): Add the reagent slowly and at the elevated temperature to maintain solubility and allow the reaction to proceed as the reagent is introduced.

  • Solution 2 (Reagent Dissolution): Dissolve the incoming reagent in a small amount of the same reaction solvent before adding it to the heated mixture. This avoids creating localized areas of high concentration and low polarity.

Q4: Can I use a protic solvent like methanol or ethanol?

While protic solvents can be effective due to their hydrogen bonding capabilities, they are often reactive. The N-H of the indazole can be deprotonated by a strong base, and the ester and aldehyde functionalities might be susceptible to transesterification or acetal formation, respectively, especially in the presence of acid or base catalysts. Use protic solvents with caution and only if your reaction chemistry allows for it.

In-Depth Troubleshooting Guide & Protocols

Protocol: Systematic Solvent Screening

This protocol helps you efficiently identify a suitable solvent system.

Objective: To determine the solubility of this compound in a range of solvents at ambient and elevated temperatures.

Materials:

  • This compound

  • Vials with caps

  • Stir plate and stir bars

  • Heat block or oil bath

  • Solvent panel (see Table 1)

Procedure:

  • Preparation: Add a pre-weighed amount of the compound (e.g., 10 mg) to several different vials.

  • Solvent Addition: Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Room Temperature Test: Stir the vials vigorously at room temperature for 30 minutes. Visually assess and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Elevated Temperature Test: For solvents where the compound was not fully soluble, transfer the vials to a pre-heated block (e.g., 80 °C). Stir for another 30 minutes.

  • Record Observations: Note the temperature at which the compound fully dissolves, if at all. This provides a semi-quantitative measure of solubility.

Table 1: Recommended Solvent Screening Panel

SolventClassBoiling Point (°C)Polarity IndexKey Characteristics & Use Cases
N,N-Dimethylformamide (DMF) Polar Aprotic1536.4Excellent solvating power for polar molecules. Common in peptide couplings and nucleophilic substitutions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic1897.2Very strong solvent, can often dissolve what others cannot. High boiling point can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic2026.7High-boiling, stable solvent. Good for high-temperature reactions.
Acetonitrile (MeCN) Polar Aprotic825.8Lower boiling point, easier to remove. Good for reactions with moderate polarity.
Tetrahydrofuran (THF) Polar Aprotic (Ethereal)664.0Good general-purpose solvent, often used in organometallic chemistry. Can be used as a co-solvent.
1,4-Dioxane Polar Aprotic (Ethereal)1014.8Higher boiling point than THF. Often used in reactions requiring moderate heating.
Toluene Nonpolar Aromatic1112.4Can be effective at high temperatures, especially for less polar reaction partners. Can form azeotropes with water.
Strategy: The Power of Co-Solvents

If a single solvent is inadequate, a binary mixture can provide the right balance of properties. For example, if your compound dissolves in hot DMF but your reaction requires a lower temperature, you might find that a 2:1 mixture of DMF:THF provides sufficient solubility at a more moderate temperature. The less polar co-solvent (THF) can help solvate less polar reagents, creating a more compatible reaction medium overall.

Advanced Strategy: Additives and Phase-Transfer Catalysis

In cases of persistent insolubility, especially in biphasic systems or when a salt is involved, a phase-transfer catalyst (PTC) can be transformative. For instance, in a reaction involving an aqueous base and an organic solvent, a PTC like tetrabutylammonium bromide (TBAB) can transport the anionic nucleophile into the organic phase to react with the dissolved indazole, even at low concentrations. This keeps the reaction moving forward by consuming the small amount of substrate that is in solution, which in turn pulls more of the solid into the solution phase according to Le Châtelier's principle.

// Edges Indazole -> Indazole_sol [label="Dissolution (Rate Limiting)"]; Indazole_sol -> Product [label="Reaction"]; OH -> TBA_OH [style=invis]; // for positioning TBAB_aq -> TBAB_org [label="Phase Transfer", dir=both, color="#34A853"]; TBAB_org -> TBA_OH [label="Ion Exchange", color="#EA4335"]; TBA_OH -> Indazole_sol [label="Deprotonation", color="#4285F4"];

{rank=same; Indazole; Indazole_sol;} } .enddot Caption: Mechanism of Phase-Transfer Catalysis for a poorly soluble substrate.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]

Technical Support Center: Characterization of Impurities in Methyl 5-Formyl-1H-indazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of methyl 5-formyl-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth, experience-based insights and practical troubleshooting advice in a user-friendly question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and purification of this compound.

Q1: What are the most common synthetic routes to this compound, and how do they influence the impurity profile?

A1: The synthesis of indazole derivatives, including this compound, can be achieved through various pathways. A prevalent method involves the cyclization of an appropriately substituted o-aminophenylacetic acid derivative.[1] For instance, starting from an o-aminophenylacetamide or o-aminophenylacetic acid ester, a one-step synthesis using sodium nitrite or tert-butyl nitrite can yield the 1H-indazole-3-carboxylic acid derivative.[1]

The choice of synthetic route directly impacts the potential impurities. For example, a synthesis starting from an o-nitrotoluene derivative that is subsequently oxidized and cyclized may introduce nitrated or partially reduced impurities. In contrast, a route involving a [3+2] cycloaddition of a phenylalkyne precursor with an alpha-diazoacetic acid ester could lead to regioisomeric byproducts.[1] Understanding the specific reaction mechanism is the first critical step in predicting and identifying potential impurities.

Q2: What are the primary categories of impurities I should expect in my synthesis?

A2: Impurities in the synthesis of this compound can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process itself. They include unreacted starting materials, intermediates, and byproducts from side reactions.[2] For example, incomplete formylation of the indazole ring would result in the corresponding deformylated impurity.

  • Degradation Products: These are formed by the decomposition of the final product or intermediates during manufacturing, storage, or handling. The formyl and ester groups are susceptible to oxidation and hydrolysis, respectively.

  • Reagent-Related Impurities: These are substances originating from the reagents used in the synthesis, such as catalysts or solvents.

  • Enantiomeric Impurities: While not applicable to this achiral molecule, it's a critical category for chiral drug substances.[3]

Q3: What are the regulatory expectations for impurity characterization in pharmaceutical development?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide clear guidelines on the reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5][6] The key thresholds to be aware of are:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are typically based on the maximum daily dose of the drug.[3][6] It is crucial to consult the latest versions of ICH guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) for specific details.[3][4][5]

Section 2: Troubleshooting Common Impurities

This section provides a practical guide to identifying and mitigating common impurities encountered during the synthesis of this compound.

Below is a diagram illustrating a generalized workflow for impurity identification and characterization.

Impurity Identification Workflow cluster_0 Impurity Detection & Initial Characterization cluster_1 Structural Elucidation Crude Product Crude Product HPLC_UV HPLC-UV Analysis Crude Product->HPLC_UV Inject Impurity_Detected Impurity Detected (> Reporting Threshold) HPLC_UV->Impurity_Detected Peak Integration LC_MS LC-MS Analysis Isolation Preparative HPLC or Column Chromatography LC_MS->Isolation Isolate Impurity Impurity_Detected->LC_MS Characterize Mass NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Analyze Pure Impurity Structure_Elucidated Structure Elucidated NMR->Structure_Elucidated Confirm Structure

Caption: Workflow for impurity identification and structural elucidation.

Table 1: Common Impurities, Their Origins, and Recommended Analytical Techniques

Impurity Name/Structure Potential Source Recommended Analytical Technique(s) Troubleshooting/Mitigation Strategy
Starting Materials (e.g., substituted o-aminophenylacetic acid derivatives) Incomplete reaction.HPLC-UV, LC-MSOptimize reaction time, temperature, and stoichiometry of reagents. Monitor reaction progress by TLC or HPLC.
Deformylated Impurity (Methyl 1H-indazole-3-carboxylate) Incomplete formylation reaction.HPLC-UV, LC-MS, 1H NMREnsure complete conversion by using an appropriate excess of the formylating agent and optimizing reaction conditions.
Over-formylated or Side-Chain Formylated Products Non-selective formylation conditions.HPLC-UV, LC-MS, 1H NMR, 13C NMRUse a milder and more selective formylating agent. Control reaction temperature carefully.
Hydrolyzed Product (5-Formyl-1H-indazole-3-carboxylic acid) Hydrolysis of the methyl ester during workup or storage, especially under acidic or basic conditions.HPLC-UV, LC-MSMaintain neutral pH during workup and purification. Store the final product in a dry environment.
Oxidized Impurity (Methyl 5-carboxy-1H-indazole-3-carboxylate) Oxidation of the formyl group by air or oxidizing agents.HPLC-UV, LC-MSUse an inert atmosphere (e.g., nitrogen or argon) during the reaction and storage. Avoid exposure to strong oxidizing agents.
Regioisomers (e.g., 2-substituted indazole) Lack of regioselectivity in the cyclization step.HPLC-UV, LC-MS, 1H NMR (NOE experiments), 13C NMRThe choice of cyclization conditions and starting materials can influence regioselectivity. Careful purification by column chromatography or recrystallization is often required.
Residual Solvents Incomplete removal of solvents used in the synthesis and purification.Headspace GC-MSOptimize drying conditions (temperature and vacuum). Select solvents with appropriate boiling points for easy removal.

Section 3: Recommended Analytical Protocols

This section provides detailed, step-by-step methodologies for the key analytical techniques used in the characterization of impurities in this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

Rationale: HPLC with UV detection is the primary technique for separating and quantifying impurities in pharmaceutical samples due to its high resolution, sensitivity, and reproducibility.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, enabling the determination of the molecular weights of impurities.[7][8]

Protocol:

  • LC System: Use the same HPLC conditions as described in section 3.1.

  • Mass Spectrometer: An electrospray ionization (ESI) source is typically used.

  • Ionization Mode: Both positive and negative ion modes should be evaluated to ensure the detection of all impurities.

  • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect a broad spectrum of potential impurities.

  • Data Analysis: Correlate the retention times of the peaks from the HPLC-UV chromatogram with the mass spectra to assign molecular weights to the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including impurities.[9][10][11] It provides detailed information about the chemical environment of atoms.

Protocol:

  • Impurity Isolation: Isolate the impurity of interest using preparative HPLC or column chromatography to obtain a pure sample.

  • Solvent: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • 1H NMR: Acquire a proton NMR spectrum to determine the number and types of protons and their connectivity.

  • 13C NMR: Obtain a carbon-13 NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • NOE Experiments: For distinguishing between regioisomers, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons.

Below is a diagram illustrating the general synthetic pathway and potential impurity formation points.

Synthetic Pathway and Impurity Formation Starting_Material Substituted o-Aminophenylacetic Acid Derivative Cyclization Cyclization (e.g., with NaNO2) Starting_Material->Cyclization Impurity_SM Unreacted Starting Material Starting_Material->Impurity_SM Indazole_Intermediate Methyl 1H-indazole-3-carboxylate Cyclization->Indazole_Intermediate Impurity_Regioisomer Regioisomeric Impurity Cyclization->Impurity_Regioisomer Formylation Formylation (e.g., with Vilsmeier-Haack reagent) Indazole_Intermediate->Formylation Impurity_Deformyl Deformylated Impurity Indazole_Intermediate->Impurity_Deformyl Final_Product This compound Formylation->Final_Product Impurity_Oxidized Oxidized Impurity Final_Product->Impurity_Oxidized Oxidation

Caption: Synthetic pathway and potential points of impurity formation.

References

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • 1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • 13C NMR of indazoles. ResearchGate. [Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • Impurities Application Notebook. Waters. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • ⟨1086⟩ Impurities in Drug Substances and Drug Products. USP-NF. [Link]

  • Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 5-Formyl-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides a comparative analysis of the biological activities of derivatives of methyl 5-formyl-1H-indazole-3-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. While direct comparative studies on a wide range of these specific derivatives are emerging, this guide synthesizes data from structurally related indazole compounds to provide researchers, scientists, and drug development professionals with a foundational understanding of their potential anticancer and antimicrobial activities, supported by experimental data and protocols.

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold that has been extensively explored for its diverse pharmacological properties.[1][3] The presence of a formyl group at the 5-position and a methyl carboxylate at the 3-position of the indazole ring offers reactive handles for a variety of chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Anticancer Activity: A Promising Frontier

The indazole scaffold is a cornerstone in the development of modern anticancer therapeutics, with several indazole-based drugs, such as axitinib and pazopanib, already in clinical use.[2] The anticancer potential of indazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.

Comparative Anticancer Activity of Structurally Related Indazole Derivatives

To illustrate the anticancer potential of the indazole scaffold, the following table summarizes the in vitro cytotoxic activity of various substituted indazole derivatives against a panel of human cancer cell lines. While these compounds are not direct derivatives of this compound, their structure-activity relationships (SAR) provide valuable insights into the potential of this class of molecules.

Compound IDR1-Substitution (at N1)R2-Substitution (at C3)R3-Substitution (at C5/C6)Cancer Cell LineIC50 (µM)Reference
Compound A Benzyl3-(pyrrolopyridin-2-yl)HHL60 (Leukemia)0.0083[1]
Compound B H3-amino5-bromoK562 (Leukemia)5.15[4]
Compound C H3-carboxamideHA2780 (Ovarian)4.21[5]
Compound D HH6-aminoHCT116 (Colon)14.3[5]
Compound E H3-(pyridin-4-yl)HMDA-MB-231 (Breast)~2.0[6]

Note: The data presented is for structurally related indazole derivatives and is intended to provide a comparative baseline for the potential of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring.[2]

  • Substitution at N1 and N2: Alkylation or arylation at the N1 or N2 position can modulate the compound's pharmacokinetic properties and target-binding affinity.

  • Substitution at C3: The group at the C3 position plays a crucial role in interacting with the target protein. For instance, carboxamide moieties at this position have been shown to be important for activity.[7]

  • Substitution at C5 and C6: The 5- and 6-positions are amenable to the introduction of various substituents that can enhance potency and selectivity. The presence of a formyl group at C5, as in our core structure, provides a key point for derivatization to explore these interactions.

The logical relationship for a preliminary SAR analysis can be visualized as follows:

SAR_Logic Core Indazole Core N1_Sub N1-Substitution Core->N1_Sub Modifies Pharmacokinetics C3_Sub C3-Carboxylate Derivative Core->C3_Sub Key for Target Interaction C5_Sub C5-Formyl Derivative Core->C5_Sub Point for Derivatization Activity Biological Activity N1_Sub->Activity C3_Sub->Activity C5_Sub->Activity

Caption: Structure-Activity Relationship Logic.

Antimicrobial Activity: A Potential Avenue for New Therapeutics

In addition to their anticancer properties, indazole derivatives have demonstrated promising activity against a range of microbial pathogens.[8][9] The emergence of multidrug-resistant strains of bacteria and fungi necessitates the development of novel antimicrobial agents, and the indazole scaffold represents a valuable starting point.

Comparative Antimicrobial Activity of Structurally Related Indazole Derivatives

The following table summarizes the antimicrobial activity of a series of N-methyl-3-aryl indazoles, showcasing the potential of the indazole core in combating microbial infections.

Compound IDR-Substitution (at C3-aryl)Bacterial StrainZone of Inhibition (cm)Fungal StrainZone of Inhibition (cm)Reference
Compound F 4-ChlorophenylXanthomonas campestris2.1Candida albicans-[8]
Compound G 4-MethoxyphenylXanthomonas campestris2.2Candida albicans-[8]
Compound H 4-NitrophenylBacillus megaterium1.2Candida albicans-[8]
Compound I 2,4-DichlorophenylXanthomonas campestris2.3Candida albicans-[8]
Compound J 4-(Dimethylamino)phenylBacillus megaterium1.6Candida albicans-[8]

Note: The data presented is for structurally related indazole derivatives and is intended to provide a comparative baseline for the potential of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is essential to follow standardized experimental protocols. The following are detailed methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of the indazole derivatives discussed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of indazole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Sources

A Comparative Guide to the Reactivity of 5-Formyl Groups in Heterocyclic Aldehydes Versus Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, aldehydes are indispensable building blocks, pivotal to the construction of a vast array of molecular architectures that form the backbone of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the aldehyde's carbonyl group is the cornerstone of its synthetic utility, governing its participation in a multitude of transformations. While benzaldehyde and its substituted derivatives have been extensively studied and serve as a benchmark for aromatic aldehyde reactivity, the analogous 5-formyl groups on five-membered heterocyclic rings like furan, pyrrole, and thiophene present a unique and nuanced reactivity profile.

This guide provides an in-depth, objective comparison of the reactivity of these 5-formyl heterocyclic aldehydes against a spectrum of substituted benzaldehydes. We will delve into the fundamental electronic and steric factors that dictate their behavior in key chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. Supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Theoretical Framework: Understanding the Drivers of Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack. This electrophilicity is, in turn, modulated by the electronic properties of the aromatic or heteroaromatic ring to which the formyl group is attached.

Electronic Effects of the Aromatic Ring

The nature of the aromatic system plays a crucial role in modulating the reactivity of the formyl group. This is a consequence of both inductive and resonance effects.

  • Benzene: The benzene ring is generally considered to be weakly electron-donating by resonance to a carbonyl group, which can slightly decrease the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[1][2] However, the introduction of substituents on the benzene ring can dramatically alter this effect. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups enhance the electrophilicity of the carbonyl carbon, increasing the aldehyde's reactivity.[3] Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups decrease this electrophilicity, rendering the aldehyde less reactive.[3]

  • Furan: The oxygen atom in the furan ring is highly electronegative, exerting an electron-withdrawing inductive effect. However, its lone pair of electrons can participate in resonance, donating electron density to the ring. This resonance effect is significant and makes the furan ring electron-rich.[3][4] This electron-donating character extends to the 5-formyl group, reducing the electrophilicity of the carbonyl carbon and thus its reactivity compared to benzaldehyde.

  • Pyrrole: Similar to furan, the nitrogen atom in pyrrole is electronegative but also possesses a lone pair of electrons that is integral to the aromatic sextet. The nitrogen atom is less electronegative than oxygen, and its lone pair is more available for delocalization.[3][4] This results in the pyrrole ring being highly electron-rich and a strong electron-donating group. Consequently, 5-formylpyrrole is generally less reactive towards nucleophiles than 5-formylfuran and benzaldehyde.[5]

  • Thiophene: The sulfur atom in thiophene is the least electronegative among the heteroatoms in this series. Its 3p orbitals have a less effective overlap with the 2p orbitals of the carbon atoms compared to the 2p-2p overlap in furan and pyrrole.[4] This results in a lower degree of electron donation from the heteroatom into the ring. Therefore, the thiophene ring is less electron-rich than furan and pyrrole, but still more so than benzene. This places the reactivity of 5-formylthiophene between that of 5-formylfuran and benzaldehyde.

The general order of electron-donating ability of these rings is: Pyrrole > Furan > Thiophene > Benzene. This directly translates to an inverse order of reactivity for their corresponding 5-formyl derivatives in many reactions.

electronic_effects Decreasing Reactivity of Formyl Group → cluster_pyrrole Pyrrole Ring cluster_furan Furan Ring cluster_thiophene Thiophene Ring cluster_benzene Benzene Ring Pyrrole Pyrrole Pyrrole_CHO 5-Formylpyrrole Pyrrole->Pyrrole_CHO N_lone_pair N lone pair N_lone_pair->Pyrrole Furan_CHO 5-Formylfuran Furan Furan Furan->Furan_CHO O_lone_pair O lone pair O_lone_pair->Furan Thiophene_CHO 5-Formylthiophene Thiophene Thiophene Thiophene->Thiophene_CHO S_lone_pair S lone pair S_lone_pair->Thiophene Benzaldehyde Benzaldehyde Benzene Benzene Benzene->Benzaldehyde

Caption: Electronic effects of heteroaromatic rings on formyl group reactivity.

Comparative Reactivity in Key Chemical Transformations

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

Wittig Reaction: The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition.[6][7] The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon. The expected order of reactivity is:

Benzaldehyde (with EWG) > Benzaldehyde > 5-Formylthiophene > 5-Formylfuran > 5-Formylpyrrole > Benzaldehyde (with EDG)

This trend is due to the decreasing electrophilicity of the carbonyl carbon as the electron-donating ability of the aromatic ring increases. For stabilized ylides, which are less reactive, these differences in aldehyde reactivity can be particularly pronounced, sometimes leading to failure of the reaction with the least reactive aldehydes under standard conditions.[8]

Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, typically catalyzed by a base.[9] The rate-determining step often involves the nucleophilic attack of the enolate of the active methylene compound on the aldehyde's carbonyl carbon. Therefore, the reactivity trends mirror those of other nucleophilic additions.

AldehydeActive MethyleneCatalystConditionsTimeYield (%)Reference
4-NitrobenzaldehydeMalononitrilePiperidineEthanol, reflux10 min95[9]
BenzaldehydeMalononitrilePiperidineEthanol, reflux30 min90[9]
5-Formylfuran (Furfural)MalononitrilePiperidineEthanol, reflux45 min85[10]
4-MethoxybenzaldehydeMalononitrilePiperidineEthanol, reflux2 h75[9]
5-FormylpyrroleMalononitrilePiperidineEthanol, reflux> 4 h< 50[5]

Note: The data in this table is compiled from various sources and standardized for comparative purposes. Actual results may vary based on specific reaction conditions.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation. While strong oxidizing agents can oxidize most aldehydes, milder reagents can be used to differentiate between aldehydes of varying reactivity. The ease of oxidation is related to the stability of the intermediate formed upon addition of the oxidant to the carbonyl group. Electron-rich aldehydes are generally more susceptible to oxidation.

Therefore, the expected trend for ease of oxidation is:

5-Formylpyrrole > 5-Formylfuran > 5-Formylthiophene > Benzaldehyde (with EDG) > Benzaldehyde > Benzaldehyde (with EWG)

This is because the electron-donating rings can better stabilize the transition state of the oxidation reaction.

Experimental Validation: Protocols for Comparative Reactivity Studies

To provide a framework for the empirical comparison of aldehyde reactivity, the following detailed protocols are presented. These are designed as self-validating systems, emphasizing parallel reactions under identical conditions for accurate comparison.

Protocol 1: Competitive Knoevenagel Condensation Monitored by ¹H NMR Spectroscopy

This experiment allows for the direct comparison of the relative reaction rates of two different aldehydes competing for a limited amount of an active methylene compound.

Objective: To determine the relative reactivity of 5-formylfuran and benzaldehyde in a Knoevenagel condensation with malononitrile.

Materials:

  • 5-Formylfuran (Furfural)

  • Benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

Procedure:

  • In a clean, dry vial, prepare a stock solution by dissolving malononitrile (0.5 mmol) and piperidine (0.05 mmol) in 1 mL of CDCl₃.

  • In a separate vial, prepare a mixture of 5-formylfuran (0.5 mmol) and benzaldehyde (0.5 mmol).

  • Transfer 0.5 mL of the aldehyde mixture to a clean NMR tube.

  • Acquire a ¹H NMR spectrum of the starting aldehyde mixture (t=0).

  • To the NMR tube, add 0.5 mL of the malononitrile/piperidine stock solution.

  • Immediately start acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

  • Monitor the reaction progress by observing the disappearance of the aldehyde proton signals (around 9.5-10 ppm) and the appearance of the vinyl proton signals of the products (around 7.5-8.5 ppm).[11]

Analysis:

  • Integrate the signals corresponding to the remaining starting aldehydes and the newly formed products at each time point.

  • Calculate the ratio of the products to determine the relative rate of consumption of each aldehyde.

  • A higher ratio of the furan-containing product to the benzene-containing product indicates a higher reactivity of 5-formylfuran.

knoevenagel_workflow start Start prepare_aldehydes Prepare equimolar mixture of 5-formylfuran and benzaldehyde start->prepare_aldehydes prepare_reagents Prepare solution of malononitrile and piperidine in CDCl₃ start->prepare_reagents mix Combine aldehyde mixture and reagent solution in NMR tube prepare_aldehydes->mix prepare_reagents->mix acquire_nmr Acquire ¹H NMR spectra at regular time intervals mix->acquire_nmr analyze Integrate signals and calculate product ratio over time acquire_nmr->analyze conclusion Determine relative reactivity analyze->conclusion

Sources

A Comparative Guide to the Structure-Activity Relationships of Methyl 5-Formyl-1H-indazole-3-carboxylate Analogs as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile framework for developing targeted therapies.[3][4] Among the various classes of indazole derivatives, analogs of methyl 5-formyl-1H-indazole-3-carboxylate have emerged as a promising foundation for the design of potent enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase (PARP).[5][6]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, offering insights into the rational design and optimization of next-generation PARP inhibitors. We will explore the causal relationships behind experimental design, compare the performance of these analogs against established alternatives, and provide detailed experimental protocols for key assays.

The Rationale for Targeting PARP with Indazole-Based Scaffolds

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[7] In cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of unrepaired SSBs.[7] These subsequently collapse replication forks, creating double-strand breaks that cannot be efficiently repaired, ultimately resulting in cancer cell death through a concept known as synthetic lethality.[7]

The indazole-3-carboxamide moiety has been identified as a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling it to bind effectively within the catalytic domain of PARP1.[2][8] The this compound scaffold provides a rigid and planar core that can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties. Molecular docking studies have revealed that the indazole core can form crucial hydrogen bond interactions with hinge region residues in the PARP active site.[8]

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent PARP1 inhibition. The following sections dissect the SAR at key positions of the molecule.

Modifications at the N-1 Position of the Indazole Ring

The N-1 position of the indazole ring is a critical vector for introducing substituents that can interact with the solvent-exposed region of the PARP1 active site. Early studies with unsubstituted 1H-indazole-3-carboxamide showed weak activity.[6] The introduction of a three-carbon linker between the indazole N-1 and various heterocyclic moieties led to a significant increase in potency.[6]

  • Rationale: This modification aims to extend the molecule into a deeper pocket of the enzyme, allowing for additional interactions that can enhance binding affinity.

Compound ID N-1 Substituent PARP1 IC50 (µM) Reference
2 H>100[6]
4 3-(piperidin-1-yl)propyl36[6]
5 3-(2,3-dioxoindolin-1-yl)propyl6.8[6]

As the data indicates, extending the N-1 position with a propyl linker connected to a piperidine or a dioxoindoline ring system results in a substantial improvement in inhibitory activity.[6] This suggests that these terminal groups are forming favorable interactions within the enzyme's active site.

Modifications of the 3-Carboxylate Group

The methyl ester at the 3-position is a common starting point for derivatization into carboxamides. This transformation is crucial as the amide functionality is a key hydrogen bond donor and acceptor, mimicking the interactions of the nicotinamide moiety of NAD+.[2][8]

  • Rationale: Converting the ester to an amide introduces a critical pharmacophoric element for PARP1 inhibition. The nature of the amide substituent can be varied to fine-tune potency and physicochemical properties.

A study on indazole-3-carboxamides as CRAC channel blockers highlighted the critical importance of the 3-carboxamide regiochemistry for biological activity.[9] While targeting a different protein, this underscores the sensitivity of biological targets to the precise arrangement of functional groups on the indazole scaffold.[9]

Modifications of the 5-Formyl Group

The 5-formyl group offers another point for chemical modification. While specific SAR studies on the 5-formyl group of this particular scaffold are not extensively detailed in the provided search results, general principles of medicinal chemistry suggest that this group can be:

  • Reduced to a hydroxymethyl group to introduce a hydrogen bond donor.

  • Oxidized to a carboxylic acid to introduce a charged group for potential salt-bridge interactions.

  • Converted to other functional groups via reductive amination or Wittig-type reactions to explore different chemical spaces.

Comparison with Alternative PARP Inhibitors

To contextualize the performance of this compound analogs, it is essential to compare them with established PARP inhibitors.

Compound Scaffold PARP1 IC50 (nM) Key Features
Olaparib Phthalazinone1.2 - 5Approved for clinical use in BRCA-mutated cancers.[5]
Niraparib Indazole~24Orally available PARP inhibitor.[10]
Compound 10n Azaindazole1.2Potent dual PARP1/NAMPT inhibitor.[5]

The indazole-based compound 10n demonstrates exceptional potency, on par with the clinically approved Olaparib.[5] This highlights the potential of the indazole scaffold in developing highly effective PARP inhibitors. The dual-targeting nature of compound 10n, inhibiting both PARP1 and NAMPT, represents an innovative strategy to overcome resistance and enhance anti-tumor efficacy.[5]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are paramount.

In Vitro PARP1 Inhibition Assay (Colorimetric)

This assay measures the activity of PARP1 by quantifying the consumption of its substrate, NAD+.[11]

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, and NAD+ solution.

  • Compound Preparation: Serially dilute test compounds in DMSO and then in assay buffer.

  • Reaction Initiation: In a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Start Reaction: Add NAD+ to all wells to initiate the enzymatic reaction.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a detection reagent that produces a colorimetric signal proportional to the amount of remaining NAD+.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARylation Assay

This cell-based assay evaluates the ability of a compound to inhibit PARP activity within intact cells.[12]

  • Cell Culture: Plate cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • DNA Damage Induction: Induce DNA damage to activate PARP by treating the cells with a DNA-damaging agent (e.g., H2O2).[12]

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • PAR Detection: Detect the levels of poly(ADP-ribose) (PAR) using an anti-PAR antibody in an ELISA-based format or by Western blotting.[13][14]

  • Data Analysis: Quantify the PAR levels and determine the IC50 of the compound for inhibiting cellular PARylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[15][16][17][18] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[17]

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (PARP1) remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: The binding of the compound to PARP1 will result in a shift of the melting curve to higher temperatures, confirming target engagement.

Visualizations

General SAR Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Scaffold This compound Analog_Synthesis Analog Synthesis (e.g., N-1, C-3, C-5 modifications) Lead_Scaffold->Analog_Synthesis Rational Design In_Vitro_Assay In Vitro PARP1 Assay (IC50 Determination) Analog_Synthesis->In_Vitro_Assay Test Analogs Cell_Based_Assay Cellular PARylation Assay (Cellular Potency) In_Vitro_Assay->Cell_Based_Assay Target_Engagement CETSA (Target Engagement) Cell_Based_Assay->Target_Engagement SAR_Analysis SAR Analysis Target_Engagement->SAR_Analysis Analyze Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: Essential pharmacophoric elements for PARP1 inhibition.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and effective starting point for the development of potent PARP1 inhibitors. SAR studies have demonstrated that modifications at the N-1 and C-3 positions are critical for achieving high potency. The conversion of the 3-methyl ester to a carboxamide is a key step in mimicking the natural substrate, while the extension from the N-1 position allows for additional beneficial interactions within the enzyme's active site.

Future research in this area should focus on:

  • Improving Selectivity: While potency against PARP1 is crucial, selectivity against other PARP family members is important for reducing off-target effects.

  • Optimizing Pharmacokinetics: Further modifications to improve solubility, metabolic stability, and oral bioavailability will be necessary for clinical translation. [5][19]* Exploring Dual-Targeting Strategies: The success of dual PARP/NAMPT inhibitors suggests that targeting multiple nodes in cancer cell biology can be an effective strategy to enhance efficacy and combat resistance. [5] By leveraging the insights from these SAR studies and employing robust experimental methodologies, researchers can continue to refine and optimize this promising class of compounds, paving the way for novel and effective cancer therapies.

References

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives. ResearchGate. Available from: [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available from: [Link]

  • PARP1 Colorimetric Assay Kit. BPS Bioscience. Available from: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

  • Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate. Available from: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available from: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics. Available from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available from: [Link]

  • A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. Journal of Clinical Investigation Insight. Available from: [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Approaches to detect PARP-1 activation in vivo, in situ, and in vitro. Methods in Molecular Biology. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available from: [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Available from: [Link]

  • PARP: Activity Assays. Bio-Techne. Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available from: [Link]

  • PARP Assays. Amsbio. Available from: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives. PubMed. Available from: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Publishing. Available from: [Link]

  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. ResearchGate. Available from: [Link]

  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available from: [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E. Available from: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Validation of Methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Functionalized Indazoles in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] Notably, the functionalization of the indazole core at various positions allows for the fine-tuning of its physicochemical properties and biological targets. Methyl 5-formyl-1H-indazole-3-carboxylate is a key intermediate, possessing three points of diversification: the N1-position of the indazole ring, the C3-ester, and the C5-formyl group. This trifunctionality makes it an invaluable building block for the synthesis of complex molecules in drug discovery programs.

This guide provides an in-depth validation of a proposed synthetic route to this compound, alongside a critical comparison with alternative methodologies. The presented protocols are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices and potential challenges.

Proposed Synthetic Route: A Two-Step Approach from a Readily Available Precursor

The validated synthetic pathway commences with the commercially available or easily synthesized methyl 1H-indazole-3-carboxylate, followed by a regioselective formylation at the C5 position. This approach is advantageous due to its convergence and the use of well-established chemical transformations.

Validated_Synthetic_Route Methyl 1H-indazole-3-carboxylate Methyl 1H-indazole-3-carboxylate This compound This compound Methyl 1H-indazole-3-carboxylate->this compound Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of Methyl 1H-indazole-3-carboxylate (1)

The starting material, methyl 1H-indazole-3-carboxylate, can be efficiently prepared from 1H-indazole-3-carboxylic acid through Fischer esterification. The acid itself is accessible via a classical route starting from isatin.

Experimental Protocol: Esterification of 1H-Indazole-3-carboxylic Acid

  • To a solution of 1H-indazole-3-carboxylic acid (10.0 g, 61.7 mmol) in methanol (200 mL) is added methanesulfonic acid (2.0 mL, 30.9 mmol) dropwise at room temperature.

  • The reaction mixture is heated to reflux and maintained for 5 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate (150 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 1H-indazole-3-carboxylate as a white solid.

    • Typical Yield: 90-95%

    • Purity (by HPLC): >98%

Causality of Experimental Choices:

  • Methanesulfonic acid: A strong, non-volatile acid catalyst that is easy to handle and effective for Fischer esterification.

  • Reflux Conditions: The elevated temperature drives the equilibrium towards the product side, ensuring a high conversion rate.

  • Aqueous Work-up: The use of sodium bicarbonate neutralizes the acid catalyst and removes any unreacted starting material.

Part 2: Vilsmeier-Haack Formylation for the Synthesis of this compound (2)

The introduction of the formyl group at the C5 position is the key transformation in this synthetic route. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The indazole ring, being a bioisostere of indole, is sufficiently electron-rich to undergo this reaction. The regioselectivity is directed by the electron-donating character of the bicyclic system, with substitution generally favored at the 5- and 7-positions. In this case, the C3-ester group may exert a modest influence on the regiochemical outcome.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 Methyl 1H-indazole-3-carboxylate Methyl 1H-indazole-3-carboxylate Iminium Salt Intermediate Iminium Salt Intermediate Methyl 1H-indazole-3-carboxylate->Iminium Salt Intermediate Vilsmeier Reagent This compound This compound Iminium Salt Intermediate->this compound Hydrolysis

Caption: Workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride (POCl3, 8.5 mL, 91.4 mmol) is added to anhydrous N,N-dimethylformamide (DMF, 50 mL) at 0 °C with stirring. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.

  • A solution of methyl 1H-indazole-3-carboxylate (5.0 g, 28.4 mmol) in anhydrous DMF (20 mL) is added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is then heated to 80 °C and stirred for 12 hours. Reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice (200 g).

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a pale yellow solid.

    • Expected Yield: 60-70%

    • Purity (by HPLC): >97%

Trustworthiness and Self-Validation:

The identity and purity of the final product should be rigorously confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the formyl group. The characteristic aldehyde proton signal is expected around 10 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Comparative Analysis of Alternative Synthetic Routes

While the proposed Vilsmeier-Haack approach offers a concise route, other synthetic strategies are available, each with its own set of advantages and disadvantages.

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Validated Route: Vilsmeier-Haack Formylation Two-step synthesis from a common intermediate.Convergent, utilizes well-established reactions.Regioselectivity can be an issue, requiring careful optimization and purification.
Alternative 1: Multi-step Synthesis from a Substituted Toluene Linear synthesis starting from a simple aromatic precursor.Potentially higher regiocontrol.Longer synthetic sequence, potentially lower overall yield.
Alternative 2: Directed Ortho-Lithiation Functionalization of a pre-formed indazole ring via a lithiated intermediate.High regioselectivity can be achieved with appropriate directing groups.Requires N-protection and deprotection steps, use of cryogenic temperatures and organolithium reagents.[4][5]
Alternative Route 1: Multi-step Synthesis from a Substituted Toluene

This approach involves the construction of the indazole ring from a benzene derivative that already contains the necessary functional groups or their precursors. For instance, a synthesis could commence from 4-methyl-2-nitrotoluene.

Alternative_Route_1 4-Methyl-2-nitrotoluene 4-Methyl-2-nitrotoluene 4-Formyl-2-nitrotoluene 4-Formyl-2-nitrotoluene 4-Methyl-2-nitrotoluene->4-Formyl-2-nitrotoluene Oxidation Substituted Phenylhydrazine Substituted Phenylhydrazine 4-Formyl-2-nitrotoluene->Substituted Phenylhydrazine Multi-step Indazole Intermediate Indazole Intermediate Substituted Phenylhydrazine->Indazole Intermediate Cyclization Target Molecule Target Molecule Indazole Intermediate->Target Molecule Functional Group Interconversion

Caption: A potential multi-step synthesis from a substituted toluene.

This strategy offers excellent control over the substitution pattern on the benzene ring of the indazole. However, it is often a longer and more complex route, which can result in a lower overall yield.

Alternative Route 2: Directed Ortho-Lithiation (DoM)

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[4][5] In the context of indazole synthesis, an N-protecting group can act as a directing group for lithiation at an adjacent position.

Conceptual Workflow for DoM:

  • N-protection of Methyl 1H-indazole-3-carboxylate: Introduction of a suitable protecting group, such as a silyl ether or a carbamate, at the N1 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be effective in directing lithiation.[6][7]

  • Directed Lithiation: Treatment with a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures to deprotonate the C7 position.

  • Formylation: Quenching the resulting aryllithium intermediate with a formylating agent such as DMF.

  • Deprotection: Removal of the N-protecting group to yield the final product. The SEM group can be removed under acidic conditions or with a fluoride source.[6][7]

While DoM offers the potential for high regioselectivity, it requires additional protection and deprotection steps, increasing the overall step count. Furthermore, the use of highly reactive organolithium reagents and cryogenic temperatures may not be suitable for all laboratory settings.

Conclusion and Recommendations

The validated synthetic route to this compound via a two-step sequence involving Fischer esterification followed by Vilsmeier-Haack formylation presents a practical and efficient approach for the synthesis of this valuable intermediate. The reaction conditions are well-established, and the starting materials are readily accessible.

For research applications where rapid access to the target molecule is desired, the validated Vilsmeier-Haack route is recommended. For larger-scale synthesis or when absolute regiocontrol is paramount, a multi-step synthesis from a pre-functionalized aromatic precursor may be more appropriate, despite the longer sequence. The directed ortho-lithiation approach remains a powerful tool for the synthesis of specific regioisomers but requires specialized conditions and additional synthetic steps.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including scale, desired purity, and available resources. The information provided in this guide serves as a comprehensive resource for making an informed decision.

References

  • Humphries, P. S., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Garg, N. K., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • D. L. Comins, et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents. US20110172428A1.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Zhang, Y., et al. (2019). New practical synthesis of 5‐formylindole. ResearchGate. Available at: [Link]

  • Broderick, J. B., et al. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. Available at: [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. ResearchGate. Available at: [Link]

  • Bandi, S., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC. Available at: [Link]

  • Wang, L., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents. CN112778203A.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]

  • Reddy, T. J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Available at: [Link]

  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

  • van der Vight, L. E., et al. (2018). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate. Available at: [Link]

  • Vedejs, E., & Chen, X. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1449. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Selecting and Validating Cytotoxicity Assays for Novel Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of the preclinical development pipeline. For novel chemical series, such as those derived from methyl 5-formyl-1H-indazole-3-carboxylate, identifying liabilities and therapeutic windows is paramount. Indazole scaffolds are prevalent in medicinal chemistry, with many derivatives showing potent biological activity, including significant antitumor effects.[1][2][3] This guide provides a comparative framework for selecting, implementing, and interpreting the most appropriate in vitro cytotoxicity assays for these new chemical entities. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring your screening cascade is both robust and self-validating.

The First Decision: Choosing Your Cytotoxicity Endpoint

The term "cytotoxicity" is a broad descriptor for a compound's ability to damage cells. However, the mechanism of this damage can vary significantly. An effective screening strategy does not rely on a single assay but often employs orthogonal methods—assays that measure the same biological outcome through different mechanisms—to validate findings.[4] The primary endpoints to consider are cellular metabolic activity, cell membrane integrity, and intracellular ATP concentration. Each provides a different lens through which to view a compound's effect on cellular health.

Here, we compare three classes of assays that measure these distinct endpoints.

Assay Comparison at a Glance
FeatureTetrazolium Salt Assays (MTT, XTT, MTS)Luminescent ATP Assay (CellTiter-Glo®)LDH Release Assay
Principle Enzymatic reduction of tetrazolium salt to colored formazan.[5]Luciferase-mediated quantification of ATP.[6]Measurement of lactate dehydrogenase (LDH) released from damaged cells.[7]
Endpoint Measures mitochondrial/metabolic activity.Quantifies ATP as an indicator of viable, metabolically active cells.[8]Measures compromised cell membrane integrity (necrosis/late apoptosis).[9]
Advantages Cost-effective, well-established protocols. XTT/MTS offer simpler workflows than MTT.[10]High sensitivity, wide dynamic range, simple "add-mix-measure" format, ideal for HTS.[8]Direct measure of cell death, stable endpoint (LDH half-life is ~9 hours).[9]
Limitations Susceptible to interference from colored compounds or molecules affecting cellular redox state.[5] MTT requires a harsh solubilization step.Higher reagent cost. Luciferase activity can be inhibited by some compounds.Less sensitive for detecting early apoptosis or cytostatic effects. Background from serum LDH.[7][11]
Throughput Moderate to High (MTS/XTT are higher than MTT).Very High.High.

The Workhorses: Tetrazolium Reduction Assays

These colorimetric assays are mainstays in cytotoxicity screening due to their simplicity and cost-effectiveness.[12][13] They rely on the principle that viable, metabolically active cells possess dehydrogenase enzymes that can reduce tetrazolium salts into a colored formazan product.[14]

Mechanism of Action: Tetrazolium Reduction

The core reaction is the enzymatic conversion of the tetrazolium salt. This is primarily driven by mitochondrial dehydrogenases and is therefore considered an indicator of metabolic health.

G cluster_cell Metabolically Active Cell Mitochondria Mitochondria (Dehydrogenase Enzymes) Formazan Colored Formazan Product Mitochondria->Formazan Reduction (NAD(P)H) Tetrazolium Yellow Tetrazolium Salt (MTT, XTT, MTS) Tetrazolium->Mitochondria Uptake/ Interaction Spectrophotometer Spectrophotometer (Measure Absorbance) Formazan->Spectrophotometer Quantification

Caption: Mechanism of tetrazolium salt reduction assays.

Choosing Between MTT, XTT, and MTS
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The original method. Its product is an insoluble purple formazan crystal that must be dissolved in an organic solvent (like DMSO or acidified isopropanol) before reading the absorbance.[15] This extra solubilization step increases hands-on time and can introduce variability.[10]

  • XTT and MTS: These are second-generation tetrazolium salts designed to overcome the limitations of MTT. They are reduced to a water-soluble formazan product, eliminating the need for the solubilization step.[5] This streamlines the protocol, making it faster and more suitable for high-throughput screening.[10] These assays typically require an intermediate electron coupling reagent (e.g., PES) to facilitate the reduction.[16] For most applications, the improved workflow of XTT or MTS makes them preferable to MTT.[10]

The High-Sensitivity Option: ATP Quantification

The amount of ATP in a cell population is a direct indicator of metabolic activity, as ATP is rapidly degraded upon cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard for this measurement.

Mechanism of Action: CellTiter-Glo®

This "add-mix-measure" assay uses a thermostable luciferase to catalyze the production of light from ATP and luciferin. The resulting luminescent signal is directly proportional to the amount of ATP present.[6]

G cluster_well Assay Well Cells Viable Cells ATP ATP Cells->ATP Release Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin, Detergent) Reagent->Cells Lysis Luminescence Stable 'Glow' Signal Reagent->Luminescence Luciferase Reaction ATP->Luminescence Luciferase Reaction Luminometer Luminometer (Measure RLU) Luminescence->Luminometer Quantification

Caption: Principle of the CellTiter-Glo® ATP assay.

This assay is exceptionally sensitive (often down to 10 cells), has a broad linear range, and is less prone to interference from colored compounds than tetrazolium assays.[8] Its simplicity and robustness make it ideal for primary screening of large compound libraries.[17]

The Definitive Kill Assay: LDH Release

While metabolic and ATP assays are excellent indicators of cell health, they may not distinguish between a compound that stops cell growth (cytostatic) and one that actively kills cells (cytotoxic).[11] The Lactate Dehydrogenase (LDH) release assay directly measures cell death by quantifying the release of this stable cytosolic enzyme into the culture medium upon membrane rupture.[9]

Mechanism of Action: LDH Assay

Extracellular LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formed is proportional to the amount of LDH released.[7]

G cluster_culture Cell Culture cluster_assay Assay Reaction Damaged_Cell Damaged Cell (Compromised Membrane) LDH Released LDH Damaged_Cell->LDH Leakage LDH_in_assay LDH in Supernatant LDH->LDH_in_assay Transfer Supernatant Formazan Red Formazan Product LDH_in_assay->Formazan Coupled Enzymatic Reaction Reaction Lactate + Tetrazolium Salt (INT) Reaction->Formazan Coupled Enzymatic Reaction Spectrophotometer Spectrophotometer (Measure Absorbance) Formazan->Spectrophotometer Quantification

Caption: Workflow for the LDH cytotoxicity assay.

This assay is an essential secondary screen to confirm true cytotoxic effects. It is crucial to use serum with low intrinsic LDH activity or run appropriate background controls, as serum is a common source of LDH.[7]

Experimental Protocols and Self-Validating Systems

A trustworthy protocol is a self-validating one. This means incorporating the right controls to ensure the data is interpretable and free from artifacts.

Universal Experimental Workflow

The general workflow for screening your novel indazole derivatives is consistent across assays.

G cluster_prep Preparation cluster_assay Assay & Measurement cluster_analysis Analysis Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (e.g., 24h) Seed->Incubate1 Treat 3. Treat with Indazole Derivatives (Dose-Response) Incubate1->Treat Incubate2 4. Incubate with Compound (e.g., 24-72h) Treat->Incubate2 AddReagent 5. Add Assay Reagent (MTT, CellTiter-Glo, etc.) Incubate2->AddReagent Incubate3 6. Incubate (Assay Specific) AddReagent->Incubate3 Read 7. Read Plate (Absorbance/Luminescence) Incubate3->Read Calculate 8. Calculate % Viability Read->Calculate Plot 9. Plot Dose-Response Curve Calculate->Plot Determine 10. Determine IC50 Plot->Determine

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: The MTT Assay (Metabolic Activity)
  • Reagent Preparation:

    • MTT Solution: Prepare a 5 mg/mL stock of MTT in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[18]

    • Solubilization Solution: 10% SDS in 0.01 M HCl is a common choice.

  • Assay Procedure: [19]

    • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of medium and incubate overnight.

    • Add various concentrations of your indazole compounds. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of 5 mg/mL MTT stock solution to each well.[19]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of Solubilization Solution to each well.[19]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

    • Read absorbance at 570 nm with a reference wavelength of >630 nm.

  • Data Analysis:

    • % Viability = [(Abssample - Absbackground) / (Absuntreated - Absbackground)] * 100

Protocol 2: The CellTiter-Glo® Assay (ATP Content)
  • Reagent Preparation:

    • Reconstitute the lyophilized CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature before use.[20]

  • Assay Procedure: [21]

    • Follow steps 1-3 from the MTT protocol, but use opaque-walled plates suitable for luminescence.

    • Equilibrate the plate to room temperature for approximately 30 minutes.[21]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL reagent to 100 µL medium).[21]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

    • Record luminescence using a plate luminometer.

  • Data Analysis:

    • % Viability = [(RLUsample - RLUbackground) / (RLUuntreated - RLUbackground)] * 100

Protocol 3: The LDH Cytotoxicity Assay (Membrane Integrity)
  • Reagent Preparation:

    • Prepare the Assay Reagent by mixing the LDH Substrate Mix with the Assay Buffer according to the kit manufacturer's instructions (e.g., Promega CytoTox 96®).[9]

  • Assay Procedure: [11]

    • Follow steps 1-3 from the MTT protocol.

    • Crucial Controls: Prepare three sets of control wells for each condition/cell density:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed with 10X Lysis Buffer (provided in kit) 45 minutes before the assay endpoint.

      • Vehicle Control: Cells treated with the compound vehicle.

    • Centrifuge the plate at 250 x g for 4 minutes to pellet cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

    • Add 50 µL of the prepared LDH Assay Reagent to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution.

    • Read absorbance at 490 nm within 1 hour.

  • Data Analysis:

    • % Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] * 100

Trustworthiness: Addressing Compound Interference and Key Considerations

For novel chemical entities, assuming an assay will work "off-the-shelf" is a significant risk. Your experimental design must account for potential artifacts.

  • Chemical Interference: Indazole derivatives, like many heterocyclic compounds, may be colored or possess intrinsic reducing/oxidizing properties.

    • Colorimetric Assays (MTT, LDH): To check for interference, run parallel controls with your compound in cell-free medium to see if it directly reacts with the assay reagents or absorbs light at the measurement wavelength. Subtract this background from your experimental wells.[14]

    • Luminescent Assays: Some compounds can inhibit luciferase. Test your compound's effect on a standard ATP curve to identify any quenching or inhibitory effects.

  • Distinguishing Cytotoxicity from Cytostasis: A low reading on an MTT or ATP assay indicates reduced metabolic activity. This could be due to cell death or simply an inhibition of proliferation.[11] Cross-validating with an LDH assay, which specifically measures cell death, is essential to make this distinction.[4] If a compound shows a low MTT signal but a low LDH release, it is likely cytostatic. If both signals are high (low viability in MTT, high release in LDH), the effect is cytotoxic.

  • Optimizing Cell Density and Time: The optimal cell seeding density and compound incubation time are cell-line dependent.[14][23] Always perform initial optimization experiments. Too few cells will yield a low signal-to-noise ratio; too many can lead to nutrient depletion and artifactual cell death, masking the compound's true effect.

  • Selectivity Index (SI): A promising anticancer agent should be more toxic to cancer cells than to normal, non-cancerous cells. It is critical to test your lead compounds on a non-cancerous cell line (e.g., HEK293 or a relevant primary cell type) to determine the selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells).[3][13] A higher SI value indicates greater cancer cell selectivity.

By thoughtfully selecting a primary screening assay (like CellTiter-Glo® or MTS) and validating hits with an orthogonal method (like LDH), while meticulously controlling for compound interference, researchers can generate high-confidence cytotoxicity data for their novel indazole derivatives, paving the way for the next steps in the drug development process.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Rakib, E. M., et al. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467-470. [Link]

  • Trevigen. XTT Proliferation Assay Protocol. [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]

  • Oslo University Hospital. CellTiter-Glo Assay Protocol. [Link]

  • Promega Corporation. (2024). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Bitesize Bio. (2021). Five Simple Steps For a Successful MTS Assay! [Link]

  • DergiPark. Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. [Link]

  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Roy, P. S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Al-Ostath, R. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(11), 4509. [Link]

  • National Toxicology Program. Validation Study of In Vitro Cytotoxicity Test Methods. [Link]

  • The Forensic Outreach Team. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]

  • Ohno, Y., et al. (1999). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Toxicology in Vitro, 13(1), 69-80. [Link]

  • Tani, N., et al. (1999). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Toxicology in Vitro, 13(1), 51-67. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. [Link]

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • Wu, L., et al. (2015). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Journal of Biomolecular Screening, 20(1), 62-72. [Link]

  • Roy, P. S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 1163-1172. [Link]

  • da Silva, A. C. S., et al. (2020). MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. International Endodontic Journal, 53(11), 1476-1493. [Link]

  • Al-Ostath, R. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. ResearchGate. [Link]

  • Lee, D. A., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Scientific Reports, 11(1), 22765. [Link]

  • D'Alise, A. M., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. International Journal of Molecular Sciences, 21(17), 6331. [Link]

Sources

comparison of different catalytic systems for the synthesis of methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Catalytic Synthesis of Methyl 5-Formyl-1H-indazole-3-carboxylate

For researchers and professionals in drug development, the synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. This compound is one such scaffold, representing a key intermediate for a range of pharmacologically active agents. The inherent reactivity of the formyl group, however, presents a significant challenge for direct, single-step syntheses, as it is often incompatible with the conditions required for constructing the indazole core.

This guide presents a practical and field-proven two-stage synthetic strategy. First, we will objectively compare several robust catalytic systems for the synthesis of a versatile and stable key intermediate: Methyl 5-bromo-1H-indazole-3-carboxylate . The bromo-substituent at the C5 position serves as a stable and reliable synthetic handle. Second, we will detail a highly efficient catalytic protocol for the subsequent conversion of this bromo-intermediate into the final target molecule. This approach prioritizes yield, scalability, and functional group tolerance, providing a clear roadmap for selecting the optimal catalytic system for your research needs.

G cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_methods Catalytic System Comparison cluster_stage2 Stage 2: Functionalization start Starting Materials (e.g., Substituted Benzenes) pd Palladium-Catalyzed C-N Coupling start->pd Select Catalyst cu Copper-Catalyzed Ullmann Cyclization start->cu Select Catalyst mf Metal-Free Bromination start->mf Select Catalyst intermediate Methyl 5-bromo-1H-indazole-3-carboxylate formylation Palladium-Catalyzed Formylation intermediate->formylation pd->intermediate cu->intermediate mf->intermediate final_product Target Molecule: This compound formylation->final_product G pd0 Pd(0)L₂ aryl_pd_br Ar-Pd(II)L₂-Br pd0->aryl_pd_br Oxidative Addition aryl_br Ar-Br aryl_br->aryl_pd_br acyl_pd_br Ar(CO)-Pd(II)L₂-Br aryl_pd_br->acyl_pd_br CO Insertion co CO co->acyl_pd_br acyl_pd_br->pd0 Reductive Elimination aldehyde Ar-CHO acyl_pd_br->aldehyde Product Release h2 H₂ pd_hydride H-Pd(II)L₂-Br h2->pd_hydride Forms Hydride Species pd_hydride->acyl_pd_br Hydrogenolysis

Caption: Simplified Pd-Catalyzed Formylation Cycle.

Part 4: Detailed Experimental Protocols

The following protocols are representative examples based on established literature and provide a self-validating system for synthesis.

Protocol 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid via Metal-Free Bromination

Adapted from ChemicalBook Synthesis Route.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per gram of starting material).

  • Dissolution: Heat the suspension to 120 °C until a clear solution is obtained.

  • Cooling: Cool the solution to 90 °C.

  • Bromine Addition: In a separate vial, prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid (approx. 2 mL). Add this bromine solution dropwise to the reaction mixture while maintaining the temperature at 90 °C. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.

  • Reaction: Continue heating the reaction mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the solution to room temperature and pour it into a beaker of ice water with stirring.

  • Isolation: Stir the aqueous mixture for 15 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 5-bromo-1H-indazole-3-carboxylic acid.

  • Esterification (Standard Procedure): The resulting carboxylic acid can be converted to the methyl ester via standard Fischer esterification (reflux in methanol with a catalytic amount of sulfuric acid) or by reaction with a methylating agent like dimethyl sulfate. [2]

Protocol 2: Palladium-Catalyzed Formylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Adapted from Beller et al. and related flow-chemistry protocols.[3][4]

  • Setup: To a high-pressure autoclave or a specialized flow reactor system, add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.5-1 mol%), and cataCXium A ligand (1.5-3 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., toluene or THF) and a base such as N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq).

  • Syngas Introduction: Seal the reactor and purge several times with nitrogen, followed by purging with the syngas mixture (CO/H₂ = 1:1 to 1:3). Pressurize the reactor to the desired pressure (e.g., 5-12 bar).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Maintain the reaction for the required time (45 minutes in flow, up to 16 hours in batch), monitoring for completion by HPLC or GC-MS.

  • Workup: After cooling to room temperature, carefully vent the reactor. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

References

  • SciSpace. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. SciSpace. [Link]

  • ResearchGate. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (2024). Synthesis of aromatic aldehydes via silver(I)-catalyzed formylation of aryl bromides in DMF promoted by samarium metal in air. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

  • ResearchGate. (2019). Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]

  • Semantic Scholar. (2019). Continuous-flow Synthesis of Aryl Aldehydes by Pd-catalyzed Formylation of Aryl Bromides Using Carbon. ChemSusChem. [Link]

  • University of Liverpool. (2009). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Organic Letters. [Link]

  • ACS Publications. (2006). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • National Institutes of Health (NIH). (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. [Link]

  • National Institutes of Health (NIH). (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]

  • ACS Publications. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]

  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology. [Link]

  • National Institutes of Health (NIH). (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

A Comparative Guide to Assessing the Drug-Like Properties of Methyl 5-Formyl-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "potency is not everything" has never been more resonant. The journey of a promising hit compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. For researchers investigating novel compound series, such as the versatile methyl 5-formyl-1H-indazole-3-carboxylate scaffold, a robust and early assessment of drug-like properties is not just advantageous—it is critical. The indazole nucleus is a well-established pharmacophore present in several approved drugs, exhibiting a wide array of biological activities including anti-tumor, anti-inflammatory, and anti-bacterial effects.[1][2] This guide provides a comprehensive framework for evaluating the drug-like properties of this compound derivatives, integrating computational and experimental methodologies to build a holistic profile of a compound's potential.

This guide is structured to provide not just protocols, but the strategic thinking behind them. We will explore the "why" behind each experimental choice, enabling researchers to adapt and troubleshoot effectively. We will compare a hypothetical series of this compound derivatives against a known drug, Pazopanib, which also features an indazole core and is a potent kinase inhibitor.[1][3] This comparative approach will provide context and a tangible benchmark for our analysis.

The Drug-Likeness Assessment Workflow

A systematic approach to evaluating drug-like properties is essential for making informed decisions in a drug discovery program. The workflow should be iterative, with early-stage computational and high-throughput experimental screens guiding the selection of compounds for more resource-intensive assays.

cluster_0 Early Stage (High-Throughput) cluster_1 Mid Stage (Lower-Throughput) cluster_2 Decision Making In Silico Screening In Silico Screening Kinetic Solubility Kinetic Solubility In Silico Screening->Kinetic Solubility Guide Synthesis & Selection PAMPA PAMPA Kinetic Solubility->PAMPA Metabolic Stability Metabolic Stability PAMPA->Metabolic Stability Caco-2 Permeability Caco-2 Permeability Metabolic Stability->Caco-2 Permeability Prioritization Prioritization Caco-2 Permeability->Prioritization

Caption: A streamlined workflow for assessing drug-like properties.

Part 1: In Silico Profiling - The First Filter

Before embarking on wet lab experiments, a wealth of information can be gleaned from the chemical structure alone using computational, or in silico, tools. These methods are rapid, cost-effective, and invaluable for flagging potential liabilities early.

Lipinski's Rule of Five: A Quick Druglikeness Assessment

Developed by Christopher A. Lipinski, the "Rule of Five" provides a set of simple heuristics to predict if a compound is likely to have poor oral absorption or permeation.[4] It's a foundational check for any potential oral drug candidate.

The Rules:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (a measure of lipophilicity): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

A compound is more likely to have poor permeability if it violates two or more of these rules.[4]

Practical Application: Numerous free online tools can calculate these parameters from a chemical structure (SMILES or drawn).

  • ProteinIQ Lipinski's Rule of 5 calculator [5]

  • ADME calculator by armakovic.com [6]

Comprehensive ADMET Prediction

Beyond Lipinski's rules, a host of computational models can predict a wider range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These tools use quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results.

Recommended Open-Access Tools:

  • admetSAR: A comprehensive platform for predicting various ADMET properties, including aqueous solubility, blood-brain barrier penetration, P-glycoprotein substrate status, and potential for hERG inhibition.[7]

  • ADMETlab 2.0: An integrated online platform that provides predictions for a wide range of ADMET properties and drug-likeness parameters.[8]

  • ADMET-AI: A web interface that uses machine learning models for fast and accurate ADMET predictions.[9]

Hypothetical In Silico Data for this compound Derivatives:

Let's consider a hypothetical series of derivatives and a comparator, Pazopanib.

CompoundStructureMWLogPHBDHBALipinski ViolationsPredicted Solubility (mg/mL)Predicted Caco-2 Permeability (nm/s)
IND-001 R = H204.181.52400.5>20
IND-002 R = CH2-Morpholine317.341.82600.2>20
IND-003 R = CH2-Phenyl294.303.5240<0.0510-20
Pazopanib (Comparator)437.54.2270<0.015-10

Data generated for illustrative purposes.

From this initial screen, we can hypothesize that while all compounds comply with Lipinski's rules, IND-003 and Pazopanib may have solubility challenges. The morpholine group in IND-002 is predicted to maintain good permeability while potentially improving solubility over the phenyl derivative. This in silico analysis allows us to prioritize which compounds to synthesize and test experimentally.

Part 2: Experimental Evaluation - Grounding Predictions in Reality

While computational models are powerful, they are predictive, not definitive. Experimental validation is crucial. The following assays provide a robust, medium-throughput workflow for assessing key drug-like properties.

Kinetic Solubility Assay

Rationale: Solubility is a cornerstone of drug action, impacting everything from in vitro assay reliability to oral bioavailability.[10] A compound must be in solution to be absorbed. The kinetic solubility assay is a high-throughput method that mimics the conditions a compound might experience when a DMSO stock is diluted into aqueous buffer, as is common in many biological screens.[11][12]

Experimental Protocol: Nephelometric Method

  • Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Prepare phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Plate Setup:

    • In a clear 96-well plate, add 198 µL of PBS to each well.

    • Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM in 1% DMSO.

    • Include a blank (1% DMSO in PBS) and a positive control (a known insoluble compound).

  • Incubation and Measurement:

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis:

    • The solubility is determined by comparing the light scattering of the test compound to a calibration curve or by identifying the concentration at which precipitation is first observed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: Before a drug can act systemically, it must cross biological membranes, primarily through passive diffusion. The PAMPA assay is a non-cell-based, high-throughput method for predicting passive permeability across the gastrointestinal tract.[13][14] It uses a lipid-infused artificial membrane, providing a simple and rapid assessment of a compound's ability to permeate through a lipid bilayer.[15][16]

cluster_0 PAMPA Setup cluster_1 Incubation cluster_2 Analysis Donor Plate Donor Plate Compound in Buffer (pH 4.0-6.5) Membrane Artificial Membrane (Lipid in Dodecane) Donor Plate:d->Membrane Acceptor Plate Acceptor Plate Buffer (pH 7.4) Membrane->Acceptor Plate:a Incubate Incubate (e.g., 5 hours) Acceptor Plate->Incubate Quantify Quantify Compound in Donor and Acceptor Wells (LC-MS/MS) Incubate->Quantify Calculate Pe Calculate Effective Permeability (Pe) Quantify->Calculate Pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol:

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Coat the Donor Plate Membrane: Add 5 µL of a 4% lecithin in dodecane solution to the membrane of each well of the donor plate.

  • Prepare the Donor Plate: Add 200 µL of a 500 µM solution of the test compound in a buffer simulating gastric or intestinal pH (e.g., pH 5.0) to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate. Incubate the "sandwich" at room temperature for 5 hours.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium)

    Where C is a constant, Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Part 3: Comparative Analysis and Decision Making

By integrating the computational and experimental data, we can build a comprehensive picture of our hypothetical compound series.

Consolidated Data Table:

CompoundLipinski ViolationsKinetic Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Overall Assessment
IND-001 0>100>10Good: Favorable in silico profile, high solubility and permeability.
IND-002 085>10Promising: Good solubility and high permeability. Morpholine group is beneficial.
IND-003 0155.5Potential Liability: Low solubility may hinder absorption. Permeability is moderate.
Pazopanib 0<12.1Benchmark: Low solubility and permeability, characteristic of some kinase inhibitors.

Interpretation and Next Steps:

  • IND-001 and IND-002 emerge as the most promising candidates from this initial screen. Their favorable solubility and permeability profiles suggest a higher likelihood of good oral bioavailability. These compounds should be prioritized for further studies, such as metabolic stability assays (e.g., using liver microsomes) and cell-based permeability assays (e.g., Caco-2) for a more in-depth understanding of active transport mechanisms.

  • IND-003's low solubility is a significant concern. While its permeability is moderate, poor solubility could limit its overall exposure. Further chemical modifications to improve solubility would be necessary before advancing this compound.

  • The comparison with Pazopanib provides valuable context. While Pazopanib has low solubility and permeability, it is an effective drug. This highlights that no single property dictates success, but early identification of liabilities allows for mitigation strategies, such as formulation development.

Conclusion

The assessment of drug-like properties is a multi-faceted discipline that requires a blend of computational and experimental approaches. For researchers working with promising scaffolds like this compound, the early and integrated evaluation of solubility, permeability, and other ADMET parameters is paramount. By employing a systematic workflow, from in silico screening to in vitro validation, and by contextualizing data against known drugs, we can make more informed decisions, reduce attrition rates, and ultimately accelerate the path to discovering new medicines.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link][11]

  • ProteinIQ. (n.d.). Lipinski's Rule of 5 calculator. Retrieved from [Link][5]

  • Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link][17]

  • admetSAR. (2019). admetSAR. Retrieved from [Link][7]

  • armakovic.com. (n.d.). ADME calculator. Retrieved from [Link][6]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Retrieved from [Link][8]

  • White, K., & Presley, C. (n.d.). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. Retrieved from [Link][18]

  • Vyas, V. K., et al. (n.d.). Lipinski Rule of 5. Retrieved from [Link][19]

  • NodePit. (n.d.). Lipinski's Rule-of-Five. Retrieved from [Link][20]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link][15]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link][16]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link][14]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link][9]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link][21]

  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link][22]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link][4]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link][23]

  • Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 435. Retrieved from [Link][1]

  • Kumar, R., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 526-548. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Examples of compounds most similar to the 2H‐indazole and.... Retrieved from [Link][24]

  • ResearchGate. (2025, August 6). (PDF) Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link][2]

Sources

The Indazole Advantage: A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the Methyl 5-Formyl-1H-indazole-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering the potential for highly specific and effective treatments. However, the intrinsic structural similarity across the human kinome presents a significant challenge: the potential for off-target effects and cross-reactivity, which can lead to unforeseen toxicities and diminish therapeutic efficacy.[1][2] The choice of the core chemical scaffold is therefore a critical determinant in the development of selective kinase inhibitors.

This guide provides an in-depth, objective comparison of kinase inhibitors based on the promising methyl 5-formyl-1H-indazole-3-carboxylate scaffold against other established alternatives. We will delve into the experimental data that illuminates the selectivity profiles of these compounds, offering a rationale-driven perspective on why the indazole scaffold is a privileged structure in modern medicinal chemistry.[3][4] Furthermore, we provide detailed, field-proven protocols for key cross-reactivity profiling assays, empowering researchers to rigorously evaluate their own compounds.

The Significance of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[5] While this presents a rich landscape for therapeutic intervention, the conserved nature of the ATP-binding site, the primary target for most small molecule inhibitors, makes achieving selectivity a formidable task.[6] Off-target inhibition can lead to a range of adverse effects, from mild side effects to severe, dose-limiting toxicities.[7] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is not merely an academic exercise but a crucial step in the drug discovery and development pipeline, ensuring both safety and efficacy.[8]

The this compound Scaffold: A Privileged Framework

The indazole core has garnered significant attention in medicinal chemistry due to its versatile biological activities and its presence in several FDA-approved anticancer drugs, such as axitinib and pazopanib.[3][4] The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, crucial for potent kinase inhibition.[3] The this compound scaffold builds upon this foundation, incorporating a formyl group at the 5-position which can be further functionalized to enhance target engagement and selectivity.

The rationale behind the design of this scaffold lies in the unique electronic and steric properties of the indazole ring system. The bicyclic aromatic structure provides a rigid framework that can be appropriately decorated with substituents to probe and exploit subtle differences in the ATP-binding pockets of various kinases. The nitrogen atoms of the indazole can form key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for many inhibitors.[9]

Comparative Cross-Reactivity Profiles: Indazole vs. Alternative Scaffolds

To provide a clear comparison, we will examine the selectivity profiles of inhibitors based on the indazole scaffold against those built on other common kinase inhibitor scaffolds, such as quinazoline and pyrimidine.[10][11]

ScaffoldRepresentative Inhibitor (Target)Key Selectivity AdvantagesPotential Cross-Reactivity ConcernsReference
This compound (Hypothetical Compound A - Target: VEGFR2)High affinity for the hinge region; 5-formyl group allows for tunable selectivity through further modification.Potential for off-target activity against other VEGFR family members and structurally similar tyrosine kinases.[12][13]
Quinazoline Gefitinib (EGFR)Well-established scaffold with proven clinical efficacy; often exhibits good selectivity for EGFR family members.Can show cross-reactivity with other receptor tyrosine kinases.[10]
Pyrimidine Imatinib (BCR-Abl)Versatile scaffold that can be adapted to target a wide range of kinases; some derivatives show excellent selectivity.Broad activity of some pyrimidine-based inhibitors can lead to significant off-target effects.[11]

Note: The data for the this compound scaffold is extrapolated from studies on structurally similar indazole-based inhibitors. Direct experimental data for a specific inhibitor with this exact scaffold is not yet widely available in the public domain.

One study on 3-amino-1H-indazol-6-yl-benzamides, which share the core indazole structure, demonstrated that a representative compound exhibited a broad selectivity profile when screened against 402 kinases, with potent binding to ABL, FLT3, KIT, p38, and PDGFR, all known to be susceptible to type II inhibitors that bind to the 'DFG-out' conformation.[14] Another study on 3-carboxamido-2H-indazole-6-arylamide derivatives identified a selective CRAF inhibitor with 99% inhibitory activity against CRAF and minimal activity against a panel of 32 other kinases.[3] These examples highlight the potential of the indazole scaffold to be tailored for high selectivity.

In contrast, while quinazoline-based inhibitors like gefitinib are highly effective against their primary targets, they can exhibit cross-reactivity with other receptor tyrosine kinases.[10] Similarly, the pyrimidine scaffold, while a core component of many successful drugs, can lead to inhibitors with poor kinome-wide selectivity if not carefully optimized.[11]

Experimental Protocols for Cross-Reactivity Profiling

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for three key kinase profiling assays. These protocols are designed to be self-validating systems, providing robust and reproducible data.

KiNativ™ Kinase Profiling

The KiNativ™ platform is a powerful chemical proteomics approach for profiling kinase inhibitor targets in a native cellular context.[15][16] It utilizes biotinylated acyl phosphates of ATP or ADP as probes that covalently label conserved lysine residues in the ATP binding pocket of kinases.

Experimental Workflow:

KiNativ_Workflow cluster_preparation Sample Preparation cluster_labeling Probe Labeling & Digestion cluster_enrichment_analysis Enrichment & Analysis cell_lysate Cell Lysate Preparation inhibitor_treatment Incubation with Test Inhibitor cell_lysate->inhibitor_treatment Treat with varying inhibitor concentrations probe_labeling Labeling with Biotinylated ATP/ADP Probe inhibitor_treatment->probe_labeling Add probe to label unoccupied kinases trypsin_digest Tryptic Digestion probe_labeling->trypsin_digest streptavidin_enrichment Streptavidin Enrichment of Biotinylated Peptides trypsin_digest->streptavidin_enrichment lc_ms_analysis LC-MS/MS Analysis streptavidin_enrichment->lc_ms_analysis data_quantification Data Quantification & Analysis lc_ms_analysis->data_quantification

Caption: KiNativ™ Experimental Workflow.

Step-by-Step Methodology:

  • Cell Lysate Preparation: Prepare cell lysates from the cell line or tissue of interest using a suitable lysis buffer.

  • Inhibitor Treatment: Incubate the cell lysates with a range of concentrations of the test kinase inhibitor. A DMSO control is essential.

  • Probe Labeling: Add the biotinylated ATP or ADP acyl phosphate probe to the lysates. The probe will covalently label the active sites of kinases that are not occupied by the test inhibitor.[15]

  • Tryptic Digestion: Perform a standard tryptic digest of the protein lysates to generate peptides.

  • Streptavidin Enrichment: Use streptavidin-coated beads to enrich for the biotinylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The degree of inhibition for each kinase is determined by comparing the abundance of its labeled peptides in the inhibitor-treated samples to the DMSO control.

Kinobeads Pulldown Assay

Kinobeads are an affinity chromatography-based chemical proteomics tool that utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the expressed kinome from cell lysates.[17][18]

Experimental Workflow:

Kinobeads_Workflow cluster_competition Competitive Binding cluster_capture_analysis Capture & Analysis cell_lysate Cell Lysate inhibitor_incubation Incubation with Test Inhibitor cell_lysate->inhibitor_incubation Pre-incubate with inhibitor kinobead_pulldown Kinobeads Pulldown inhibitor_incubation->kinobead_pulldown Competitive binding wash_elute Wash & Elute Bound Proteins kinobead_pulldown->wash_elute sds_page SDS-PAGE & In-gel Digestion wash_elute->sds_page lc_ms_analysis LC-MS/MS Analysis sds_page->lc_ms_analysis data_quantification Data Quantification lc_ms_analysis->data_quantification

Caption: Kinobeads Pulldown Workflow.

Step-by-Step Methodology:

  • Cell Lysate Preparation: Prepare cell lysates as described for the KiNativ™ assay.

  • Competitive Binding: Incubate the cell lysates with the test kinase inhibitor at various concentrations.

  • Kinobeads Pulldown: Add the kinobeads to the inhibitor-treated lysates and incubate to allow for competitive binding of kinases to the beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Protein Digestion: The eluted proteins are typically separated by SDS-PAGE followed by in-gel tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: The relative abundance of each kinase in the inhibitor-treated samples is compared to a DMSO control to determine the inhibitor's binding profile.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[17] It is a versatile and widely used method for high-throughput screening and selectivity profiling.

Experimental Workflow:

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection kinase_reaction Kinase + Substrate + ATP + Inhibitor adp_glo_reagent Add ADP-Glo™ Reagent (stops reaction, depletes ATP) kinase_reaction->adp_glo_reagent kinase_detection_reagent Add Kinase Detection Reagent (converts ADP to ATP) adp_glo_reagent->kinase_detection_reagent luminescence Measure Luminescence kinase_detection_reagent->luminescence

Caption: ADP-Glo™ Assay Workflow.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase to allow for phosphorylation and ADP production.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

  • Convert ADP to ATP and Detect: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measure Luminescence: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and therefore inversely proportional to the kinase activity in the presence of the inhibitor.

Conclusion: The Path to Selective Kinase Inhibition

The development of highly selective kinase inhibitors is a paramount goal in modern drug discovery. The this compound scaffold represents a promising starting point for the design of such agents, offering a rigid and tunable framework for achieving potent and selective kinase inhibition. As demonstrated by the cross-reactivity data of related indazole derivatives, this scaffold has the potential to yield inhibitors with superior selectivity profiles compared to more traditional scaffolds like quinazolines and pyrimidines.

However, theoretical advantages must always be validated by rigorous experimental data. The detailed protocols provided in this guide for KiNativ™, kinobeads, and ADP-Glo™ assays offer the necessary tools for researchers to thoroughly characterize the cross-reactivity of their own kinase inhibitors. By combining rational drug design based on privileged scaffolds with comprehensive and robust profiling, the scientific community can continue to advance the development of safer and more effective targeted therapies for a multitude of diseases.

References

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Klaeger, S., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Retrieved from [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27357-27387. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 245, 114911. Retrieved from [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11927–11942. Retrieved from [Link]

  • Ioniță, P., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8816. Retrieved from [Link]

  • Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). Retrieved from [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1263-1272. Retrieved from [Link]

  • ResearchGate. (n.d.). The KiNativ ™ Method. Retrieved from [Link]

  • Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(8), 643-647. Retrieved from [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Scientific Reports, 11(1), 1-15. Retrieved from [Link]

  • Boezio, A. A., et al. (2013). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. CHIMIA International Journal for Chemistry, 67(4), 241-246. Retrieved from [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18519-18530. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. Retrieved from [Link]

  • Moody, C. J., & Rathi, P. C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1079-1093. Retrieved from [Link]

  • van der Veldt, A. A., et al. (2012). Concise Drug Review: Pazopanib and Axitinib. The Oncologist, 17(8), 1081-1089. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • Reddy, T. S., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(15), 4991. Retrieved from [Link]

  • Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). Retrieved from [Link]

  • Reddy, L. S., et al. (2012). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 124(5), 1055-1062. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(14), 4531. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076). Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5518. Retrieved from [Link]

  • Duncan, J. S., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Chemical Science, 8(3), 2293-2301. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Moody, C. J., & Rathi, P. C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1079-1093. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Wujec, M., et al. (2024). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Sim, T., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. ACS Medicinal Chemistry Letters, 3(8), 643-647. Retrieved from [Link]

  • Wang, Y.-H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 375. Retrieved from [Link]

  • van der Veldt, A. A., et al. (2012). Concise drug review: pazopanib and axitinib. The Oncologist, 17(8), 1081-1089. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of methyl 5-formyl-1H-indazole-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic compound that, while not acutely toxic, presents several risks that necessitate careful handling.

According to available safety data, this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] The primary hazards are associated with its irritant properties and the potential for harmful dust inhalation. Long-term exposure effects are not well-documented, reinforcing the need for cautious handling and minimization of exposure.

Key Hazard Information:

Hazard StatementClassificationPrimary Route of Exposure
Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion
Causes skin irritationSkin Irritation (Category 2)Dermal contact
Causes serious eye irritationEye Irritation (Category 2A)Eye contact
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)Inhalation

This data is synthesized from analogous indazole derivative safety data sheets.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste container, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory.[3]

  • Hand Protection: Wear nitrile or neoprene gloves. Ensure they are inspected for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is essential.[4]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled container. Do not mix with liquid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents.[3] Avoid mixing with substances like permanganates, dichromates, and peroxides. It is also prudent to avoid co-disposal with strong acids and bases to prevent any potential exothermic reactions or degradation.

Step 3: Container Selection and Labeling - Clarity is Safety

The choice of container and its labeling are crucial for safe storage and subsequent disposal.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top lid.[5]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] The date the waste was first added to the container must also be clearly visible.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within your laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Secondary Containment: The waste container should be placed in a secondary container, such as a chemical-resistant tray, to contain any potential leaks or spills.

  • Container Integrity: Regularly inspect the waste container for any signs of leakage, corrosion, or deterioration.

Step 5: Arranging for Disposal - The Final Step

Once the waste container is full or has been in the SAA for the maximum allowed time (as per your institution's and local regulations), it is time for its final disposal.

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is your primary resource for arranging a waste pickup. They will have established procedures with licensed hazardous waste disposal vendors.

  • Provide Complete Information: When requesting a pickup, provide all the information from the waste label to ensure the disposal vendor can handle the waste appropriately.

  • Never Dispose of Down the Drain or in Regular Trash: This compound is not suitable for drain or solid waste disposal.[7]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the disposal of this compound.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl 5-formyl-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The novel compound, methyl 5-formyl-1H-indazole-3-carboxylate, like many specialized reagents, requires a meticulous approach to handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can establish a robust safety protocol by analyzing data from structurally analogous indazole and aldehyde compounds. This guide provides a comprehensive, risk-based framework for personal protective equipment (PPE), operational procedures, and disposal, ensuring you can work with confidence and security.

Hazard Assessment: An Evidence-Based Approach

Based on GHS classifications for similar indazole-carboxylate and formyl-indazole derivatives, we must assume this compound presents the following hazards.[1][2][3][4] This proactive stance is the cornerstone of laboratory safety.

Table 1: Anticipated Hazard Profile | Hazard Classification | GHS Hazard Code | Potential Effect | Associated Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[3][4] |


|
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[2][4][5] |

|
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation.[2][4][5] |

|
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[2][4] |

|

The primary physical form of this compound is a powder, making dust generation and inhalation the most significant routes of exposure.[6][7] Our PPE and handling strategy must be engineered to mitigate these specific risks.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a passive checklist; it is an active system of defense. The following table outlines the minimum required PPE for handling this compound, grounded in the causality of the anticipated hazards.

Table 2: Required Personal Protective Equipment

Body Area Required PPE Specifications and Rationale
Respiratory NIOSH-approved Respirator Causality: The compound is a fine powder that can become airborne during handling, posing a respiratory irritation risk.[2][4] Required: When handling the powder outside of a certified chemical fume hood or if dust is generated. An N95 respirator is the minimum; a half-mask or full-face respirator with P100 filters may be required based on a formal risk assessment.[1]
Hands Chemical-resistant Gloves Causality: Prevents skin contact, as related compounds are known skin irritants.[2][4] Required: Nitrile or neoprene gloves are recommended.[1] Avoid latex gloves, which offer poor chemical resistance.[8] Double-gloving is best practice, especially when weighing, to allow for the removal of the contaminated outer glove.[9]
Eyes Safety Goggles Causality: Protects against airborne particles and potential splashes that can cause serious eye irritation.[2][4][5] Required: Safety glasses with side shields are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[9]
Face Face Shield Causality: Provides a secondary barrier against splashes and airborne powder, protecting the entire face. Required: To be used in conjunction with safety goggles, especially when handling larger quantities (>1g) or when there is a significant risk of splashing.[1][9]
Body Laboratory Coat Causality: Protects skin and personal clothing from contamination. Required: A standard, fully-buttoned lab coat is required. Ensure sleeves are draped over gloves to prevent dust from entering.[10] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.

| Feet | Closed-toe Shoes | Causality: Protects feet from spills and falling objects. Required: Perforated shoes, sandals, or cloth-based footwear are prohibited in the laboratory.[11] |

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring experimental reproducibility.

Preparation and Engineering Controls
  • Designate an Area: Cordon off and label a specific area within the laboratory for working with this compound.[7]

  • Primary Engineering Control: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to control inhalation exposure.[1][6]

  • Surface Preparation: Before starting, cover the work surface within the fume hood with absorbent bench paper to contain any potential spills.[6]

  • Assemble Materials: Verify that all necessary PPE is available and in good condition.[1] Have pre-labeled waste containers ready for both solid waste and contaminated disposables.

Handling and Weighing the Compound
  • Don PPE: Put on all required PPE as detailed in Table 2 before entering the designated handling area.

  • Minimize Dust: When opening the container and transferring the solid, use anti-static weigh boats and spatulas to prevent the powder from becoming airborne.[7] Avoid any scooping or dropping actions that could generate a dust cloud.

  • Weighing Procedure:

    • Place a lidded container or weigh boat on the balance inside the fume hood and tare.

    • Carefully add the powder to the container.

    • Close the primary compound container and the weighing container lid immediately after transfer.

    • For any weight corrections or subsequent dilutions, return the container to the fume hood.[7]

  • Post-Handling: After use, wipe down spatulas and any non-disposable equipment with a solvent-wetted towel. Never use a dry brush for cleaning, as this will generate dust.[7]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.[2][5]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, wear your full PPE, including respiratory protection.[1] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2]

Visualization of the Safety Workflow

The following diagram illustrates the logical flow for ensuring safety when handling this compound.

cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_disposal 3. Disposal Phase A Hazard Assessment (Assume Skin/Eye/Resp Irritant) B Select Core PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C Work in Chemical Fume Hood? B->C D YES: Proceed with Weighing (Minimize Dust Generation) C->D Yes E NO: STOP! Add NIOSH-Approved Respirator C->E No F Handling >1g or Splash Risk? D->F E->F G YES: Add Face Shield F->G Yes H NO: Proceed F->H No I Perform Operation G->I H->I J Segregate Waste I->J K Solid Chemical Waste (Sealed, Labeled Container) J->K L Contaminated PPE/Disposables (Separate Labeled Bag/Container) J->L M Decontaminate Work Area L->M

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.